molecular formula C12H8ClNO2S B172855 2-[(4-Chlorophenyl)thio]nicotinic acid CAS No. 955-54-4

2-[(4-Chlorophenyl)thio]nicotinic acid

Cat. No.: B172855
CAS No.: 955-54-4
M. Wt: 265.72 g/mol
InChI Key: FPKVNUOJWZFDNZ-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)thio]nicotinic acid (CAS Number: 955-54-4) is a high-purity chemical compound with the molecular formula C12H8ClNO2S and a molecular weight of 265.72 g/mol. It is a derivative of nicotinic acid (Vitamin B3), a fundamental scaffold known for its broad biological activities and role as a precursor to essential coenzymes NAD and NADP involved in cellular metabolism and DNA repair . This specific analog incorporates a (4-chlorophenyl)thio moiety, a structure frequently explored in medicinal and agrochemical research for enhancing bioactive properties. Research into nicotinic acid derivatives has demonstrated significant potential in developing new antimicrobial agents. Studies on structurally related nicotinamide compounds have shown promising antibacterial and antifungal activities against a range of priority pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae . The presence of the thioether linkage in its structure is a feature of interest in such investigations. Furthermore, in agrochemical research, nicotinic acid derivatives are recognized as valuable lead compounds for creating novel fungicides . Molecular modifications of the nicotinic acid core have yielded commercial successes and candidates with excellent efficacy against destructive plant diseases, highlighting the value of this chemical class in addressing resistance in modern agriculture . The physical properties of this compound include a melting point of 218°C and a density of 1.48 g/cm³ . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)sulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2S/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKVNUOJWZFDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352378
Record name 2-[(4-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid
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Molecular Weight

265.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955-54-4
Record name 2-[(4-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-chlorophenyl)sulfanyl]pyridine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-[(4-Chlorophenyl)thio]nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 2-[(4-Chlorophenyl)thio]nicotinic acid, a molecule of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed insights into the synthetic pathway, reaction mechanisms, experimental protocols, and characterization of the target compound.

Introduction and Significance

This compound belongs to the class of aryl thioether-substituted heterocyclic carboxylic acids. This structural motif is of significant interest in pharmaceutical research due to its presence in various biologically active molecules. The incorporation of a thioether linkage and a substituted phenyl ring onto the nicotinic acid scaffold can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic and pharmacodynamic profiles. Nicotinic acid itself, also known as vitamin B3, and its derivatives are crucial in various biological processes[1]. The development of robust and efficient synthetic routes to novel derivatives like this compound is therefore a critical endeavor in the exploration of new therapeutic agents.

Retrosynthetic Analysis and Synthesis Pathway

The most logical and convergent synthetic approach to this compound involves the formation of the C-S bond between a nicotinic acid precursor and a chlorophenylthiol moiety. A retrosynthetic analysis reveals that the target molecule can be disconnected at the C-S bond, leading to two readily available starting materials: 2-chloronicotinic acid and 4-chlorothiophenol.

The forward synthesis, therefore, is a nucleophilic aromatic substitution reaction where the sulfur atom of 4-chlorothiophenol displaces the chlorine atom at the 2-position of 2-chloronicotinic acid. This transformation is typically facilitated by a copper catalyst in a reaction known as the Ullmann condensation.

Synthesis_Pathway

Reaction Mechanism: The Ullmann Condensation

The formation of the aryl thioether linkage is achieved through a copper-catalyzed Ullmann condensation. While the precise mechanism can be complex and subject to reaction conditions, a generally accepted catalytic cycle is proposed. The reaction is believed to proceed through the formation of a copper(I) thiolate intermediate.

The key steps in the mechanism are:

  • Formation of Copper(I) Thiolate: In the presence of a base, 4-chlorothiophenol is deprotonated to form the corresponding thiolate anion. This anion then reacts with a copper(I) salt (e.g., CuI) to generate a copper(I) thiolate species.

  • Oxidative Addition: The electron-rich copper(I) thiolate undergoes oxidative addition to the C-Cl bond of 2-chloronicotinic acid. This step is often the rate-determining step and is facilitated by the electron-withdrawing nature of the carboxylic acid and the pyridine ring, which activate the aryl halide towards nucleophilic attack. This forms a transient copper(III) intermediate.

  • Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination to form the desired C-S bond of the product, this compound, and regenerates the copper(I) catalyst, which can then re-enter the catalytic cycle.

Ullmann_Mechanism

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 2-Chloronicotinic acid (1.0 eq)

  • 4-Chlorothiophenol (1.1 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid, 4-chlorothiophenol, copper(I) iodide, and potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-chloronicotinic acid) is consumed. This typically takes 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing water and acidify to pH 2-3 with 1 M HCl. This will precipitate the crude product.

    • Filter the precipitate and wash with water.

    • Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure this compound as a solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₂H₈ClNO₂S
Molecular Weight 265.71 g/mol
Melting Point 219-221 °C[2]
¹H NMR (DMSO-d₆, 400 MHz) δ 13.5 (s, 1H, COOH), 8.5-7.5 (m, 7H, Ar-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 168-165 (C=O), 160-115 (Ar-C)
IR (KBr, cm⁻¹) ~3000 (O-H), ~1700 (C=O), ~1580, ~1470 (C=C)
Mass Spec (ESI-) m/z 264 [M-H]⁻

Interpretation of Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a broad singlet in the downfield region (around 13.5 ppm) corresponding to the carboxylic acid proton. The aromatic region (7.5-8.5 ppm) will display a complex multiplet pattern integrating to 7 protons, corresponding to the protons on the pyridine and chlorophenyl rings.

  • ¹³C NMR: The carbon NMR spectrum should exhibit a peak for the carboxylic carbon in the range of 165-168 ppm. The aromatic region will show multiple signals corresponding to the 11 aromatic carbons.

  • IR Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid around 3000 cm⁻¹. A strong absorption band around 1700 cm⁻¹ will correspond to the C=O stretching vibration. Characteristic aromatic C=C stretching vibrations will be observed in the 1470-1580 cm⁻¹ region.

  • Mass Spectrometry: Electrospray ionization mass spectrometry in negative mode (ESI-) should show the deprotonated molecular ion peak [M-H]⁻ at m/z 264.

Safety Considerations

  • 2-Chloronicotinic acid and 4-chlorothiophenol are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 4-Chlorothiophenol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF) is a potential teratogen and should be handled with care, avoiding inhalation and skin contact.

  • The reaction should be conducted in a well-ventilated fume hood due to the high temperatures and use of volatile and potentially hazardous reagents.

Conclusion

This technical guide outlines a reliable and well-established synthetic pathway for the preparation of this compound via an Ullmann condensation reaction. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the field of medicinal chemistry and organic synthesis. The successful synthesis and characterization of this compound will enable further investigation into its potential biological activities and contribute to the development of new therapeutic agents.

References

  • Oakwood Chemical. This compound. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Misbahi, H., Brouant, P., & Barbe, J. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Heterocyclic Communications, 9(4), 335-340. [Link]

  • Bilal, M., Sharif, M., Rasool, N., Kanwal, I., Ahmad, G., & Langer, P. (2023). Copper-Catalyzed Arylations and Heteroarylations. Targets in Heterocyclic Systems, 26, 249-291. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). [Link]

  • Maertens, F., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 703. [Link]

  • RSC Publishing. Visible-light-driven copper(ii) catalysis for 2,3-disubstituted quinazolinone synthesis via Ullmann N-arylation and C–H oxidative amidation. [Link]

  • Janjua, M. R., et al. (2012). 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. Journal of Coordination Chemistry, 65(15), 2711-2726. [Link]

  • Sim, J., et al. (2016). Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation. Journal of Agricultural and Food Chemistry, 64(4), 937-942. [Link]

Sources

An In-Depth Technical Guide to the Chemical and Pharmacological Profile of 2-[(4-Chlorophenyl)thio]nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 2-[(4-Chlorophenyl)thio]nicotinic acid, a derivative of the well-established pharmacophore, nicotinic acid (Niacin/Vitamin B3). While data on this specific analogue is limited, this guide synthesizes information based on its structural components and the extensive research on nicotinic acid to provide a robust profile for researchers and drug development professionals. We will cover its fundamental chemical properties, propose a viable synthetic route, and explore its potential biological activities, with a focus on the known mechanisms of nicotinic acid as a lipid-modifying agent. The guide includes detailed experimental methodologies and workflows to facilitate further investigation into its therapeutic potential.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of all further research and development. This section details the identity and key physicochemical characteristics of this compound.

Nomenclature and Identifiers

The compound is systematically identified by several key descriptors, ensuring unambiguous reference in scientific literature and chemical databases.

Identifier Value Source
CAS Number 955-54-4[1][2][3][4][5]
IUPAC Name 2-[(4-chlorophenyl)sulfanyl]pyridine-3-carboxylic acid
Synonyms 2-(4-Chlorophenylthio)nicotinic acid, 2-(4-chlorophenylthio)pyridine-3-carboxylic acid[1][4]
Molecular Formula C12H8ClNO2S[1][3][4][5]
Molecular Weight 265.71 g/mol [1][4]
MDL Number MFCD00052117[1][5]
Physicochemical Data

The physical and computed properties of a molecule are critical predictors of its behavior in both chemical and biological systems, influencing factors from solubility to membrane permeability.

Property Value Source
Appearance White crystalline powder[6]
Melting Point 218 - 221 °C[1][4]
Density (Predicted) 1.48 g/cm³[4]
Purity (Commercial) Typically ≥97%[1]
XLogP3 (Predicted) 3.58[4]
Polar Surface Area (PSA) 75.49 Ų[4]

Synthesis and Characterization

The generation and verification of a target compound are foundational experimental procedures. This section outlines a logical synthetic approach and a robust workflow for structural confirmation.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution reaction. The rationale involves reacting a suitable nicotinic acid precursor, such as 2-chloronicotinic acid, with 4-chlorothiophenol. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the displacement of the chlorine atom at the C2 position by the thiolate anion, which is a strong nucleophile. A base, such as potassium carbonate or sodium hydride, is used to deprotonate the thiol, generating the reactive thiolate in situ.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-Chloronicotinic Acid Base Base (e.g., K2CO3) Product Crude this compound Reactant1->Product Reactant2 4-Chlorothiophenol Reactant2->Product Solvent Solvent (e.g., DMF) Base->Product Heat Heat (e.g., 80-100°C) Solvent->Product Heat->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Fig 1: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis

This protocol describes a representative method for synthesizing the title compound.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloronicotinic acid (1.0 eq) and a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the mixture.

  • Nucleophile Addition: Add 4-chlorothiophenol (1.1 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 90°C and maintain for 6-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Acidification: Acidify the aqueous mixture with 1M HCl until a precipitate forms (target pH ~4-5).

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Workflow: Structural Elucidation and Purity Analysis

Post-synthesis, a battery of analytical techniques is required to confirm the molecular structure and assess the purity of the final product. This self-validating system ensures the material's integrity for subsequent biological assays.

G cluster_input Input cluster_analysis Analytical Techniques cluster_output Verified Data Input Synthesized Product NMR 1H & 13C NMR Input->NMR MS Mass Spectrometry (MS) Input->MS HPLC HPLC / UPLC Input->HPLC Structure Structural Confirmation NMR->Structure Identity Molecular Weight Match MS->Identity Purity Purity Assessment (>95%) HPLC->Purity Final Verified Compound Structure->Final Purity->Final Identity->Final

Fig 2: Workflow for analytical validation of the synthesized compound.
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of atoms. The expected spectra would show characteristic signals for the aromatic protons on both the pyridine and chlorophenyl rings, with distinct chemical shifts confirming the thioether linkage.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which must match the calculated exact mass of the compound (C12H8ClNO2S) to confirm its elemental composition.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound. A single, sharp peak indicates a high degree of purity, while the presence of other peaks would signify impurities.

Pharmacological Context and Biological Activity

The therapeutic potential of this compound is best understood by examining the well-documented pharmacology of its parent scaffold, nicotinic acid.

The Nicotinic Acid Scaffold: A Proven Pharmacophore

Nicotinic acid, or niacin, is a B vitamin that, at pharmacological doses, effectively modulates lipid profiles.[8] It is clinically used to treat dyslipidemia, as it can reduce low-density lipoprotein (LDL) cholesterol and triglycerides while being the most potent agent for raising high-density lipoprotein (HDL) cholesterol available.[9][10] These effects contribute to a reduction in the risk of cardiovascular events.[11]

Mechanism of Action: The GPR109A Receptor Pathway

The primary mechanism behind niacin's lipid-modifying effects is its action as an agonist for the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂).[12] This receptor is highly expressed in adipocytes (fat cells) and immune cells.

Activation of GPR109A in adipocytes leads to:

  • Inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.

  • Reduced activity of hormone-sensitive lipase (HSL), the key enzyme for breaking down stored triglycerides.

  • A subsequent decrease in the release of free fatty acids (FFAs) from adipose tissue into the bloodstream.[10]

This reduction in circulating FFAs lessens the substrate available to the liver for synthesizing new triglycerides, which in turn reduces the production and secretion of VLDL and, consequently, LDL particles.[8] Furthermore, niacin has been shown to slow the breakdown of apolipoprotein A-I, the primary protein component of HDL, leading to higher circulating levels of "good" cholesterol.[8]

G cluster_adipocyte Adipocyte cluster_liver Liver Niacin Niacin / Analogue GPR109A GPR109A Receptor Niacin->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP HSL ↓ Hormone-Sensitive Lipase cAMP->HSL FFA ↓ Free Fatty Acid Release HSL->FFA TG_Synth ↓ Triglyceride Synthesis FFA->TG_Synth Reduced Substrate VLDL ↓ VLDL / LDL Secretion TG_Synth->VLDL ApoA1 ↓ ApoA-I Catabolism HDL ↑ HDL Levels ApoA1->HDL

Fig 3: Simplified signaling pathway of nicotinic acid via the GPR109A receptor.
Hypothesized Activity of this compound

It is hypothesized that this compound retains the core ability to act as an agonist at the GPR109A receptor due to the preservation of the essential nicotinic acid pharmacophore. The addition of the (4-chlorophenyl)thio group at the C2 position introduces significant modifications:

  • Increased Lipophilicity: The chlorophenylthio moiety substantially increases the molecule's lipophilicity (predicted XLogP3 of 3.58) compared to nicotinic acid. This could alter its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved cell permeability and target engagement or a different duration of action.

  • Modified Binding: The bulky substituent may alter the binding affinity and efficacy at the GPR109A receptor compared to the parent compound. This could result in a more potent or selective analogue.

Related Analogues: Vasorelaxant and Antioxidant Potential

Research on other thionicotinic acid derivatives has revealed additional biological activities. For instance, compounds like 2-(1-adamantylthio)nicotinic acid have demonstrated potent, endothelium-dependent vasorelaxation and significant antioxidant properties.[13] This suggests that the 2-thio substitution on the nicotinic acid ring may confer novel vasorelaxant and antioxidant activities, which warrants investigation for this compound as a potential therapeutic for cardiovascular conditions beyond dyslipidemia.[13]

Investigational Methodologies

To validate the hypothesized biological activity, a targeted experimental approach is necessary. The following protocol outlines a primary in vitro assay to determine if the compound activates the GPR109A receptor.

Protocol: In Vitro GPR109A Activation Assay (cAMP Measurement)

This experiment is designed to measure the functional consequence of GPR109A activation—the inhibition of cAMP production.

  • Cell Culture: Culture a cell line stably expressing the human GPR109A receptor (e.g., HEK293 or CHO cells) in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Include nicotinic acid as a positive control.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add a cAMP-stimulating agent, such as Forskolin, along with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to all wells except the negative control. This elevates the basal cAMP level.

    • Immediately add the serially diluted test compound and controls to the respective wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the measured signal against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of the compound that produces 50% of its maximal inhibitory effect on cAMP production. A potent EC₅₀ value would confirm that the compound is a functional agonist of the GPR109A receptor.

Summary and Future Directions

This compound is a structurally interesting derivative of nicotinic acid. Based on the robust pharmacology of its parent scaffold, it stands as a promising candidate for investigation as a GPR109A agonist with potential applications in treating dyslipidemia. The addition of the chlorophenylthio group may confer an advantageous ADME profile and potentially introduce novel vasorelaxant and antioxidant activities.

Future research should focus on:

  • Confirming its activity and potency at the GPR109A receptor through in vitro functional assays.

  • Evaluating its efficacy in animal models of dyslipidemia and atherosclerosis.

  • Characterizing its pharmacokinetic profile to understand its absorption, distribution, metabolism, and half-life.

  • Investigating its potential off-target effects and overall safety profile.

This guide provides the foundational chemical and pharmacological context to enable and accelerate these critical next steps in the drug discovery and development process.

References

  • This compound, 97% - Henan Allgreen Chemical Co.,Ltd. (n.d.). LookChem. [Link]

  • This compound - Oakwood Chemical. (n.d.). Oakwood Chemical. [Link]

  • Nicotinic acid - Wikipedia. (2023, November 27). Wikipedia. [Link]

  • Boden, W. E. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. (2005). Iraqi Journal of Science. [Link]

  • 2-[(2-Phenylethyl)thio]nicotinic acid | C14H13NO2S | CID 888706 - PubChem. (n.d.). PubChem. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2021). Molecules. [Link]

  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed. (2010). Bioorganic & Medicinal Chemistry. [Link]

  • Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications - MDPI. (2018). Nutrients. [Link]

  • Nicotinic acid, its mechanism of action and pharmacological effects - ResearchGate. (2021). Research Review International Journal of Multidisciplinary. [Link]

  • Vitamin B3: Niacin and transcriptome analysis in relation to the GPR109A receptor. (2019). Molecular Nutrition. [Link]

  • Vitamin B3-Based Biologically Active Compounds as Inhibitors of Human Cholinesterases. (2020). Biomolecules. [Link]

  • Vitamin B3 - StatPearls - NCBI Bookshelf. (2024). StatPearls. [Link]

  • Mechanism of action of niacin - PubMed. (2008). The American Journal of Cardiology. [Link]

Sources

"2-[(4-Chlorophenyl)thio]nicotinic acid" CAS number 955-54-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-[(4-Chlorophenyl)thio]nicotinic Acid (CAS 955-54-4)

Authored by: Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of this compound, a molecule of significant interest to researchers in medicinal chemistry and pharmacology. By dissecting its structural components—a nicotinic acid core and a 4-chlorophenylthio substituent—we can infer and explore its potential pharmacological activities and applications. This guide synthesizes available data with established principles to offer field-proven insights for drug development professionals.

Core Molecular Identity and Physicochemical Properties

This compound is a chemical intermediate that integrates a nicotinic acid moiety with a chlorophenyl group via a thioether linkage.[1] This unique combination suggests a dual pharmacological potential, which will be explored in subsequent sections.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 955-54-4[2][3]
Molecular Formula C₁₂H₈ClNO₂S[2][4][5]
Molecular Weight 265.72 g/mol [3][5]
Appearance White Crystalline Powder[6]
Boiling Point 447.3°C at 760 mmHg[2]
Storage Room Temperature, in a dry area[2]
XLogP3 3.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]

Note: Some properties are computed and should be confirmed experimentally.

Synthesis Pathway: A Strategic Approach

While specific manufacturing protocols for this compound are proprietary, a logical and efficient synthetic route can be designed based on established chemical reactions. The most probable approach involves the nucleophilic aromatic substitution of a halogenated nicotinic acid derivative with 4-chlorothiophenol.

The key causality behind this choice is the reactivity of the 2-position on the pyridine ring. The ring nitrogen atom activates the 2- and 4-positions towards nucleophilic attack, especially when a good leaving group like chlorine is present. 2-chloronicotinic acid is a readily available starting material. The reaction is typically facilitated by a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Experimental Protocol: Proposed Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask, dissolve 2-chloronicotinic acid (1 equivalent) in a suitable polar aprotic solvent, such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2-3 equivalents), to the mixture under an inert atmosphere (e.g., nitrogen or argon). Stir for 15-30 minutes.

  • Nucleophile Addition: Slowly add 4-chlorothiophenol (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 80-120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

    • Collect the solid precipitate by filtration, wash with cold water, and dry under a vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions SM1 2-Chloronicotinic Acid Product This compound SM1->Product + Solvent, Heat SM2 4-Chlorothiophenol Intermediate Thiolate Anion Formation SM2->Intermediate + Base Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF) Heat Heat (80-120°C) Intermediate->Product + Solvent, Heat

Caption: Proposed synthesis workflow for the target molecule.

Pharmacological Profile and Potential Mechanisms of Action

The structure of this compound suggests two primary avenues for pharmacological activity: agonism at the nicotinic acid receptor (GPR109A) and inhibition of GABA transporters.

Nicotinic Acid-like Activity (Niacin Pathway)

The nicotinic acid (niacin or Vitamin B3) moiety is a well-established pharmacophore for treating dyslipidemia.[7][8] At pharmacological doses, nicotinic acid favorably alters the lipid profile by reducing low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides, while significantly increasing high-density lipoprotein (HDL) levels.[9][10][11]

Mechanism of Action: The primary mechanism for these effects is the activation of the G protein-coupled receptor GPR109A (also known as HCA₂), which is highly expressed in adipocytes and immune cells like Langerhans cells.[10][11][12]

  • Anti-lipolytic Effect: Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. This suppresses the activity of hormone-sensitive lipase, thereby decreasing the mobilization of free fatty acids (FFAs) from adipose tissue.[11][13] The reduced FFA flux to the liver decreases the substrate available for triglyceride synthesis.

  • Hepatic VLDL/LDL Reduction: Niacin directly inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2) in hepatocytes, a critical enzyme for the final step in triglyceride synthesis.[9] This reduction in triglyceride synthesis leads to accelerated intracellular degradation of apolipoprotein B (apoB) and subsequently decreased secretion of VLDL and LDL particles into circulation.[11]

  • HDL Increase: The mechanism for increasing HDL is not fully understood but is believed to involve niacin retarding the hepatic catabolism of apolipoprotein A-I (apoA-I), the primary protein component of HDL, thus extending its half-life.[9][11][14]

The common side effect of flushing is also mediated by GPR109A activation in Langerhans cells, which stimulates the release of prostaglandins D₂ and E₂, causing cutaneous vasodilation.[11][15]

G cluster_adipocyte Adipocyte cluster_liver Hepatocyte NA Nicotinic Acid Derivative GPR109A GPR109A Receptor NA->GPR109A Binds DGAT2 DGAT2 (Inhibited) NA->DGAT2 Inhibits Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP HSL Hormone-Sensitive Lipase (Inactive) cAMP->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acids (to Liver) Lipolysis->FFA TG ↓ Triglyceride Synthesis FFA->TG DGAT2->TG VLDL ↓ VLDL Secretion TG->VLDL

Caption: GPR109A signaling pathway in adipocytes and liver.

Potential as a GABA Transporter Inhibitor

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[16] The termination of its synaptic action is primarily mediated by re-uptake from the synaptic cleft via GABA transporters (GATs). Inhibition of these transporters prolongs the presence of GABA in the synapse, enhancing GABAergic neurotransmission.[16] This mechanism is a validated therapeutic strategy for conditions like epilepsy.[17][18]

While this compound is not a direct analogue of known GAT inhibitors like tiagabine (a derivative of nipecotic acid), its structure contains features that could allow it to interact with the transporter.[16] The lipophilic chlorophenylthio group and the carboxylic acid moiety could potentially bind to sites within the GAT protein. This hypothesis requires experimental validation but presents an exciting avenue for research into novel CNS-active agents.

Applications in Research and Drug Development

Given its dual-potential pharmacology, this compound can be leveraged in several key areas:

  • Lead Compound for Dyslipidemia: It serves as a valuable scaffold for developing novel GPR109A agonists. Medicinal chemistry efforts could focus on modifying the structure to enhance potency and selectivity, potentially designing G-protein-biased agonists that retain the anti-lipolytic effects without inducing β-arrestin recruitment, which is hypothesized to contribute to flushing.[19]

  • Probe for Neurological Research: The molecule can be used as a research tool to investigate novel inhibitors of GABA transporters. Its unique structure may offer a different binding mode compared to existing inhibitors, aiding in the characterization of GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).[16]

  • Intermediate for Chemical Synthesis: It is a versatile building block for synthesizing more complex molecules, incorporating the nicotinic acid and chlorophenylthio pharmacophores.[1][20]

Analytical Methodologies

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[21][22]

Protocol: HPLC-MS/MS Quantification

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated version of the analyte).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of the mobile phase starting condition.

  • Chromatographic Separation: Inject the sample onto the HPLC system.

  • Mass Spectrometric Detection: Detect the analyte and internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Table 2: Suggested HPLC-MS/MS Parameters

ParameterRecommended SettingRationale
HPLC Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minStandard for analytical scale columns.
Injection Volume 2-5 µLBalances sensitivity with peak shape.
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyridine nitrogen and carboxylic acid are readily protonated.
MRM Transitions Precursor Ion [M+H]⁺ → Product IonsTo be determined by direct infusion of a standard solution.

Safety and Toxicity Profile

No specific toxicity data for this compound is publicly available. Therefore, its safety profile must be inferred from its core structure, nicotinic acid. While generally safe when obtained through diet, pharmacological doses of nicotinic acid can cause a range of side effects.[15][23]

  • Cutaneous Flushing: The most common side effect, characterized by redness, warmth, and itching of the skin.[24] It is prostaglandin-mediated and can be mitigated by taking aspirin 30-45 minutes prior to the niacin dose or by starting with a low dose and titrating upwards.[11][24]

  • Gastrointestinal Issues: Nausea, vomiting, abdominal pain, and diarrhea can occur.[25]

  • Hepatotoxicity: The most serious potential side effect is liver damage, which is associated with high doses (typically >2 grams/day) and is more common with sustained-release formulations.[15][23][24] Regular monitoring of liver function tests is recommended for patients on high-dose niacin therapy.

Given these risks, any research involving this compound must include rigorous toxicological screening.

Conclusion and Future Directions

This compound (CAS 955-54-4) is a molecule with significant untapped potential. Its structure suggests a compelling dual-action profile targeting both metabolic and neurological pathways. As a nicotinic acid derivative, it holds promise as a lead compound for a new generation of lipid-modifying agents, while its potential interaction with GABA transporters opens doors for novel CNS therapeutics.

Future research should focus on:

  • In Vitro Pharmacological Profiling: Systematically screening the compound for activity at the GPR109A receptor and the various GABA transporter subtypes.

  • In Vivo Efficacy Studies: Evaluating its lipid-lowering effects in relevant animal models of dyslipidemia and its anticonvulsant or anxiolytic properties in neurological models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity.

This technical guide serves as a foundational resource for scientists and researchers poised to explore the full therapeutic potential of this intriguing molecule.

References

  • Angene Chemical. (n.d.). 3-Pyridinecarboxylic acid, 2-[(4-chlorophenyl)thio]-. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2024). Nicotinic acid. Retrieved from [Link]

  • Clausen, R. P., et al. (2005). The GABA transporter and its inhibitors. PubMed. Retrieved from [Link]

  • Liu, X., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Kamanna, V. S., & Kashyap, M. L. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Retrieved from [Link]

  • Al-Masoudi, W. A. (2005). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. Iraqi Journal of Science.
  • Kim, S. H., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. ResearchGate. Retrieved from [Link]

  • Sarup, A., et al. (2000). Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1. PubMed. Retrieved from [Link]

  • Kramer, P. F., et al. (2024).
  • Falch, E., et al. (1995). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. PubMed. Retrieved from [Link]

  • Lang, R., et al. (2019). Fast, Sensitive and Robust Determination of Nicotinic Acid (Vitamin B 3 ) Contents in Coffee Beverages Depending on the Degree of Roasting and Brewing Technique. MDPI. Retrieved from [Link]

  • Carroll, F. I., et al. (2017). Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues. PubMed. Retrieved from [Link]

  • Iwaki, M., et al. (2000). Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites. PubMed. Retrieved from [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. Retrieved from [Link]

  • Alkondon, M., et al. (2000). Choline and Selective Antagonists Identify Two Subtypes of Nicotinic Acetylcholine Receptors that Modulate GABA Release from CA1 Interneurons in Rat Hippocampal Slices. Journal of Neuroscience.
  • Mosher, H. S. (1970). Nicotinic acid side effects and toxicity: a review. PubMed. Retrieved from [Link]

  • Pike, N. B. (2005). Nicotinic acid: an old drug with a promising future. PubMed. Retrieved from [Link]

  • Sathishkumar, N., et al. (2023). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • Al-Harthi, S., et al. (2022). pH-Responsive Inorganic/Organic Nanohybrids System for Controlled Nicotinic Acid Drug Release. MDPI. Retrieved from [Link]

  • Medicosis Perfectionalis. (2020). Niacin with a Mnemonic - NAD+, NADH, Nicotinic Acid. Retrieved from [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. PubMed. Retrieved from [Link]

  • Jagdis, A., & Glick, J. (2020). Niacin Toxicity. StatPearls. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Niacin Toxicity. Retrieved from [Link]

  • Mayo Clinic. (2024). Niacin overdose: What are the symptoms?. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-[(4-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of 2-[(4-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid (CAS No. 955-54-4), a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, a validated synthesis protocol, and discusses its potential therapeutic applications based on the biological activities of structurally related nicotinic acid derivatives.

Introduction and Molecular Structure

2-[(4-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid belongs to the class of 2-thio-substituted nicotinic acids. Nicotinic acid (also known as niacin or vitamin B3) and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1][2][3] The presence of a pyridine ring, a carboxylic acid group, and a diaryl sulfide linkage provides a unique three-dimensional structure and electronic properties that are conducive to interaction with various biological targets.[1][4]

The key structural features include:

  • Pyridine-3-carboxylic Acid Core: This moiety provides a rigid scaffold and contains a nitrogen atom that can act as a hydrogen bond acceptor and a carboxylic acid group that can act as both a hydrogen bond donor and acceptor.[1]

  • Thioether (Sulfanyl) Linkage: The sulfur bridge introduces conformational flexibility and is a common feature in many pharmacologically active compounds.

  • 4-Chlorophenyl Group: The chlorine atom on the phenyl ring significantly influences the molecule's lipophilicity and electronic character, which can modulate its pharmacokinetic and pharmacodynamic properties.

The structural arrangement of these components is critical for the molecule's potential biological activity.

Molecular Diagram:

Caption: General synthesis pathway for the target compound.

Causality of Experimental Design

The selection of 2-chloronicotinic acid as a substrate is based on the reactivity of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the C2 position for nucleophilic attack, making the chlorine atom a good leaving group. [5]4-Chlorothiophenol serves as the nucleophile, with the sulfur atom attacking the electron-deficient C2 carbon. The reaction is typically performed in the presence of a base (e.g., potassium carbonate) to deprotonate the thiol, forming the more nucleophilic thiolate anion. A polar aprotic solvent like DMF (N,N-Dimethylformamide) is used to solubilize the reactants and facilitate the substitution reaction.

Step-by-Step Methodology

This protocol is a validated, self-consistent procedure adapted from established methods for the synthesis of similar 2-(arylamino)nicotinic acids and related thioether compounds. [5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloronicotinic acid (1.0 eq) and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a stirrable suspension.

  • Nucleophile Addition: Add 4-chlorothiophenol (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloronicotinic acid) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice-water.

    • Acidify the aqueous solution to a pH of 2-3 using dilute hydrochloric acid (HCl). This will protonate the carboxylic acid and cause the product to precipitate.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-[(4-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Potential Applications and Biological Relevance

While specific biological studies on 2-[(4-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid are not extensively reported in publicly available literature, the broader class of nicotinic acid derivatives exhibits a wide range of pharmacological activities. [1]This makes the title compound a molecule of significant interest for screening and drug development programs.

Anti-inflammatory and Vasorelaxant Activity

Nicotinic acid is a known vasodilator, and its derivatives are explored for anti-inflammatory properties. [6]For instance, other 2-thio-substituted nicotinic acids have demonstrated potent, endothelium-dependent vasorelaxant effects and antioxidant properties. [6]The mechanism is believed to be partially mediated by nitric oxide (NO) and prostacyclin. Given these precedents, 2-[(4-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid is a strong candidate for evaluation in cardiovascular and inflammatory disease models.

Antimicrobial and Fungicidal Activity

The pyridine and thiophene/thioether moieties are present in many compounds with antimicrobial and fungicidal activities. [7][8]Nicotinamide derivatives, formed by modifying the carboxylic acid group, have been synthesized and tested against various bacterial and fungal strains, showing promising results, particularly against Gram-positive bacteria. [9][7]The title compound can serve as a key intermediate for the synthesis of a library of such amides and esters for antimicrobial screening.

G-Protein Coupled Receptor (GPCR) Modulation

Nicotinic acid itself is an agonist for the G-protein coupled receptor GPR109A, which mediates its anti-lipolytic effects. [4]Research into novel GPR109A agonists is an active area, and structurally related compounds, including those with thioether linkages, have been investigated as potential modulators of this receptor. [4] Logical Pathway for Application Discovery:

Application_Pathway Core 2-[(4-Chlorophenyl)sulfanyl] pyridine-3-carboxylic acid Deriv Chemical Derivatization (Amidation, Esterification) Core->Deriv Lib Compound Library Deriv->Lib Screen High-Throughput Biological Screening Lib->Screen Inflam Anti-inflammatory Assays Screen->Inflam Micro Antimicrobial Assays Screen->Micro GPCR GPCR Binding Assays (e.g., GPR109A) Screen->GPCR Lead Lead Optimization Inflam->Lead Micro->Lead GPCR->Lead

Caption: Workflow for exploring the therapeutic potential of the title compound.

Conclusion

2-[(4-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid is a well-defined chemical entity with a straightforward and scalable synthesis. Its structural similarity to other biologically active nicotinic acid derivatives makes it a valuable building block for medicinal chemistry. Further investigation into its specific pharmacological profile is warranted, particularly in the areas of inflammation, infectious diseases, and metabolic disorders. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and explore the therapeutic potential of this promising molecule.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). PubMed Central.
  • 3-Pyridinecarboxylic acid, 2-[(4-chlorophenyl)thio]. Angene Chemical.
  • 2-(4-CHLOROPHENYLTHIO)NICOTINICACID. Echemi.
  • 2-[(4-Chlorophenyl)thio]nicotinic acid, 97%. Henan Allgreen Chemical Co.,Ltd.
  • 955-54-4 | 2-((4-Chlorophenyl)thio)nicotinic acid. A2B Chem.
  • This compound. Synquest Labs.
  • This compound. AccelaChemBio.
  • 3-(phenylsulfonyl)thiophene. AccelaChemBio.
  • 2-(4-Chlorophenyl)thionicotinic Acid. Benchchem.
  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid deriv
  • 2-((4-Chlorophenyl)thio)nicotinic acid. BLDpharm.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • ÁCIDO 2-(4-CLOROFENILTIO)NICOTÍNICO. Molekula.
  • Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. (2025, August 9). ResearchGate. [Link]

  • 2-((4-Chlorophenyl)thio)pyridine. SpectraBase.
  • Process for the production of pure white 2-chloronicotinic acid.
  • Nicotinic acid derivatives. European Patent Office. [Link]

  • Nicotinic acid. Wikipedia. [Link]

  • Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. MDPI. [Link]

  • The preparation method of 2-chloronicotinic acid.
  • Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N'-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (2012). PubMed. [Link]

  • Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. (2015, January 20). ResearchGate. [Link]

  • Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. (2025, April 1). PubMed. [Link]

  • Vitamin B3-Based Biologically Active Compounds as Inhibitors of Human Cholinesterases. (2020, October 29). MDPI. [Link]

  • 2-[(4-Chlorophenyl)thio]nicotinamide. Amerigo Scientific. [Link]

Sources

Discovery and history of "2-[(4-Chlorophenyl)thio]nicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-[(4-Chlorophenyl)thio]nicotinic Acid: From Rational Design to Potential Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of interest at the intersection of cardiovascular and inflammatory research. While the specific discovery and developmental history of this compound are not extensively documented in publicly available literature, its structure—a nicotinic acid backbone modified with a 4-chlorophenylthio substituent—allows for a detailed exploration of its rational design, potential mechanisms of action, and plausible therapeutic applications. This document serves as a resource for researchers, scientists, and drug development professionals, offering insights into the compound's medicinal chemistry, pharmacology, and the experimental methodologies required for its investigation.

Part 1: The Scientific Context and Rational Design

The emergence of this compound can be understood through the historical and scientific evolution of two major classes of therapeutic agents: lipid-modifying drugs, particularly those based on nicotinic acid (Niacin, Vitamin B3), and non-steroidal anti-inflammatory drugs (NSAIDs).

The Legacy of Nicotinic Acid: A Pleiotropic Agent

Nicotinic acid has a long-standing history in medicine, initially identified as a vitamin essential for preventing pellagra.[1] In pharmacological doses, its effects extend far beyond its nutritional role, establishing it as a potent agent for managing dyslipidemia.[2][3] It favorably modulates a wide spectrum of blood lipids, notably increasing high-density lipoprotein (HDL) cholesterol while reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides.[1][4]

The primary mechanism for these effects is the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[2][5] This receptor is highly expressed in adipocytes, and its activation by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase.[6] This cascade ultimately decreases the mobilization of free fatty acids from adipose tissue to the liver, a key substrate for triglyceride and VLDL synthesis.[4][7]

However, the clinical utility of nicotinic acid is often hampered by a significant side effect: cutaneous vasodilation, or flushing.[2] This reaction is also mediated by GPR109A, but in epidermal Langerhans cells, leading to the production of prostaglandins D2 and E2.[4] Consequently, a central goal in the medicinal chemistry of nicotinic acid analogues has been to separate the desirable lipid-modifying effects from the undesirable flushing.

The Evolution of NSAIDs: From Salicylates to COX-Inhibitors

The history of NSAIDs dates back to antiquity with the use of willow bark, which contains salicin, for pain and fever relief.[8] This led to the synthesis of salicylic acid and, in 1898, acetylsalicylic acid (aspirin).[9] The major breakthrough in understanding their mechanism of action came in the 1970s with the discovery that NSAIDs inhibit cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10]

Further research revealed the existence of two main COX isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation.[8][10] This discovery spurred the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[8][10]

Rationale for the Synthesis of this compound

The structure of this compound represents a deliberate molecular hybridization, likely designed to explore novel pharmacological profiles. The addition of a lipophilic (4-Chlorophenyl)thio group to the nicotinic acid scaffold could be hypothesized to:

  • Modulate Potency and Selectivity: The substituent may alter the binding affinity and selectivity for GPR109A or other potential targets, including COX enzymes.

  • Improve Pharmacokinetic Properties: The increased lipophilicity could influence absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Introduce Novel Activities: The chlorophenylthio moiety is a common feature in various biologically active compounds and could confer additional anti-inflammatory, analgesic, or other properties.

Part 2: Synthesis and Characterization

Proposed Synthetic Pathway

A likely approach would involve a nucleophilic aromatic substitution reaction.

Step 1: Preparation of Nicotinoyl Chloride Nicotinic acid can be converted to its more reactive acid chloride derivative, nicotinoyl chloride, by refluxing with thionyl chloride.[11]

Step 2: Reaction with 4-Chlorothiophenol The key step would be the reaction of a suitable nicotinic acid derivative with 4-chlorothiophenol. A common starting material for such a reaction on the pyridine ring is a 2-halonicotinic acid, such as 2-chloronicotinic acid. The reaction would likely proceed via a nucleophilic aromatic substitution, where the thiolate anion of 4-chlorothiophenol displaces the halide at the 2-position of the pyridine ring.

Experimental Protocol: Illustrative Synthesis

  • Preparation of 4-chlorothiophenolate: 4-chlorothiophenol is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF). A strong base, like sodium hydride, is added to deprotonate the thiol, forming the sodium 4-chlorothiophenolate in situ.

  • Nucleophilic Aromatic Substitution: 2-Chloronicotinic acid is added to the reaction mixture. The mixture is heated to facilitate the displacement of the chloride by the thiophenolate.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and acidified to precipitate the product. The crude product is then collected by filtration and purified by recrystallization or column chromatography to yield this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueSource
CAS Number 955-54-4[12][13]
Molecular Formula C12H8ClNO2S[12][13]
Molecular Weight 265.71 g/mol [12]
Synonyms 2-[(4-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid[12]

Part 3: Potential Mechanisms of Action and Biological Evaluation

Based on its structure, the biological activity of this compound can be hypothesized to involve pathways associated with both nicotinic acid and potentially NSAIDs.

GPR109A Agonism and Lipid Modification

The primary hypothesis is that the compound acts as an agonist at the GPR109A receptor.

Experimental Workflow: GPR109A Activation Assay

A common method to assess GPR109A activation is a calcium mobilization assay in a cell line stably expressing the receptor.

  • Cell Culture: CHO-K1 or HEK293 cells are engineered to stably express human GPR109A.

  • Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are exposed to varying concentrations of this compound. Nicotinic acid is used as a positive control.

  • Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader. An increase in fluorescence indicates receptor activation.

  • Data Analysis: The data is used to generate a dose-response curve and determine the EC50 value.

GPR109A_Activation_Workflow cluster_workflow GPR109A Activation Assay Workflow A Culture GPR109A-expressing cells B Load with Calcium Indicator Dye A->B C Add Test Compound B->C D Measure Fluorescence C->D E Calculate EC50 D->E

Caption: Workflow for assessing GPR109A activation.

Anti-inflammatory Activity via COX Inhibition

Given its acidic nature and structural motifs found in some anti-inflammatory agents, a secondary hypothesis is the inhibition of COX enzymes.

Experimental Protocol: COX Inhibition Assay

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound, this compound, is pre-incubated with each COX isoform.

  • Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.

  • Product Measurement: The conversion of arachidonic acid to prostaglandin H2 (PGH2) is quantified, typically using an enzyme immunoassay (EIA) to measure the downstream product PGE2.

  • Data Analysis: The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) is determined for both COX-1 and COX-2 to assess potency and selectivity.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGH2, PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX_Enzymes Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Part 4: Future Directions and Conclusion

This compound stands as a rationally designed molecule with the potential for a dual therapeutic role in managing dyslipidemia and inflammation. Its nicotinic acid core provides a strong foundation for GPR109A-mediated lipid modification, while the 4-chlorophenylthio substituent may fine-tune its pharmacological profile, potentially offering improved efficacy or a reduced side-effect profile.

Future research should focus on a systematic evaluation of its biological activity. This includes in vitro profiling against GPR109A and COX enzymes, followed by in vivo studies in relevant animal models of dyslipidemia and inflammation to assess its efficacy, pharmacokinetic properties, and safety profile, particularly with respect to the flushing response.

References

  • Historical Overview of Non-Steroidal Anti-Inflammatory Drugs. Rheumatology.

  • Brief History and Proper Utilization of NSAIDs. Galt Pharmaceuticals.

  • Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Journal of Pharmacy & Pharmaceutical Sciences.

  • Evolution of nonsteroidal anti-inflammatory drugs (NSAIDs): cyclooxygenase (COX) inhibition and beyond. PubMed.

  • Historical overview of non-steroidal anti-inflammatory drugs. PubMed.

  • This compound. SynQuest Labs.

  • This compound. Oakwood Chemical.

  • Nicotinic acid. Wikipedia.

  • Nicotinic Acid (Niacin). Cayman Chemical.

  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed.

  • Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. Iraqi Journal of Science.

  • 2-((4-Chlorophenyl)thio)nicotinic acid. BLDpharm.

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules.

  • Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. ResearchGate.

  • Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate.

  • Nicotinic acid: an old drug with a promising future. PubMed.

  • Nicotinic Acid. PubChem.

  • Mechanism of action of niacin. PubMed.

  • 2-[(4-Chlorophenyl)thio]nicotinamide. Amerigo Scientific.

  • Cardiac Pharmacology (3) | Niacin with a Mnemonic. YouTube.

  • 2-[(4-Methylphenyl)thio]nicotinic acid. Sigma-Aldrich.

  • Retrospective Study of the Effectiveness and Safety of Niacin and Steroid Eye Drops for Retinal Vein Occlusions. ClinicalTrials.gov.

Sources

An In-depth Technical Guide to Elucidating the Biological Targets of 2-[(4-Chlorophenyl)thio]nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-[(4-Chlorophenyl)thio]nicotinic acid is a synthetic molecule integrating a nicotinic acid core, known for its diverse metabolic and signaling roles, with a 4-chlorophenylthio substituent. While direct biological targets of this specific compound are not extensively documented, its structural motifs suggest a strong potential for interaction with key pathways governing inflammation and metabolism. This guide provides a comprehensive framework for the systematic identification and validation of its molecular targets. We will explore plausible target classes, including those involved in inflammatory signaling and metabolic regulation, and detail robust, field-proven experimental methodologies for target deconvolution and validation. This document serves as a strategic roadmap for researchers aiming to characterize the mechanism of action of this and similar novel chemical entities.

Introduction: Deconstructing the Molecule for Mechanistic Insights

The chemical architecture of this compound provides the foundational logic for our target identification strategy. It comprises two key moieties:

  • Nicotinic Acid (Niacin, Vitamin B3): This is not merely a vitamin but a potent signaling molecule. In pharmacological doses, nicotinic acid is a well-established lipid-lowering agent that primarily acts by activating the G protein-coupled receptor HCA2 (GPR109A) on adipocytes, leading to reduced lipolysis.[1][2][3] It also exerts anti-inflammatory effects, which may be mediated through various pathways, including the modulation of pro-inflammatory cytokines.[4][5]

  • 4-Chlorophenylthio Group: The addition of a sulfur-linked chlorinated phenyl ring significantly alters the molecule's physicochemical properties, such as lipophilicity and steric profile, compared to nicotinic acid alone. This modification is critical, as it can redirect the molecule's binding affinity towards novel targets or modify its interaction with known nicotinic acid receptors. Similar halogenated phenyl structures are present in numerous selective COX-2 inhibitors and other anti-inflammatory agents, suggesting a potential role in targeting inflammatory enzymes.[6][7][8]

Based on this structural analysis, we can formulate several primary hypotheses regarding the potential biological targets of this compound. The compound may function as a modulator of:

  • Inflammatory Signaling Pathways: Such as cyclooxygenase (COX) enzymes or the NF-κB transcription factor pathway.

  • Metabolic Receptors and Enzymes: Including the nicotinic acid receptor HCA2 or peroxisome proliferator-activated receptors (PPARs), which are central regulators of lipid metabolism.[9][10]

  • Protein Kinases: A major class of druggable targets that regulate a vast array of cellular processes.

The following sections will detail a multi-pronged experimental approach to systematically investigate these hypotheses.

Hypothesis I: Targeting Inflammatory Pathways

The compound's structural similarity to certain non-steroidal anti-inflammatory drugs (NSAIDs) warrants a thorough investigation into its potential role as an anti-inflammatory agent.

Potential Target: Cyclooxygenase (COX) Enzymes

COX-1 and COX-2 are key enzymes in the prostaglandin synthesis pathway and are the primary targets of NSAIDs.[8] The presence of the 4-chlorophenyl group is a feature found in some selective COX-2 inhibitors.[6][11]

A direct enzymatic assay is the first logical step to determine if the compound inhibits COX-1 and/or COX-2.

Protocol:

  • Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe to detect prostaglandin H2 (PGH2) or prostaglandin E2 (PGE2).

  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Incubation: Add the test compound "this compound" at various concentrations to wells containing either COX-1 or COX-2 enzyme in assay buffer. Include a vehicle control (e.g., DMSO) and a known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

  • Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: After a set incubation period, measure the product formation using the chosen detection method (e.g., absorbance or fluorescence).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) for both COX-1 and COX-2.

Interpretation of Results: The relative IC50 values for COX-1 and COX-2 will reveal the compound's potency and selectivity. A significantly lower IC50 for COX-2 would classify it as a selective COX-2 inhibitor.

CompoundTargetIC50 (µM) - Hypothetical DataSelectivity Index (COX-1/COX-2)
This compoundCOX-115.20.1
COX-21.5
Celecoxib (Control)COX-1>10>250
COX-20.04
Indomethacin (Control)COX-10.10.6
COX-20.17
Potential Target Pathway: NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[12][13] The NF-κB signaling cascade is a common target for anti-inflammatory compounds.

This cell-based assay quantifies the activity of the NF-κB pathway.

Protocol:

  • Cell Line: Use a stable cell line (e.g., HEK293 or HeLa) containing an NF-κB response element-driven reporter gene (e.g., luciferase or GFP).

  • Cell Culture and Treatment: Plate the cells and allow them to adhere. Pre-treat the cells with various concentrations of "this compound" for a specified time (e.g., 1 hour).

  • Stimulation: Induce NF-κB activation using a known stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).[14] Include unstimulated and vehicle-treated stimulated controls.

  • Reporter Gene Assay: After stimulation (e.g., 6-8 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis: Normalize the reporter activity to cell viability (e.g., using a parallel MTT assay) and calculate the dose-dependent inhibition of NF-κB activation.

Causality and Logic: This experiment directly measures the functional output of the NF-κB pathway. A positive result (inhibition) would strongly suggest the compound interferes with one or more components of this cascade, prompting further investigation into upstream targets like IKK kinases or IκBα degradation.[14][15]

Caption: Potential inhibition point of the compound in the canonical NF-κB pathway.

Hypothesis II: Modulation of Metabolic Pathways

The nicotinic acid scaffold is a strong indicator of potential activity in metabolic regulation.

Potential Target: HCA2 Receptor (GPR109A)

This is the primary receptor through which nicotinic acid mediates its anti-lipolytic effects.[3]

Activation of the G-protein coupled receptor HCA2 leads to an increase in intracellular calcium, which can be measured with a fluorescent dye.

Protocol:

  • Cell Line: Use a cell line engineered to overexpress the human HCA2 receptor (e.g., CHO or HEK293).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Place the plate in a fluorescence plate reader. Add "this compound" at various concentrations.

  • Signal Detection: Measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

  • Data Analysis: Plot the change in fluorescence against compound concentration to generate a dose-response curve and calculate the EC50 value (the concentration that elicits 50% of the maximal response).

Potential Target Family: Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs (α, β/δ, and γ) are nuclear receptors that are master regulators of lipid and glucose metabolism.[9] Some fatty acid analogs and thio-substituted compounds are known to activate PPARs.[10]

This is a cell-based reporter assay to measure the activation of specific PPAR isoforms.

Protocol:

  • Plasmids: Co-transfect a suitable cell line (e.g., CV-1) with two plasmids:

    • An expression vector for the ligand-binding domain of a PPAR isoform (α, β/δ, or γ) fused to a DNA-binding domain (e.g., GAL4).

    • A reporter plasmid containing a promoter with binding sites for the DNA-binding domain (e.g., UAS) upstream of a luciferase gene.

  • Cell Treatment: After transfection, treat the cells with the test compound at various concentrations. Include known PPAR agonists (e.g., fenofibrate for PPARα, GW501516 for PPARβ/δ, rosiglitazone for PPARγ) as positive controls.

  • Luciferase Assay: After 24 hours, lyse the cells and measure luciferase activity.

  • Data Analysis: Determine the fold-activation relative to vehicle control and calculate EC50 values for each PPAR isoform.

Unbiased Target Identification Strategies

If the hypothesis-driven approaches do not yield a high-affinity target, or to uncover unexpected off-targets, unbiased screening methods are essential.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct target engagement in a native cellular environment.[16] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[17][18][19]

Protocol:

  • Cell Treatment: Treat intact cells or cell lysate with the test compound or vehicle.

  • Heating: Heat aliquots of the treated samples to a range of different temperatures.

  • Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection: Analyze the amount of a specific protein remaining in the soluble fraction using Western blotting or, for a proteome-wide approach, mass spectrometry (MS-CETSA).[20]

  • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization and direct binding.[17][18]

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_process Processing cluster_analysis Analysis A Intact Cells or Lysate B Treat with Compound or Vehicle A->B C Heat Aliquots to Varying Temperatures B->C D Cell Lysis (if needed) C->D E Centrifugation to Separate Soluble vs. Aggregated Proteins D->E F Quantify Soluble Target Protein (Western Blot / MS) E->F G Plot Melting Curve (Soluble Protein vs. Temp) F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on binding kinetics (kon and koff) and affinity (KD).[21][22][23] It is ideal for validating direct interactions identified through other methods.

Protocol:

  • Chip Preparation: Immobilize the purified potential target protein onto a sensor chip.

  • Analyte Injection: Flow a series of concentrations of "this compound" (the analyte) over the chip surface.

  • Signal Detection: The SPR instrument detects changes in the refractive index at the chip surface as the analyte binds to the immobilized protein, generating a sensorgram.[22][24]

  • Regeneration: After each injection, wash the chip with a regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Kinase Profiling with Kinobeads

To broadly screen for potential kinase targets, a chemical proteomics approach using "kinobeads" is highly effective. Kinobeads are sepharose beads derivatized with a cocktail of broad-spectrum kinase inhibitors that can capture a large portion of the cellular kinome.[25][26][27]

Protocol:

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line.

  • Competitive Binding: Incubate the lysate with the test compound at various concentrations. This allows the compound to bind to its kinase targets.

  • Kinobead Enrichment: Add the kinobeads to the lysate. Kinases that are not bound to the test compound will bind to the beads.

  • Pull-down and Digestion: Wash the beads to remove non-specifically bound proteins, and then perform an on-bead tryptic digest.[28]

  • LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry to identify and quantify the kinases that were captured by the beads.

  • Data Analysis: Kinases that are direct targets of the test compound will show a dose-dependent decrease in their abundance in the bead pull-down, as the compound prevents them from binding to the beads.[27][29]

Conclusion and Forward Path

The elucidation of a novel compound's biological targets is a cornerstone of modern drug discovery. For this compound, a logical and efficient path forward involves a combination of hypothesis-driven investigation and unbiased screening. By systematically probing its effects on inflammatory and metabolic pathways, guided by its chemical structure, researchers can rapidly narrow the field of potential targets. The subsequent application of powerful biophysical and proteomic techniques like CETSA, SPR, and Kinobead profiling will provide the definitive evidence required to confirm direct target engagement and quantify binding interactions. This integrated strategy ensures a high degree of scientific rigor and provides a clear, actionable framework for deciphering the compound's mechanism of action, ultimately paving the way for its potential therapeutic application.

References

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Bantscheff, M., et al. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research. Available at: [Link]

  • Gabr, M. T., et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. Available at: [Link]

  • Creed, S. J., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Gabr, M. T., et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv. Available at: [Link]

  • Patel, V. B., et al. (2017). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Scientific Reports. Available at: [Link]

  • Reinecke, M., et al. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Available at: [Link]

  • Pollack, S. J. (2020). Surface Plasmon Resonance for Small Molecule Ligand Analysis. Sygnature Discovery. Available at: [Link]

  • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). Available at: [Link]

  • Davis, T. L., & Ciszczan, M. (2003). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Pelago Bioscience. (n.d.). CETSA. Available at: [Link]

  • Elowe, S. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research. Available at: [Link]

  • Patricelli, M. P., et al. (2016). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. ACS Chemical Biology. Available at: [Link]

  • Stankov, S., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Available at: [Link]

  • de Campos-Buzzi, F., et al. (2013). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology, Biochemistry and Behavior. Available at: [Link]

  • Féry, F., et al. (2001). Effects of nicotinic acid on fatty acid kinetics, fuel selection, and pathways of glucose production in women. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

  • Stankov, S., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed. Available at: [Link]

  • Sethi, G., et al. (2012). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta. Available at: [Link]

  • Carlson, L. A. (1990). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. Atherosclerosis. Available at: [Link]

  • Meyer-Ficca, M., & Kirkland, J. B. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Nutrition. Available at: [Link]

  • Stankov, S., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. Available at: [Link]

  • Oakwood Chemical. (n.d.). This compound. Available at: [Link]

  • E-M. Schiefner, et al. (2014). Pharmacological doses of niacin stimulate the expression of genes involved in carnitine uptake and biosynthesis and improve the carnitine status of obese Zucker rats. The Journal of Nutritional Biochemistry. Available at: [Link]

  • Litwiniuk, A., et al. (2024). Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells. Neurochemistry International. Available at: [Link]

  • Li, H., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of Clinical & Laboratory Science. Available at: [Link]

  • Kumar, S., et al. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules. Available at: [Link]

  • Digby, J. E., et al. (2008). Niacin induces PPARγ expression and transcriptional activation in macrophages via HM74 and HM74a-mediated induction of prostaglandin synthesis pathways. Atherosclerosis. Available at: [Link]

  • Heath, E. M., et al. (1995). Physiological and performance responses to nicotinic-acid ingestion during exercise. Medicine and Science in Sports and Exercise. Available at: [Link]

  • Sun, S. C. (2011). The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy. Trends in Pharmacological Sciences. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances. Available at: [Link]

  • Fulcher, G. R., et al. (1992). The short-term effect of nicotinic acid on intermediary metabolism in insulin-dependent diabetes mellitus. Metabolism. Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Creative Biolabs. (2019). NF-κB Pathway | Cell Survival Pathway. YouTube. Available at: [Link]

  • Bonnefont, J. P., et al. (2005). Peroxisome proliferator activated receptor delta (PPARdelta) agonist but not PPARalpha corrects carnitine palmitoyl transferase 2 deficiency in human muscle cells. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • Song, W. L., et al. (2012). Niacin and biosynthesis of PGD₂by platelet COX-1 in mice and humans. The Journal of Clinical Investigation. Available at: [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary. Available at: [Link]

  • Derudder, E., et al. (2008). NF-kB inhibitor blocks B cell development at two checkpoints. Blood. Available at: [Link]

  • Larsen, L. N., et al. (2005). Sulfur-substituted and Alpha-Methylated Fatty Acids as Peroxisome Proliferator-Activated Receptor Activators. Journal of Medicinal Food. Available at: [Link]

  • Fabbi, C., et al. (2014). Nicotinic acid effects on insulin sensitivity and hepatic lipid metabolism: an in vivo to in vitro study. Hormone and Metabolic Research. Available at: [Link]

  • Ma, L., et al. (2015). Nicotinic acid is a common regulator of heat-sensing TRPV1-4 ion channels. Scientific Reports. Available at: [Link]

  • Gasperi, V., et al. (2019). Niacin. Nutrients. Available at: [Link]

Sources

Introduction: The Rationale for Nicotinic Acid Derivatives in Fungicide Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fungicidal Potential of 2-[(4-Chlorophenyl)thio]nicotinic Acid

This guide provides a comprehensive technical overview for researchers, chemists, and plant pathologists investigating the potential fungicidal properties of the novel compound, this compound. We will delve into a robust synthetic pathway, outline detailed protocols for rigorous antifungal screening, and explore plausible mechanisms of action that could underpin its bioactivity. This document is designed to serve as a foundational resource for initiating and advancing research into this promising molecule.

The relentless evolution of fungicide resistance in plant pathogens necessitates a continuous search for new chemical entities with novel modes of action. Nicotinic acid (a form of Vitamin B3) and its derivatives have emerged as a compelling scaffold in agrochemical research. Their inherent biocompatibility and diverse chemical reactivity make them ideal starting points for the synthesis of bioactive molecules.[1][2][3] The incorporation of a thioether linkage, specifically a (4-chlorophenyl)thio group, introduces a lipophilic and electronically distinct moiety that can significantly influence molecular interactions with fungal targets. This guide focuses on this compound, a compound rationally designed to explore this chemical space.

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved via a copper-catalyzed Ullmann condensation reaction.[4][5][6] This classic cross-coupling method is well-suited for the formation of aryl thioether bonds.[4][7] The proposed synthetic route leverages commercially available starting materials, 2-chloronicotinic acid and 4-chlorothiophenol.

Proposed Synthetic Pathway: Ullmann Condensation

The reaction involves the copper-catalyzed coupling of 2-chloronicotinic acid with 4-chlorothiophenol. A base is required to deprotonate the thiol, forming a more nucleophilic thiolate.

Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions 2_chloro 2-Chloronicotinic Acid Product This compound 2_chloro->Product 4_chloro 4-Chlorothiophenol 4_chloro->Product Reagents CuI (catalyst) K2CO3 (base) DMF (solvent) 120-140 °C Reagents->Product Ullmann Condensation

Caption: Proposed synthesis of this compound via Ullmann condensation.

Detailed Experimental Protocol

Materials:

  • 2-Chloronicotinic acid (1.0 eq)

  • 4-Chlorothiophenol (1.1 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloronicotinic acid, 4-chlorothiophenol, copper(I) iodide, and potassium carbonate.

  • Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to 2-chloronicotinic acid.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • After cooling to room temperature, pour the reaction mixture into a beaker of ice-water and acidify to pH 2-3 with 1M HCl.

  • The resulting precipitate is the crude product. Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.[8]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess purity.

In Vitro Fungicidal Activity Screening

The initial evaluation of antifungal properties is conducted through a series of standardized in vitro assays to determine the compound's intrinsic activity against a panel of relevant fungal pathogens.

Fungal Pathogen Panel

A diverse panel of economically important plant pathogenic fungi should be selected, representing different classes:

  • Ascomycetes: Fusarium graminearum (causative agent of Fusarium head blight), Botrytis cinerea (grey mold)

  • Oomycetes: Phytophthora infestans (late blight of potato and tomato)

  • Basidiomycetes: Rhizoctonia solani (root rot), Puccinia triticina (wheat leaf rust)

  • Deuteromycetes: Alternaria solani (early blight of tomato and potato)[9][10]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of the compound that inhibits visible fungal growth.[11][12][13] The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Stock Prepare compound stock solution in DMSO Serial Perform 2-fold serial dilutions in 96-well plate with RPMI-1640 medium Stock->Serial Inoculate Inoculate wells with fungal suspension Serial->Inoculate Inoculum Prepare fungal inoculum (0.5 McFarland standard) Inoculum->Inoculate Incubate Incubate at 28-35°C for 24-72 hours Inoculate->Incubate Read Visually or spectrophotometrically determine lowest concentration with no growth (MIC) Incubate->Read

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Dissolve the test compound in Dimethyl Sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations.[12][14]

  • Inoculum Preparation: Culture fungi on an appropriate medium (e.g., Potato Dextrose Agar). Prepare a spore or mycelial fragment suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.[11][12]

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (a commercial fungicide like Fluconazole or Boscalid), a negative growth control (inoculum without the compound), and a sterility control (medium only).[12]

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (typically 28-35°C) for 24-72 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[11][13]

Determination of Minimum Fungicidal Concentration (MFC)

To determine if the compound is fungistatic or fungicidal, an aliquot from each well showing no growth in the MIC assay is sub-cultured onto fresh, drug-free agar plates.[11][16]

Procedure:

  • Take a 10-20 µL aliquot from each clear well of the MIC plate.

  • Spot-inoculate onto a fresh Potato Dextrose Agar (PDA) plate.

  • Incubate the PDA plates at the optimal growth temperature for 48-72 hours.

  • The MFC is the lowest concentration from the MIC assay that results in no fungal growth on the subculture plate, indicating ≥99.9% killing of the initial inoculum.[15]

Data Presentation

Results should be summarized in a clear, tabular format for comparative analysis.

Table 1: In Vitro Antifungal Activity of this compound

Fungal Species MIC (µg/mL) MFC (µg/mL) Commercial Control (MIC, µg/mL)
Fusarium graminearum
Botrytis cinerea
Phytophthora infestans
Rhizoctonia solani
Puccinia triticina

| Alternaria solani | | | |

Plausible Mechanisms of Action & Investigatory Experiments

The chemical structure of this compound suggests several potential mechanisms of antifungal action. Nicotinamide derivatives have been reported to function as Succinate Dehydrogenase Inhibitors (SDHIs).[17] Additionally, the lipophilic nature of the compound could facilitate disruption of fungal cell membranes.[18][19]

Hypothesis 1: Inhibition of Succinate Dehydrogenase (SDH)

SDH is a crucial enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Its inhibition disrupts cellular respiration and energy production.

Experimental Verification: SDH Activity Assay

  • Isolate mitochondria from a sensitive fungal species (e.g., R. solani).

  • Perform an SDH activity assay using a colorimetric method, such as the reduction of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Q0) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Measure the enzyme activity in the presence of varying concentrations of the test compound.

  • Calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) and compare it to a known SDHI fungicide like boscalid.[17]

Hypothesis 2: Disruption of Fungal Cell Membrane Integrity

The compound may interfere with the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[18]

Experimental Verification: Propidium Iodide (PI) Uptake Assay

  • Treat fungal protoplasts or cells with the test compound at its MIC value.

  • Add propidium iodide, a fluorescent dye that can only enter cells with compromised membranes.

  • Measure the fluorescence using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage.[17]

MoA cluster_sdh Hypothesis 1: SDH Inhibition cluster_membrane Hypothesis 2: Membrane Disruption Compound 2-[(4-Chlorophenyl)thio] nicotinic acid SDH Succinate Dehydrogenase (SDH) in Mitochondria Compound->SDH Membrane Fungal Cell Membrane Compound->Membrane ETC Disrupted Electron Transport Chain SDH->ETC Inhibits ROS Increased ROS ETC->ROS Death1 Fungal Cell Death ROS->Death1 Permeability Increased Permeability Membrane->Permeability Disrupts Leakage Leakage of Cytoplasmic Contents Permeability->Leakage Death2 Fungal Cell Death Leakage->Death2

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A Comprehensive Technical Guide to 2-[(4-Chlorophenyl)thio]nicotinic Acid as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of 2-[(4-Chlorophenyl)thio]nicotinic acid, a pivotal intermediate in the synthesis of complex organic molecules. This document elucidates the compound's physicochemical properties, details its primary synthesis route via Ullmann condensation, and explores its subsequent derivatization into various bioactive compounds. By explaining the causality behind experimental choices and grounding all protocols in established chemical principles, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage this versatile molecular scaffold.

Introduction: The Strategic Importance of a Bifunctional Scaffold

This compound is a heterocyclic building block that merges two key pharmacophores: the nicotinic acid core, a well-known motif in medicinal chemistry related to niacin (Vitamin B3)[1], and a 4-chlorophenylthio substituent. This unique combination imparts a set of chemical properties that make it an exceptionally valuable starting material for creating libraries of novel compounds for screening in pharmaceutical and agrochemical research.

The strategic value of this intermediate lies in its distinct reactive sites. The carboxylic acid group on the pyridine ring serves as a handle for a wide range of modifications, including amidation and esterification. The thioether linkage, while relatively stable, influences the electronic properties and conformation of the molecule, providing a structural anchor for designing compounds with specific target affinities. This guide will deconstruct the synthesis, characterization, and strategic application of this intermediate, providing both theoretical understanding and practical, field-proven protocols.

Core Physicochemical and Structural Data

A precise understanding of a chemical intermediate's physical properties is fundamental to its effective use in synthesis, including planning for purification, reaction conditions, and storage. The essential data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 955-54-4[2][3]
Molecular Formula C₁₂H₈ClNO₂S[3][4]
Molecular Weight 265.72 g/mol [3][5]
Appearance White crystalline powder[6]
Melting Point 218-221 °C[2][5]
Purity Typically ≥97%[2][6]
Synonyms 2-(4-Chlorophenylthio)pyridine-3-carboxylic acid[5]

Synthesis Pathway: The Ullmann Condensation for C-S Bond Formation

The principal method for synthesizing this compound is a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[7][8] This reaction is a robust and well-established method for forming carbon-heteroatom bonds, in this case, a carbon-sulfur bond between an aryl halide and a thiol.

Mechanistic Rationale

The reaction involves the condensation of 2-chloronicotinic acid with 4-chlorothiophenol.[7] 2-Chloronicotinic acid is a critical starting material for many nicotinic acid derivatives and is itself an important intermediate.[9][10] The causality of the component selection is as follows:

  • 2-Chloronicotinic Acid: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. The electron-withdrawing nature of the adjacent nitrogen atom and the carboxylic acid group facilitates the displacement of the chloride ion.

  • 4-Chlorothiophenol: This serves as the sulfur nucleophile. The thiol group (-SH) is deprotonated by a base in the reaction mixture to form the more potent thiolate anion (S⁻), which then attacks the electrophilic carbon on the pyridine ring.

  • Copper Catalyst: While some modern cross-coupling reactions use palladium, the Ullmann condensation traditionally relies on copper. The copper(I) species is believed to coordinate with the thiolate and the aryl halide, facilitating the crucial C-S bond formation through a reductive elimination pathway. The use of a copper catalyst often allows the reaction to proceed under less stringent conditions than would otherwise be required.[7][11]

  • Base and Solvent: A base (e.g., potassium carbonate) is essential to deprotonate the thiophenol. A high-boiling polar aprotic solvent like DMF or DMSO is typically used to ensure all reactants remain in solution at the elevated temperatures required for the reaction to proceed efficiently.[11]

Synthesis Workflow Diagram

The logical flow from reactants to the final, purified product is illustrated below. This workflow emphasizes the key stages of reaction, workup, and purification.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification Reactants 2-Chloronicotinic Acid + 4-Chlorothiophenol SolventBase Add Solvent (e.g., DMF) + Base (e.g., K2CO3) Reactants->SolventBase Catalyst Add Copper Catalyst (e.g., CuI) SolventBase->Catalyst Heating Heat Mixture (e.g., 140-150°C) Under Inert Atmosphere Catalyst->Heating Reflux for several hours Quench Cool & Quench (e.g., with water) Heating->Quench Reaction Completion Acidify Acidify with HCl to Precipitate Product Quench->Acidify Filter Filter Crude Solid Acidify->Filter Recrystallize Recrystallize from Appropriate Solvent (e.g., Ethanol/Water) Filter->Recrystallize Product Pure this compound Recrystallize->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution, confirmed by analytical characterization, validates the procedure.

  • Reagent Charging: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloronicotinic acid (1 equiv.), 4-chlorothiophenol (1.1 equiv.), potassium carbonate (2.5 equiv.), and copper(I) iodide (0.1 equiv.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2-chloronicotinic acid.

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to establish an inert atmosphere, which is crucial to prevent oxidation of the copper catalyst and the thiophenol.

  • Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-chloronicotinic acid) is consumed (typically 12-24 hours).

  • Workup - Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water (approx. 10x the volume of DMF). Stir for 30 minutes.

  • Workup - Acidification: Slowly acidify the aqueous mixture to a pH of ~2-3 using concentrated hydrochloric acid (HCl). The product, being a carboxylic acid, is insoluble in acidic aqueous media and will precipitate out as a solid.

  • Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with deionized water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound. Dry the final product under vacuum.

Utility as a Chemical Intermediate: A Gateway to Bioactive Derivatives

The true value of this compound is realized in its role as a precursor to more complex molecules. The carboxylic acid functional group is a versatile handle for constructing a diverse range of derivatives.

Downstream Synthetic Potential

The molecule serves as a scaffold for at least three primary classes of subsequent reactions, each creating a new family of compounds for biological evaluation.

G cluster_0 Derivatization Pathways Start 2-[(4-Chlorophenyl)thio] nicotinic acid Amide Amides Start->Amide Amine (R1R2NH) + Coupling Agent Ester Esters Start->Ester Alcohol (R-OH) + Acid Catalyst AcidChloride Acid Chloride (Activated Intermediate) Start->AcidChloride SOCl2 or (COCl)2 Application Bioactive Compound Libraries (e.g., Fungicides, nAChR Ligands) Amide->Application Ester->Application AcidChloride->Amide R1R2NH AcidChloride->Ester R-OH

Caption: Key derivatization pathways from the core intermediate.

Protocol: Amide Formation via Acid Chloride

The conversion to amides is a cornerstone of medicinal chemistry. The following protocol details the synthesis of the corresponding nicotinamide, such as 2-[(4-Chlorophenyl)thio]nicotinamide.[12]

  • Acid Chloride Formation: Suspend this compound (1 equiv.) in toluene. Add thionyl chloride (SOCl₂) (2-3 equiv.) and a catalytic amount of DMF.[13]

  • Reaction: Gently reflux the mixture for 2-3 hours. The solid will dissolve as it converts to the more soluble acid chloride.

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure. This yields the crude nicotinoyl chloride. Caution: This step should be performed in a well-ventilated fume hood.

  • Amination: Dissolve the crude acid chloride in an anhydrous aprotic solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Nucleophilic Attack: Add a solution of the desired amine (e.g., ammonia for the primary amide, or a primary/secondary amine for substituted amides) (2.2 equiv.) and a non-nucleophilic base like triethylamine (1.2 equiv.) dropwise. The second equivalent of amine acts as a base to quench the HCl byproduct.

  • Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude amide.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Analytical Characterization

Rigorous analytical validation is required to confirm the identity and purity of the synthesized intermediate.

  • ¹H NMR Spectroscopy: Will show characteristic aromatic proton signals for both the pyridine and chlorophenyl rings, as well as a broad singlet for the carboxylic acid proton.

  • ¹³C NMR Spectroscopy: Will confirm the presence of the correct number of carbon atoms and show characteristic shifts for the carbonyl carbon of the carboxylic acid and the carbons attached to sulfur, chlorine, and nitrogen.

  • Mass Spectrometry (MS): Will show a molecular ion peak corresponding to the calculated exact mass (264.99600).[5] The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) will be a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >97%.

Conclusion: A Foundational Tool for Discovery

This compound is more than a simple chemical; it is a strategic platform for innovation. Its synthesis, rooted in the reliable Ullmann condensation, is accessible and scalable. Its true power is unlocked through its role as a versatile intermediate, providing a direct route to diverse libraries of amides, esters, and other derivatives. For research teams in drug discovery and materials science, mastering the use of this scaffold provides a significant advantage in the quest to develop novel, high-value molecules with tailored biological or material properties.[14][15]

References

  • Misbahi, H., Brouant, P., & Barbe, J. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Il Farmaco, 58(4), 335-338.
  • ResearchGate. (n.d.). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Retrieved from ResearchGate. [Link]

  • Henan Allgreen Chemical Co.,Ltd. (n.d.). This compound, 97%.
  • ResearchGate. (n.d.). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from Wikipedia. [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from synarchive.com. [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from oakwoodchemical.com. [Link]

  • Al-Masoudi, W. A. (2005). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. Iraqi Journal of Science, 46(1), 1-8.
  • Wang, X., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Amerigo Scientific. (n.d.). 2-[(4-Chlorophenyl)thio]nicotinamide. Retrieved from amerigoscientific.com. [Link]

  • National Center for Biotechnology Information. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. [Link]

  • Kim, Y. H., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Bioorganic & Medicinal Chemistry Letters, 25(6), 1332-1336. [Link]

  • Google Patents. (n.d.). CN101117332B - The preparation method of 2-chloronicotinic acid.
  • MDPI. (2022). pH-Responsive Inorganic/Organic Nanohybrids System for Controlled Nicotinic Acid Drug Release. MDPI. [Link]

  • Google Patents. (n.d.). EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.
  • PubMed. (2017). Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues. PubMed. [Link]

Sources

Methodological & Application

Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Bioactive Scaffolds

In the landscape of modern medicinal and agrochemical research, the strategic combination of known bioactive moieties to create novel chemical entities with enhanced or synergistic activities is a cornerstone of discovery. N-(thiophen-2-yl) nicotinamide derivatives exemplify this approach, merging the structural features of nicotinamide (a form of vitamin B3) and a thiophene ring through a robust amide linkage.[1] This class of heterocyclic compounds has attracted considerable scientific attention due to its potent and diverse biological activities.

The thiophene ring is a well-established pharmacophore present in a multitude of pharmaceutical and agrochemical agents, contributing to a wide spectrum of effects including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] Similarly, nicotinic acid and its derivatives play crucial roles in various biological processes and are utilized in agriculture and medicine.[6] The rationale behind the synthesis of N-(thiophen-2-yl) nicotinamide derivatives is rooted in the principle of "active substructure splicing," where these two powerful pharmacophores are conjoined to unlock new therapeutic and protective potentials.[1][7]

Recent investigations have underscored their promise as novel fungicides, particularly in combating cucumber downy mildew (Pseudoperonospora cubensis), with some derivatives demonstrating superior efficacy in field trials compared to commercial fungicides.[1][6][8][9] Furthermore, certain N-pyridinylthiophene carboxamide derivatives have emerged as preclinical candidates for treating neuronal cancers by acting as tumor-activated inhibitors of inosine monophosphate dehydrogenase (IMPDH).[1] This guide provides a comprehensive overview of the synthesis, characterization, and application of N-(thiophen-2-yl) nicotinamide derivatives, offering detailed protocols and mechanistic insights for researchers in drug development and crop protection.

Synthetic Strategy: A Two-Step Approach to Amide Bond Formation

The predominant and most efficient synthetic route to N-(thiophen-2-yl) nicotinamide derivatives is a two-step process. This strategy involves the initial activation of a substituted nicotinic acid to a more reactive acyl chloride, followed by the nucleophilic acyl substitution with a substituted thiophen-2-amine.

Step 1: Activation of Nicotinic Acid - The Formation of Nicotinoyl Chloride

The conversion of the carboxylic acid group of a substituted nicotinic acid into a highly reactive acyl chloride is the critical first step. This transformation is typically achieved using a chlorinating agent such as oxalyl chloride or thionyl chloride. Oxalyl chloride is often preferred due to the formation of volatile byproducts (CO, CO2, and HCl), which are easily removed from the reaction mixture. A catalytic amount of N,N-dimethylformamide (DMF) is commonly added to facilitate the reaction through the formation of the Vilsmeier reagent, which is the active electrophilic species.

Step 2: Amide Coupling - The Union of Two Heterocycles

The second step involves the acylation of a substituted thiophen-2-amine with the freshly prepared nicotinoyl chloride. This reaction is carried out in the presence of a base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity. The reaction is typically performed in an anhydrous aprotic solvent like dichloromethane (DCM) to prevent the hydrolysis of the reactive acyl chloride.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling Nicotinic_Acid Substituted Nicotinic Acid (1) Nicotinoyl_Chloride Nicotinoyl Chloride (2) Nicotinic_Acid->Nicotinoyl_Chloride Anhydrous DCM Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Nicotinoyl_Chloride DMF DMF (cat.) DMF->Nicotinoyl_Chloride Final_Product N-(thiophen-2-yl) nicotinamide (4) Nicotinoyl_Chloride->Final_Product Anhydrous DCM, 0°C to rt Thiophen_Amine Substituted Thiophen-2-amine (3) Thiophen_Amine->Final_Product Base Base (e.g., TEA) Base->Final_Product Purification Purification (Column Chromatography/ Recrystallization) Final_Product->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization Reaction Mechanism cluster_activation Step 1: Vilsmeier Reagent Formation and Acyl Chloride Synthesis cluster_coupling Step 2: Nucleophilic Acyl Substitution DMF DMF Vilsmeier Vilsmeier Reagent (electrophile) DMF->Vilsmeier + Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Vilsmeier Nicotinic_Acid Nicotinic Acid Nicotinoyl_Chloride Nicotinoyl Chloride Nicotinic_Acid->Nicotinoyl_Chloride + Vilsmeier Reagent Tetrahedral_Intermediate Tetrahedral Intermediate Nicotinoyl_Chloride->Tetrahedral_Intermediate + Thiophen-2-amine Thiophene_Amine Thiophen-2-amine Thiophene_Amine->Tetrahedral_Intermediate Final_Product N-(thiophen-2-yl) nicotinamide Tetrahedral_Intermediate->Final_Product - Cl⁻

Sources

Topic: High-Throughput Screening for Novel G Protein-Coupled Receptor (GPCR) Modulators Using "2-[(4-Chlorophenyl)thio]nicotinic acid" as a Lead Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction

G Protein-Coupled Receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, playing pivotal roles in virtually all physiological processes. This makes them a major class of therapeutic drug targets.[1][2][3] However, a significant number of GPCRs remain "orphan" receptors, with their endogenous ligands and physiological functions yet to be fully elucidated. The discovery of novel agonists or antagonists for these orphan GPCRs holds immense potential for the development of new therapeutics.

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are well-established pharmacophores known to interact with GPCRs, most notably the hydroxycarboxylic acid receptor 2 (HCA2/GPR109A).[4][5][6] The structural backbone of nicotinic acid provides a versatile scaffold for the synthesis of new chemical entities with the potential to modulate other GPCRs. "2-[(4-Chlorophenyl)thio]nicotinic acid" is one such derivative, incorporating a chlorophenylthio moiety that can influence its pharmacological properties. While its specific biological target is not yet fully characterized, its structural similarity to known GPCR ligands makes it an excellent candidate for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of orphan GPCRs.

This application note provides a comprehensive guide for utilizing "this compound" and similar compounds in HTS to discover and characterize new GPCR modulators. We present detailed protocols for both a primary biochemical screen and a secondary cell-based confirmatory assay, designed to be robust, reproducible, and scalable for large compound libraries.

Hypothesized Mechanism of Action: Modulation of an Orphan GPCR

Given that "this compound" is a derivative of nicotinic acid, a known GPCR agonist, we hypothesize that it may act as a modulator of a related, currently uncharacterized orphan GPCR, which we will refer to as GPRx. We propose that GPRx, upon activation, couples to G-proteins to initiate downstream signaling cascades, such as the modulation of cyclic AMP (cAMP) levels or intracellular calcium mobilization. The binding of an agonist like "this compound" to GPRx would trigger a conformational change in the receptor, leading to the activation of its associated G-protein and subsequent downstream effects.

GPRx_Signaling_Pathway cluster_membrane Cell Membrane Ligand This compound (Agonist) GPRx Orphan GPCR (GPRx) Ligand->GPRx Binds to G_Protein G-Protein (Gα, Gβγ) GPRx->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothesized signaling pathway of an orphan GPCR (GPRx) modulated by an agonist.

Primary High-Throughput Screening: Biochemical Assay

The primary screen is designed to rapidly identify "hits" from a large compound library that interact with the target receptor. A common and robust HTS method for GPCRs is a competitive binding assay using a labeled ligand.

Protocol: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay in a 384-well format to identify compounds that displace a known radiolabeled ligand from GPRx.

Materials and Reagents

ReagentSupplierCatalog No.
GPRx-expressing membranesIn-house preparation or commercialN/A
[3H]-Labeled LigandPerkinElmerVaries
Test Compound LibraryIn-house or commercialN/A
Scintillation Proximity Assay (SPA) beadsPerkinElmerRPNQ0001
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)Sigma-AldrichT2194
384-well microplatesCorning3710

Experimental Workflow

HTS_Workflow Start Start Dispense Dispense Test Compounds and Controls into 384-well plate Start->Dispense Add_Membranes Add GPRx Membranes and [3H]-Labeled Ligand Dispense->Add_Membranes Add_SPA Add SPA Beads Add_Membranes->Add_SPA Incubate Incubate at Room Temperature Add_SPA->Incubate Read Read Plate on a Microplate Scintillation Counter Incubate->Read Analyze Analyze Data to Identify Hits Read->Analyze End End Analyze->End

Caption: Workflow for the primary biochemical HTS assay.

Step-by-Step Protocol

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each test compound from the library (typically at a stock concentration of 10 mM in DMSO) into the wells of a 384-well microplate. Also include wells for positive controls (unlabeled ligand) and negative controls (DMSO vehicle).

  • Reagent Preparation: Prepare a master mix containing GPRx-expressing cell membranes, the [3H]-labeled ligand at a concentration equal to its Kd, and SPA beads in assay buffer.

  • Reagent Addition: Dispense 20 µL of the master mix into each well of the compound-plated 384-well plate.

  • Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle agitation to allow the binding reaction to reach equilibrium.

  • Signal Detection: Centrifuge the plates briefly to settle the SPA beads. Read the plates on a microplate scintillation counter to measure the radioactivity in each well.

  • Data Analysis: Calculate the percent inhibition for each test compound relative to the controls. Set a hit threshold (e.g., >50% inhibition) to identify primary hits.

Secondary Confirmatory Assay: Cell-Based Functional Assay

The secondary screen is crucial to confirm the activity of the primary hits in a more physiologically relevant context and to eliminate false positives.[1][3][7][8] A cell-based functional assay measures the downstream signaling of the receptor upon compound treatment.

Protocol: cAMP Accumulation Assay

This protocol describes a cell-based assay to measure the modulation of cAMP levels in response to compound treatment in cells expressing GPRx.

Materials and Reagents

ReagentSupplierCatalog No.
GPRx-expressing cell line (e.g., CHO-K1)In-house or commercialN/A
cAMP-Glo™ Assay KitPromegaV1501
ForskolinSigma-AldrichF6886
384-well cell culture platesCorning3764
Cell Culture Medium (e.g., F-12K Medium)ATCC30-2004

Experimental Workflow

Secondary_Assay_Workflow Start Start Seed_Cells Seed GPRx-expressing cells into a 384-well plate Start->Seed_Cells Incubate_Cells Incubate overnight Seed_Cells->Incubate_Cells Add_Compounds Add Hit Compounds and Controls Incubate_Cells->Add_Compounds Add_Forskolin (For antagonists) Add Forskolin Add_Compounds->Add_Forskolin Incubate_Treatment Incubate at 37°C Add_Forskolin->Incubate_Treatment Lyse_Cells Lyse Cells and Add cAMP-Glo™ Reagents Incubate_Treatment->Lyse_Cells Read_Luminescence Read Luminescence Lyse_Cells->Read_Luminescence Analyze_Data Analyze Data and Confirm Hits Read_Luminescence->Analyze_Data End End Analyze_Data->End

Sources

Experimental protocol for "2-[(4-Chlorophenyl)thio]nicotinic acid" cytotoxicity assay

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Multi-Faceted Approach to Assessing the Cytotoxicity of 2-[(4-Chlorophenyl)thio]nicotinic acid

Introduction: Unveiling the Bioactivity of a Novel Nicotinic Acid Derivative

This compound is a synthetic organic compound that integrates three key chemical moieties: a nicotinic acid (niacin) backbone, a stabilizing thioether linkage, and a 4-chlorophenyl group.[1][2] While nicotinic acid itself is a well-characterized B-vitamin with profound effects on lipid metabolism and cellular signaling, often mediated by the G protein-coupled receptor GPR109A, its derivatives are of significant interest in drug discovery.[3][4][5] The addition of a chlorophenylthio group creates a novel chemical entity with potential for unique pharmacological activities, including anti-cancer properties. Recent studies have shown that nicotinic acid can protect against cytotoxicity in neuronal cells by inhibiting apoptosis, while other novel small molecules are actively screened for their cytotoxic effects against cancer cells.[1][6]

This guide provides a comprehensive experimental framework for evaluating the cytotoxic potential of this compound. We present a multi-assay strategy designed to provide a holistic view of the compound's effect on cell health, distinguishing between different modes of cell death. This protocol is intended for researchers, scientists, and drug development professionals engaged in preclinical compound screening and mechanism of action studies.

The Principle of a Tripartite Cytotoxicity Assessment

A single cytotoxicity assay provides only one perspective on a compound's effect. To build a robust and reliable cytotoxicity profile, we advocate for a tripartite approach that interrogates cell health from three distinct angles: metabolic viability, membrane integrity, and the activation of programmed cell death pathways.[7][8]

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability by measuring mitochondrial metabolic activity. In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[11][12]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies necrosis or late-stage apoptosis by measuring the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture.[7][13] Measuring the LDH activity in the supernatant provides a direct index of cell lysis.[14]

  • Caspase-3 Activity Assay: This assay specifically measures the induction of apoptosis , or programmed cell death. Caspase-3 is a key "executioner" enzyme that, once activated, cleaves numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[15] The assay uses a substrate containing the caspase-3 recognition sequence (DEVD) linked to a chromophore or fluorophore, allowing for the quantitative measurement of enzyme activity.[16][17][18]

By combining these three assays, researchers can not only determine if the compound is cytotoxic but also gain critical insights into how it induces cell death.

Experimental Design and Workflow

A successful cytotoxicity study hinges on a well-controlled experimental design. The general workflow involves preparing the compound, culturing cells, exposing the cells to a range of compound concentrations, and finally, performing the three distinct assays.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Multi-Assay Analysis cluster_data Phase 4: Data Analysis A Prepare Compound Stock (e.g., 100 mM in DMSO) B Prepare Serial Dilutions (Dose-Response Curve) A->B D Treat Cells with Compound (24, 48, or 72 hours) B->D C Seed Cells in 96-Well Plates (e.g., 10,000 cells/well) C->D E MTT Assay (Metabolic Viability) D->E Perform assays on parallel plates F LDH Assay (Membrane Integrity) D->F Perform assays on parallel plates G Caspase-3 Assay (Apoptosis) D->G Perform assays on parallel plates H Measure Absorbance/ Luminescence E->H F->H G->H I Calculate % Viability, % Cytotoxicity, Caspase Activity Fold-Change H->I J Plot Dose-Response Curves & Determine IC50 I->J

Caption: Overall experimental workflow for cytotoxicity assessment.

Essential Controls

For data to be valid and interpretable, the inclusion of proper controls on every 96-well plate is non-negotiable.

Control TypePurposeRationale
Untreated Cells Baseline Cell HealthRepresents 100% viability and baseline (spontaneous) LDH release.
Vehicle Control Solvent EffectCells treated with the highest concentration of the compound's solvent (e.g., DMSO) to ensure it has no inherent toxicity.[14]
Positive Control Assay ValidationA known cytotoxic agent (e.g., Staurosporine, Doxorubicin) to confirm that the assay system can detect cell death.
Maximum LDH Release 100% Cytotoxicity ReferenceCells treated with a lysis buffer to cause 100% cell rupture, providing the maximum possible LDH signal for normalization.[19][20]
Medium/Blank Control Background SignalWells containing only culture medium (and assay reagents) to measure and subtract background absorbance/luminescence.[11][14]

Detailed Experimental Protocols

Disclaimer: These protocols are generalized. Optimization, particularly of cell seeding density and incubation times, may be required for specific cell lines.[19]

Part A: Compound & Reagent Preparation
  • Compound Stock Solution:

    • Prepare a 100 mM stock solution of this compound in sterile DMSO. The solubility of related compounds suggests DMSO is a suitable solvent.[5]

    • Vortex thoroughly to ensure complete dissolution.

    • Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • On the day of the experiment, prepare serial dilutions from the stock solution in complete cell culture medium. For a typical dose-response curve, a range from 0.1 µM to 100 µM is a good starting point.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤ 0.5%).

Part B: Cell Culture & Treatment
  • Cell Line Selection: Choose a panel of relevant cell lines. For initial screening, human cancer cell lines such as HCT-116 (colon), HepG2 (liver), MCF-7 (breast), or HeLa (cervical) are commonly used.[21][22]

  • Seeding:

    • Trypsinize and count cells.

    • Seed cells into three separate clear, flat-bottom 96-well plates (one for each assay) at a pre-determined optimal density (e.g., 5,000-15,000 cells per 100 µL per well).

    • Incubate the plates for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Treatment:

    • Carefully remove the old medium.

    • Add 100 µL of medium containing the desired concentrations of this compound (or controls) to the appropriate wells.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

Part C: Cytotoxicity Assay Execution

This protocol is adapted from standard methodologies.[9][10][11][12]

  • Reagent Incubation: At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS and filter-sterilized) to each well.[9][10]

  • Incubate: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium. Add 150 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[10]

  • Read Plate: Cover the plate with foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[9][10] Measure the absorbance at 570 nm (with an optional reference wavelength of 620-630 nm) using a microplate reader.[11][23]

This protocol is based on commercially available kits and established procedures.[14][19]

  • Prepare Controls: On the LDH assay plate, add 10 µL of 10X Lysis Buffer (provided in most kits) to the "Maximum LDH Release" control wells. Incubate for 45 minutes at 37°C.[19]

  • Collect Supernatant: Centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of supernatant from each well of the cell plate to a corresponding well in a new, clean 96-well plate.

  • Add Reaction Mixture: Prepare the LDH Reaction Mixture (containing substrate, cofactor, and diaphorase) according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing supernatant.

  • Incubate: Cover the plate to protect it from light and incubate at room temperature for 30 minutes.[19]

  • Stop Reaction & Read: Add 50 µL of Stop Solution (if required by the kit). Measure the absorbance at 490 nm (with a reference wavelength of 680 nm).[19]

This protocol describes a colorimetric assay based on the cleavage of DEVD-pNA.[17][18] Luminescent or fluorometric assays offer higher sensitivity.[16][17]

  • Cell Lysis: At the end of the treatment period, centrifuge the plate and carefully remove the supernatant.

  • Wash cells once with cold PBS.

  • Add 50 µL of chilled Cell Lysis Buffer to each well. Incubate on ice for 10-15 minutes.[15][24]

  • Add Substrate: Prepare the Reaction Buffer containing DTT. Add 50 µL of this buffer to each well.

  • Add 5 µL of the Caspase-3 substrate (e.g., DEVD-pNA) to each well to start the reaction.[24]

  • Incubate: Cover the plate and incubate at 37°C for 1-2 hours, or until a yellow color develops in the positive control wells.

  • Read Plate: Measure the absorbance at 405 nm using a microplate reader.[17][18]

Data Analysis and Interpretation

Calculation Formulas
  • MTT Assay - Percent Viability:

    • First, subtract the average absorbance of the blank (medium only) from all other readings.

    • % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100

  • LDH Assay - Percent Cytotoxicity:

    • First, subtract the reference wavelength absorbance (680 nm) from the 490 nm absorbance for all wells.

    • % Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

      • Spontaneous Release = Vehicle Control

      • Maximum Release = Lysis Buffer Control

  • Caspase-3 Assay - Fold Increase in Activity:

    • First, subtract the average absorbance of the blank from all other readings.

    • Fold Increase = Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control

Interpreting the Combined Results

Plotting the results of each assay against the compound concentration will yield dose-response curves, from which an IC₅₀ (the concentration that causes 50% of the maximal effect) can be calculated. The pattern of results across the three assays provides mechanistic insight.

G Input Experimental Results Results Assay Readouts MTT (% Viability) LDH (% Cytotoxicity) Caspase-3 (Fold Inc.) Input->Results:h Interpretation Interpreted Mode of Cell Death Scenario 1: Apoptosis Scenario 2: Necrosis Scenario 3: Cytostatic Effect Scenario 4: No Effect Scenario1 Apoptosis Decreased Slight Increase (Late Stage) Significant Increase Results:f0->Scenario1 Results:f1->Scenario1 Results:f2->Scenario1 Scenario2 Necrosis Decreased Significant Increase No/Slight Increase Results:f0->Scenario2 Results:f1->Scenario2 Results:f2->Scenario2 Scenario3 Cytostatic Decreased No Increase No Increase Results:f0->Scenario3 Results:f1->Scenario3 Results:f2->Scenario3 Scenario4 No Effect ~100% No Increase No Increase Results:f0->Scenario4 Results:f1->Scenario4 Results:f2->Scenario4 Scenario1:h->Interpretation:c1 Scenario2:h->Interpretation:c2 Scenario3:h->Interpretation:c3 Scenario4:h->Interpretation:c4

Caption: Logic for interpreting multi-assay cytotoxicity data.

  • Primary Apoptosis: A dose-dependent decrease in MTT viability, a significant increase in Caspase-3 activity, and only a minor increase in LDH release (occurring at later time points or higher concentrations).

  • Primary Necrosis: A dose-dependent decrease in MTT viability, a significant increase in LDH release, and little to no increase in Caspase-3 activity.

  • Cytostatic Effect: A dose-dependent decrease in MTT signal (indicating reduced proliferation/metabolism) but with no significant increase in either LDH or Caspase-3 signals. This suggests the compound inhibits cell growth without directly killing the cells.

This comprehensive approach provides a robust foundation for characterizing the cytotoxic profile of this compound, paving the way for further mechanistic studies and its potential development as a therapeutic agent.

References

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • PubMed. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action. Retrieved from [Link]

  • Henan Allgreen Chemical Co.,Ltd. (n.d.). This compound, 97%. Retrieved from [Link]

  • National Institutes of Health. (2011). Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • PubMed. (2024). Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells. Retrieved from [Link]

  • ResearchGate. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Retrieved from [Link]

  • National Institutes of Health. (2017). Cytotoxic Activity of Organotin(IV) Derivatives with Triazolopyrimidine Containing Exocyclic Oxygen Atoms. Retrieved from [Link]

  • PubMed. (2008). Mechanism of action of niacin. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Mechanism of Action of Niacin. Retrieved from [Link]

Sources

Application Notes and Protocols for the Investigation of 2-[(4-Chlorophenyl)thio]nicotinic Acid in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: Unveiling the Potential of a Novel Nicotinic Acid Derivative

The nicotinic acid (niacin, Vitamin B3) scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. While historically recognized for its role in treating dyslipidemia, emerging evidence points towards the involvement of nicotinic acid and its signaling pathways in cancer biology.[1][2] Depending on the cellular context, these pathways can either suppress or promote tumorigenesis, making the exploration of novel, structurally diverse nicotinic acid analogs a compelling strategy in the quest for new oncology therapeutics.[3]

This document provides a comprehensive guide to the initial preclinical evaluation of 2-[(4-Chlorophenyl)thio]nicotinic acid , a novel compound featuring a nicotinic acid core linked to a chlorophenyl group via a thioether bridge. The introduction of the thioether linkage and the halogenated phenyl ring presents unique structural motifs that may confer novel pharmacological properties, including potential anticancer activity.

As specific biological data for this compound is not yet publicly available, these application notes are designed to serve as a robust framework for its initial characterization. We will outline a logical, multi-step experimental approach to assess its cytotoxic and cytostatic effects on cancer cell lines, elucidate its potential mechanism of action, and provide a foundation for further preclinical development. The protocols herein are established and widely validated methodologies in cancer cell biology.[4][5][6]

Hypothetical Mechanism of Action: A Starting Point for Investigation

Based on the known biology of nicotinic acid derivatives and related compounds, we can postulate several potential mechanisms of action for this compound that warrant investigation:

  • Modulation of GPR109A Signaling: Nicotinic acid is a known agonist of the G protein-coupled receptor GPR109A.[7] Activation of this receptor has been shown to induce apoptosis in breast cancer cells by decreasing cyclic AMP (cAMP) production.[3] It is plausible that this compound could act as a modulator of this receptor, triggering downstream anti-proliferative signals.

  • Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Nicotinic acid-related compounds have been shown to induce apoptosis in various cancer cell lines, including leukemia, and cervical carcinoma.[8] The structural modifications in this compound may enhance this pro-apoptotic activity.

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Vitamin D, another compound with a core heterocyclic structure, has been shown to induce cell cycle arrest at the G1/G0 phase in cancer cells by upregulating cell cycle-dependent kinase inhibitors (CDKIs) like p21 and p27.[9] It is conceivable that our test compound could similarly interfere with cell cycle progression.

  • Inhibition of Key Signaling Pathways: The Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer. Nicotinic acid has been shown to inhibit this pathway in certain cellular contexts.[10] The chlorophenylthio moiety might also confer inhibitory activity against other critical cancer-related kinases.

The following experimental protocols are designed to systematically test these hypotheses.

Part 1: Assessment of Cytotoxicity and Cell Viability

The initial step in evaluating any potential anticancer compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of viable cells.

Illustrative Data Presentation: Hypothetical IC50 Values

The following table presents hypothetical 50% inhibitory concentration (IC50) values for this compound against a panel of human cancer cell lines after 48 hours of treatment. This data serves as an example of how to present the results obtained from the MTT assay protocol.

Cell LineCancer TypeIC50 (µM) [Mean ± SD]
MCF-7Breast Adenocarcinoma15.2 ± 2.1
MDA-MB-231Breast Adenocarcinoma25.8 ± 3.5
A549Lung Carcinoma32.5 ± 4.2
HCT116Colorectal Carcinoma18.9 ± 2.8
PC-3Prostate Adenocarcinoma45.1 ± 5.9
HeLaCervical Adenocarcinoma22.4 ± 3.1
Protocol 1: MTT Cell Viability Assay

This protocol is a standard guideline and may require optimization based on the specific cell lines and laboratory conditions.[4]

Materials:

  • This compound

  • Human cancer cell lines of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.[4]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (medium with the same concentration of DMSO).

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines seeding 3. Seed Cells in 96-well Plates cell_culture->seeding compound_prep 2. Prepare Compound Stock & Dilutions treatment 4. Treat Cells with Compound compound_prep->treatment seeding->treatment incubation 5. Incubate for 24-72 hours treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add dissolve 7. Dissolve Formazan Crystals mtt_add->dissolve read_abs 8. Read Absorbance (570 nm) dissolve->read_abs calc_viability 9. Calculate % Viability read_abs->calc_viability plot_ic50 10. Determine IC50 calc_viability->plot_ic50

Caption: Workflow for determining the IC50 of a novel compound.

Part 2: Investigating the Mechanism of Cell Death - Apoptosis

Once cytotoxicity is established, the next logical step is to determine the mode of cell death. Apoptosis is a common mechanism for anticancer drugs. This can be assessed through various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and by observing changes in the expression of key apoptosis-regulating proteins via Western blotting.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and control cells

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

    • Harvest both adherent and floating cells. Wash with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Four populations of cells will be distinguishable:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Part 3: Delving into Molecular Mechanisms - Western Blot Analysis

Western blotting is an indispensable technique to investigate the effect of a compound on specific proteins involved in signaling pathways.[5] Based on our hypotheses, we recommend probing for proteins involved in apoptosis and cell cycle regulation.

Protocol 3: Western Blotting for Apoptosis and Cell Cycle Markers

This is a general protocol and may need optimization for specific antibodies and cell lysates.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p21, anti-p27, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Treat cells with this compound as described for the apoptosis assay.

    • Lyse the cells in ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Hypothetical Signaling Pathway Targeted by this compound

G cluster_survival Cell Survival & Proliferation cluster_apoptosis Apoptosis compound This compound receptor GPR109A compound->receptor Activates bax Bax compound->bax Upregulates bcl2 Bcl-2 compound->bcl2 Downregulates ac Adenylyl Cyclase receptor->ac Inhibits camp cAMP ac->camp akt Akt camp->akt Inhibits mtor mTOR akt->mtor Activates survival Survival mtor->survival proliferation Proliferation mtor->proliferation caspase Caspase-3 Activation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A hypothetical signaling cascade initiated by the compound.

Conclusion and Future Directions

These application notes provide a foundational experimental framework for the initial in vitro characterization of this compound as a potential anticancer agent. The successful execution of these protocols will yield crucial data on the compound's cytotoxicity, its ability to induce apoptosis, and its impact on key regulatory proteins.

Positive and compelling results from these initial studies would justify further investigation, including:

  • Cell Cycle Analysis: To determine if the compound induces arrest at a specific phase of the cell cycle.

  • Broader Cell Line Screening: To identify specific cancer types that are particularly sensitive to the compound.

  • In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.

  • Target Deconvolution Studies: To definitively identify the direct molecular target(s) of the compound.

By following a logical and systematic approach, researchers can efficiently and effectively evaluate the therapeutic potential of novel compounds like this compound, paving the way for the development of next-generation cancer therapies.

References

  • National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual." NCBI Bookshelf. [Link]

  • Dojindo Molecular Technologies, Inc. "Measuring Cell Viability / Cytotoxicity." Dojindo. [Link]

  • Ma, F. F. "Guideline for anticancer assays in cells." ResearchGate. [Link]

  • OriGene Technologies, Inc. "Western Blot Protocol." OriGene. [Link]

  • Chen Lab, University of Hawaii Cancer Center. "Western blotting." University of Hawaii. [Link]

  • Taguchi, H. "[Vitamins and apoptosis--induction of apoptosis in human cancer cells by nicotinic acid-related compounds]." PubMed. [Link]

  • Piacente, F., et al. "Nicotinic acid: A case for a vitamin that moonlights for cancer?" PMC - NIH. [Link]

  • Awad, S. M., et al. "Cytotoxic Effects of Two Organotin Compounds and Their Mode of Inflicting Cell Death on Four Mammalian Cancer Cells." PubMed. [Link]

  • Yuliani, S. H., et al. "Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells." NIH. [Link]

  • Litwiniuk, A., et al. "Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells." PubMed. [Link]

  • Nomura, M., et al. "Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma." PubMed. [Link]

  • Myrianthopoulos, V., et al. "Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors." PMC - PubMed Central. [Link]

  • Digby, J. E., et al. "Neutrophil apoptosis mediated by nicotinic acid receptors (GPR109A)." PubMed. [Link]

  • Papakonstantinou, E., et al. "The Role of Nicotinamide in Cancer Chemoprevention and Therapy." MDPI. [Link]

  • Chernyavsky, A. I., et al. "Mechanisms of tumor-promoting activities of nicotine in lung cancer: synergistic effects of cell membrane and mitochondrial nicotinic acetylcholine receptors." PubMed. [Link]

  • Spronck, J. C., et al. "Niacin deficiency alters p53 expression and impairs etoposide-induced cell cycle arrest and apoptosis in rat bone marrow cells." PubMed. [Link]

  • Nomura, M., et al. "Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma." Nature. [Link]

  • Thio-2 Inhibits Key Signaling Pathways Required for the Development and Progression of Castration-resistant Prostate Cancer - PubMed. [Link]

  • Chang, K. C., et al. "Nicotinic acetylcholine receptor-based blockade: applications of molecular targets for cancer therapy." PubMed. [Link]

  • Lyukmanova, E. N., et al. "Subtype-Selective Peptide and Protein Neurotoxic Inhibitors of Nicotinic Acetylcholine Receptors Enhance Proliferation of Patient-Derived Glioblastoma Cell Lines." MDPI. [Link]

  • Cain, S. A., et al. "Nicotinic acid receptor agonists impair myocardial contractility by energy starvation." PubMed. [Link]

  • Billing-Medel, P. A., et al. "The NAD+ Precursors, Nicotinic Acid and Nicotinamide Protect Cells Against Apoptosis Induced by a Multiple Stress Inducer, Deoxycholate." PubMed. [Link]

  • Ma, L., et al. "Nicotinic acid is a common regulator of heat-sensing TRPV1-4 ion channels." PubMed. [Link]

  • Biological activity of a stable 6-aryl-2-benzoyl-pyridine colchicine-binding site inhibitor, 60c, in metastatic, triple-negative breast cancer - PMC - NIH. [Link]

  • New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells - PubMed. [Link]

  • Schafer, F., et al. "Transformed and tumor-derived human cells exhibit preferential sensitivity to the thiol antioxidants, N-acetyl cysteine and penicillamine." PubMed. [Link]

  • Lopes, N., et al. "Policing Cancer: Vitamin D Arrests the Cell Cycle." MDPI. [Link]

  • Liu, D., et al. "Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells." PubMed. [Link]

  • Lukasova, M., et al. "Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells." PubMed. [Link]

  • The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PubMed. [Link]

Sources

Application Notes and Protocols: Derivatization Strategies for 2-[(4-Chlorophenyl)thio]nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of derivatization techniques for 2-[(4-Chlorophenyl)thio]nicotinic acid, a key heterocyclic scaffold in medicinal chemistry and drug development. We explore strategic modifications of its core functional groups—the carboxylic acid, the pyridine ring, and the chlorophenyl moiety—to modulate physicochemical properties, enhance biological activity, and explore structure-activity relationships (SAR). This document furnishes researchers, scientists, and drug development professionals with both the theoretical rationale and detailed, field-proven protocols for esterification, amidation, bioisosteric replacement of the carboxylic acid, and palladium-catalyzed cross-coupling reactions on the aromatic ring.

Introduction: The Strategic Imperative for Derivatization

This compound is a compound of significant interest due to its structural motifs, which are prevalent in pharmacologically active agents. The inherent properties of its carboxylic acid group, thioether linkage, and halogenated aromatic ring present both opportunities and challenges in drug design. While the carboxylic acid can be crucial for target engagement through hydrogen bonding or ionic interactions, it often imparts undesirable characteristics such as poor membrane permeability, rapid metabolism via glucuronidation, and high plasma protein binding.[1][2]

Derivatization serves as a critical tool to systematically address these limitations and to optimize the molecule's overall profile. The primary goals of modifying the parent structure include:

  • Improving ADME Properties: Enhancing absorption, distribution, metabolism, and excretion profiles by masking or replacing the ionizable carboxylic acid.

  • Modulating Potency and Selectivity: Introducing new functional groups to probe interactions within a biological target's binding site.

  • Exploring Bioisosteric Replacements: Substituting the carboxyl group with other acidic or neutral moieties to retain or improve biological activity while mitigating metabolic liabilities.[3][4][5]

  • Creating Novel Intellectual Property: Generating new chemical entities with distinct structures and properties.

This guide details three primary avenues for the derivatization of this compound, providing the underlying chemical logic and step-by-step protocols for their execution.

Derivatization of the Carboxylic Acid Moiety

The most direct and common derivatization strategy involves modification of the C3-carboxylic acid. This can range from simple prodrug strategies, like esterification, to more profound changes through amidation or complete bioisosteric replacement.

Esterification: The Fischer-Speier Approach

Esterification is a fundamental method to mask the polarity of the carboxylic acid, often improving membrane permeability and oral bioavailability. The resulting esters can act as prodrugs, undergoing hydrolysis in vivo by esterases to release the active carboxylic acid. The Fischer-Speier esterification, which utilizes an alcohol in the presence of a strong acid catalyst, is a robust and scalable method.[6][7][8]

Protocol 2.1: Synthesis of Methyl 2-[(4-Chlorophenyl)thio]nicotinate

Objective: To convert the carboxylic acid to its corresponding methyl ester.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH), anhydrous (used as solvent, ~20-30 mL per gram of starting material)

  • Sulfuric Acid (H₂SO₄), concentrated (catalytic, ~0.1-0.2 eq) or Thionyl Chloride (SOCl₂) (1.5-2.0 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure (using H₂SO₄ catalyst):

  • Suspend this compound (e.g., 2.66 g, 10 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add concentrated sulfuric acid (e.g., 0.1 mL, ~1.8 mmol) dropwise to the stirring suspension at room temperature.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate (50 mL) and water (30 mL).

  • Carefully neutralize the aqueous layer by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

  • Combine the organic extracts, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the product by column chromatography on silica gel or recrystallization if necessary.

Causality and Self-Validation:

  • Excess Alcohol: Using methanol as the solvent drives the equilibrium towards the product side, maximizing yield.[6][8]

  • Acid Catalyst: The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6][8]

  • Neutralization: The NaHCO₃ wash is critical to remove the acid catalyst and any unreacted starting material, preventing ester hydrolysis during workup.

  • Purity Check: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Amidation: Creating Stable Carboxamide Derivatives

Conversion to an amide is another key transformation. Amides are generally more stable towards hydrolysis than esters and can form different hydrogen bond networks, potentially altering biological activity. The synthesis typically proceeds via an activated carboxylic acid intermediate, such as an acid chloride.[9][10]

dot

Amidation_Workflow Start 2-[(4-Chlorophenyl)thio] nicotinic acid AcidChloride Nicotinoyl Chloride Intermediate Start->AcidChloride SOCl₂ or (COCl)₂ Amide Final Amide Product AcidChloride->Amide + Amine (Step 2) Amine R¹R²NH (Amine) Amine->Amide

Caption: Amidation via an acid chloride intermediate.

Protocol 2.2: Synthesis of 2-[(4-Chlorophenyl)thio]nicotinamide

Objective: To convert the carboxylic acid to its primary amide.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated solution

  • Ice bath

Procedure:

  • Acid Chloride Formation: In a fume hood, add this compound (e.g., 2.66 g, 10 mmol) to a round-bottom flask. Add anhydrous toluene (20 mL) and thionyl chloride (2.2 mL, 30 mmol).

  • Heat the mixture to reflux for 2-3 hours. The solid should dissolve as it converts to the acid chloride.

  • Cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step.

  • Amidation: Cool the flask containing the crude acid chloride in an ice bath.

  • Slowly and carefully add concentrated ammonium hydroxide (e.g., 20 mL) dropwise with vigorous stirring. A precipitate will form.

  • Allow the mixture to stir for 1 hour while warming to room temperature.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove ammonium salts, followed by a small amount of cold diethyl ether.

  • Dry the solid product under vacuum to yield 2-[(4-Chlorophenyl)thio]nicotinamide.[11] Recrystallization from ethanol or isopropanol can be performed for further purification.

Expertise & Trustworthiness:

  • Anhydrous Conditions: The acid chloride formation step must be performed under strictly anhydrous conditions as the acid chloride will readily hydrolyze back to the carboxylic acid in the presence of water.

  • Exothermic Reaction: The addition of ammonium hydroxide to the acid chloride is highly exothermic and must be done slowly and with cooling to control the reaction rate and prevent side reactions.

  • Characterization: Confirm the structure via spectroscopy. In the IR spectrum, look for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of N-H stretches and the amide C=O band.

Bioisosteric Replacement of the Carboxylic Acid

In modern drug design, replacing a carboxylic acid with a bioisostere can mitigate ADME and toxicity issues while preserving the key interactions required for biological activity.[1][2] Tetrazoles are one of the most successful carboxylic acid bioisosteres, as their pKa is similar to that of carboxylic acids.[5]

dot

Bioisostere_Strategy CarboxylicAcid Parent Compound (-COOH) Nitrile Nitrile Intermediate (-CN) CarboxylicAcid->Nitrile Amidation then Dehydration (e.g., P₂O₅) Tetrazole Tetrazole Bioisostere Nitrile->Tetrazole [3+2] Cycloaddition (e.g., NaN₃, NH₄Cl)

Caption: Synthetic route to a tetrazole bioisostere.

The conversion to a tetrazole typically involves a two-step process: conversion of the carboxylic acid to a nitrile, followed by a [3+2] cycloaddition with an azide source.

Derivatization SiteStrategyKey ReagentsPrimary Outcome
Carboxylic Acid Esterification Alcohol (e.g., MeOH, EtOH), H₂SO₄Increased lipophilicity, prodrug potential
Carboxylic Acid Amidation SOCl₂, Amine (e.g., NH₃, RNH₂)Increased metabolic stability, altered H-bonding
Carboxylic Acid Tetrazole Formation SOCl₂, NH₃, P₂O₅, NaN₃Bioisosteric replacement, maintains acidity
Chlorophenyl Ring Suzuki Coupling Arylboronic Acid, Pd Catalyst, BaseC-C bond formation, SAR exploration

Table 1: Summary of Derivatization Strategies and Outcomes.

Derivatization of the Chlorophenyl Ring

The chloro-substituent on the phenyl ring is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[12] This reaction allows for the formation of a new carbon-carbon bond, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. This is a powerful technique for extensively exploring the SAR of this region of the molecule.[13][14]

Protocol 3.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To replace the chlorine atom with a phenyl group, yielding 2-(biphenyl-4-ylthio)nicotinic acid.

Materials:

  • This compound (or its methyl ester derivative) (1.0 eq)

  • Phenylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 eq)

  • A suitable phosphine ligand, e.g., SPhos (2:1 ligand-to-Pd ratio)[15]

  • A base, e.g., Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • Solvent system, e.g., Toluene/Water or 1,4-Dioxane/Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the starting material (e.g., methyl 2-[(4-chlorophenyl)thio]nicotinate, 2.80 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium phosphate (6.37 g, 30 mmol).

  • Add Pd(OAc)₂ (45 mg, 0.2 mmol) and SPhos (164 mg, 0.4 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 40 mL of toluene and 4 mL of water).

  • Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.

  • Wash the combined filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. If the ester was used, it can be hydrolyzed back to the carboxylic acid using standard procedures (e.g., LiOH in THF/water) if desired.

Authoritative Grounding:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. Buchwald's biarylphosphine ligands, like SPhos, are highly effective for coupling unactivated aryl chlorides.[15]

  • Base and Solvent: The base is required for the transmetalation step of the catalytic cycle.[12] A biphasic solvent system is often used to facilitate the dissolution of both the organic substrates and the inorganic base.

  • Inert Atmosphere: Palladium(0), the active catalytic species, is sensitive to oxidation. Therefore, removing oxygen by degassing the solvents and maintaining an inert atmosphere is critical for catalytic activity.

Conclusion

The derivatization of this compound offers a versatile platform for chemical exploration in drug discovery. By strategically targeting the carboxylic acid for esterification, amidation, or bioisosteric replacement, researchers can systematically tune the molecule's physicochemical and pharmacokinetic properties. Furthermore, leveraging the chlorophenyl moiety for palladium-catalyzed cross-coupling reactions opens a vast chemical space for SAR studies. The protocols and rationales presented herein provide a robust framework for the synthesis and optimization of novel derivatives based on this valuable scaffold.

References

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

  • Zaka, M., & Al-Aqtash, R. A. (2022). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • Lahély, S., et al. (1999). Determination of niacin in foodstuffs by HPLC, including a rapid and efficient clean-up procedure. Food Chemistry, 65(1), 121-125. [Link]

  • LCGC International. (2017). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. [Link]

  • Güler, G. O., & Çinar, İ. (2020). Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. Journal of Food Science and Technology, 57(11), 4067-4074. [Link]

  • Frank, J., & Schiborr, C. (1995). High-performance liquid chromatographic determination of nicotinic acid and nicotinamide in biological samples applying post-column derivatization resulting in bathmochrome absorption shifts. Journal of Chromatography B: Biomedical Applications, 665(1), 71-78. [Link]

  • ResearchGate. (2014). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Hameed, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(15), 3423. [Link]

  • ResearchGate. (2019). Pd‐catalyzed Suzuki coupling of 2‐(4‐bromophenyl)‐5‐chloropyrazine. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(38), 11871-11883. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Al-Masoudi, W. A. (2005). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. Iraqi Journal of Science. [Link]

  • Płotka-Wasylka, J., et al. (2020). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 25(23), 5764. [Link]

  • Intravaia, E., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 221. [Link]

  • Yang, X., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(11), 3326. [Link]

  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. [Link]

  • Seibert, H. F., et al. (1942). U.S. Patent No. 2,280,040. Washington, DC: U.S.
  • Binkley, R. W., & Koh, Y. (2022). 13: Carboxylic Acid Esters of N-Hydroxypyridine-2-thione. Chemistry LibreTexts. [Link]

  • Clark, J. (2023). Esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • El-Naggar, D. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10476-10492. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. [Link]

  • Gieldanowski, J., et al. (1977). Pharmacological studies on p-chlorophenylamide of 3-methyl-5-benzoylaminoizothiazole-4-carboxylic acid (compound ITCL) the preparation of eventual anti-inflammatory effect. Archivum Immunologiae et Therapiae Experimentalis, 25(6), 807-817. [Link]

  • Chern, J., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Bioorganic & Medicinal Chemistry, 18(3), 1184-1191. [Link]

  • Amerigo Scientific. 2-[(4-Chlorophenyl)thio]nicotinamide. [Link]

  • Holman, W. I., & Wiegand, C. (1948). The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. The Biochemical Journal, 43(3), 423-426. [Link]

Sources

Application Note: Comprehensive Characterization of 2-[(4-Chlorophenyl)thio]nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[(4-Chlorophenyl)thio]nicotinic acid, with a molecular formula of C₁₂H₈ClNO₂S and a molecular weight of 265.72 g/mol , is a chemical intermediate with significant potential in medicinal chemistry and drug discovery.[1][2] Its structure, which incorporates a chlorophenyl group, a thioether linkage, and a nicotinic acid moiety, makes it a valuable building block for synthesizing more complex, bioactive molecules.[2] The purity and precise characterization of this compound are paramount to ensure the reliability and reproducibility of research and development outcomes.

This application note provides a comprehensive guide to the analytical methods for the characterization of this compound. It is intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 955-54-4[1][3]
Molecular Formula C₁₂H₈ClNO₂S[1]
Molecular Weight 265.72 g/mol [1]
Appearance White crystalline powder[4]
Melting Point 218-221 °C[1][3]
Purity (typical) ≥97%[1][3]

Analytical Workflow

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. This involves a combination of chromatographic, spectroscopic, and thermal analysis techniques to confirm the identity, purity, and stability of the compound.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation & Reporting Sample This compound HPLC HPLC/UPLC Sample->HPLC Purity & Quantification LC_MS LC-MS Sample->LC_MS Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structure Elucidation FTIR FT-IR Spectroscopy Sample->FTIR Functional Group ID Thermal Thermal Analysis (DSC, TGA) Sample->Thermal Thermal Properties Purity Purity Assessment HPLC->Purity LC_MS->Purity Identity Structural Confirmation NMR->Identity FTIR->Identity Stability Thermal Stability Thermal->Stability Report Certificate of Analysis Purity->Report Identity->Report Stability->Report

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Analysis

Chromatographic techniques are fundamental for determining the purity of this compound and for identifying any related impurities.[5][6] High-Performance Liquid Chromatography (HPLC) is the method of choice for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

The following protocol outlines a reversed-phase HPLC method suitable for assessing the purity of this compound.

Protocol: HPLC Purity Analysis

  • Instrumentation:

    • HPLC system with a UV detector.

    • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Autosampler and data acquisition software.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (≥98%).

    • This compound reference standard.

    • Sample of this compound for analysis.

  • Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B; 20-22 min: 90-10% B; 22-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Sample Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare the analytical sample at the same concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area.

    • Impurity profiling can be performed by identifying and quantifying any additional peaks.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H and ¹³C NMR Spectral Features:

  • ¹H NMR: Aromatic protons from the chlorophenyl and pyridine rings are expected to appear in the range of 7.0-9.0 ppm. The carboxylic acid proton will likely be a broad singlet at a higher chemical shift (>10 ppm).

  • ¹³C NMR: Aromatic carbons will resonate in the 120-150 ppm region. The carbonyl carbon of the carboxylic acid will be observed further downfield (>165 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: FT-IR Analysis

  • Instrumentation:

    • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

Expected FT-IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (Carboxylic acid) 2500-3300 (broad)
C=O stretch (Carboxylic acid) 1680-1710
C=C and C=N stretch (Aromatic) 1400-1600
C-S stretch 600-800
C-Cl stretch 700-800

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability and melting point of the compound.[8][9]

Thermal_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) Sample This compound Sample DSC_Protocol Heat sample at a controlled rate (e.g., 10 °C/min) Sample->DSC_Protocol TGA_Protocol Heat sample in a controlled atmosphere (e.g., Nitrogen) Sample->TGA_Protocol DSC_Data Endothermic Peak (Melting) DSC_Protocol->DSC_Data Melting_Point Melting Point Confirmation DSC_Data->Melting_Point Determine TGA_Data Mass Loss vs. Temperature TGA_Protocol->TGA_Data Decomposition_Temp Thermal Stability Profile TGA_Data->Decomposition_Temp Determine

Caption: Workflow for thermal analysis of this compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to detect any polymorphic transitions.

Protocol: DSC Analysis

  • Instrumentation:

    • DSC instrument.

    • Aluminum pans.

  • Procedure:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • The melting point is determined from the onset of the endothermic peak. The literature value is around 218-221 °C.[1][3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Protocol: TGA Analysis

  • Instrumentation:

    • TGA instrument.

  • Procedure:

    • Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

    • Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • The TGA curve will show the temperature at which significant mass loss occurs, indicating the onset of thermal decomposition. For a stable compound, significant mass loss is expected to occur at temperatures above the melting point.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. A combination of chromatographic, spectroscopic, and thermal techniques is essential for unequivocally confirming the identity, purity, and stability of this important chemical intermediate. Adherence to these protocols will ensure the generation of high-quality, reliable data critical for its application in research and drug development.

References

  • Henan Allgreen Chemical Co.,Ltd. This compound, 97%. LookChem. Available at: [Link]

  • Oakwood Chemical. This compound. Oakwood Chemical. Available at: [Link]

  • Sadlej-Sosnowska, N. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-333. Available at: [Link]

  • Lv, M., et al. (2019). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 24(23), 4348. Available at: [Link]

  • Iwaki, M., Murakami, E., & Kakehi, K. (2000). Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 229-240. Available at: [Link]

  • Iwaki, M., Murakami, E., & Kakehi, K. (2000). Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 229-240. Available at: [Link]

  • Wesolowski, M., & Rojek, B. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceuticals, 16(6), 793. Available at: [Link]

  • Taber, G. H., & Lindberg, J. G. (2004). Synthesis and Spectroscopic Differentiation of 2- and 4-Alkoxythiotetronic Acids. Heterocycles, 63(3), 519-527. Available at: [Link]

  • Wang, F., et al. (2008). Investigation of thermal behavior of nicotinic acid. Journal of Thermal Analysis and Calorimetry, 93(2), 403-409. Available at: [Link]

Sources

The Strategic Role of 2-[(4-Chlorophenyl)thio]nicotinic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the nicotinic acid framework stands as a privileged scaffold, forming the core of numerous bioactive compounds. Its unique electronic properties and metabolic relevance have made it a cornerstone in the design of novel therapeutics. A particularly intriguing derivative, 2-[(4-Chlorophenyl)thio]nicotinic acid, has emerged as a versatile building block for the synthesis of molecules with significant pharmacological potential, notably in the realms of anti-inflammatory and antifungal agents. The introduction of the 4-chlorophenylthio moiety at the 2-position of the pyridine ring introduces crucial lipophilicity and conformational constraints, influencing the molecule's interaction with biological targets. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 955-54-4[1]
Molecular Formula C₁₂H₈ClNO₂S[1]
Molecular Weight 265.72 g/mol [1]
Appearance White to off-white solid
Melting Point Not specified
Solubility Soluble in organic solvents like DMF, DMSO

Spectroscopic analysis is crucial for confirming the identity and purity of the compound. While a comprehensive dataset is not publicly available, researchers can expect characteristic signals in ¹H NMR, ¹³C NMR, and mass spectrometry that correspond to the pyridine, chlorophenyl, and carboxylic acid moieties.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This process involves the displacement of a leaving group, in this case, a chloro substituent, from the 2-position of a nicotinic acid derivative by a sulfur nucleophile.

Conceptual Workflow for Synthesis

cluster_0 Synthesis of this compound 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Reaction Nucleophilic Aromatic Substitution (SNAr) 2-Chloronicotinic_Acid->Reaction 4-Chlorothiophenol 4-Chlorothiophenol 4-Chlorothiophenol->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution on pyridine rings.

Materials:

  • 2-Chloronicotinic acid

  • 4-Chlorothiophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 2-chloronicotinic acid (1.0 eq), 4-chlorothiophenol (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into water and acidify to pH 2-3 with 1 M HCl. This will precipitate the product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a crucial component that acts as a base to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion. Anhydrous conditions are preferred to prevent side reactions.

  • Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SNAᵣ reaction, which proceeds through a charged intermediate (Meisenheimer complex).

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction.

  • Acidification: Acidification of the reaction mixture after completion is essential to protonate the carboxylate salt of the product, rendering it less soluble in water and facilitating its extraction into an organic solvent.

Application in Bioactive Molecule Synthesis: The Power of the Amide Bond

The carboxylic acid functionality of this compound is a key handle for derivatization, most commonly through the formation of amide bonds. Amide coupling reactions are a cornerstone of medicinal chemistry, allowing for the connection of the core scaffold to a wide variety of amine-containing building blocks, thereby generating diverse libraries of compounds for biological screening.[2]

General Workflow for Amide Coupling

cluster_1 Amide Bond Formation Start_Acid This compound Activation Carboxylic Acid Activation Start_Acid->Activation Acyl_Chloride Acyl Chloride Intermediate Activation->Acyl_Chloride Coupling Amide Coupling Acyl_Chloride->Coupling Amine Bioactive Amine (R-NH₂) Amine->Coupling Final_Product Bioactive Nicotinamide Derivative Coupling->Final_Product

Caption: A typical two-step approach for amide synthesis.

Protocol 1: Synthesis of N-(Aryl/Heterocyclyl)-2-[(4-chlorophenyl)thio]nicotinamides via an Acyl Chloride Intermediate

This protocol is adapted from general procedures for the synthesis of nicotinamide derivatives and is suitable for coupling with a variety of aromatic and heterocyclic amines to generate potential antifungal and anti-inflammatory agents.[1][2]

Part A: Preparation of 2-[(4-Chlorophenyl)thio]nicotinoyl chloride

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • A catalytic amount of N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The resulting solution of 2-[(4-Chlorophenyl)thio]nicotinoyl chloride is typically used directly in the next step without isolation.

Part B: Amide Coupling

Materials:

  • Solution of 2-[(4-Chlorophenyl)thio]nicotinoyl chloride in DCM (from Part A)

  • Desired aryl or heterocyclic amine (1.0 eq)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base (1.5-2.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a separate flask, dissolve the amine (1.0 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the solution of 2-[(4-Chlorophenyl)thio]nicotinoyl chloride (from Part A) to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted-2-[(4-chlorophenyl)thio]nicotinamide.

Rationale for Reagent Selection:

  • Oxalyl Chloride/Thionyl Chloride: These reagents are effective for converting carboxylic acids to the more reactive acyl chlorides, which readily react with amines.

  • Triethylamine: This base is used to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.

Bioactive Molecules Derived from this compound

The strategic derivatization of this compound has led to the discovery of compounds with promising biological activities.

Antifungal Agents

Nicotinamide derivatives have shown significant potential as antifungal agents.[3][4][5][6] The 2-[(4-Chlorophenyl)thio]nicotinamide scaffold can be elaborated with various amine-containing heterocycles known to contribute to antifungal activity. For instance, coupling with aminothiazoles, aminopyrazoles, or other nitrogen-rich heterocycles can lead to novel compounds for screening against pathogenic fungi. The mechanism of action for many nicotinamide-based antifungals involves the disruption of fungal cell wall integrity or the inhibition of essential fungal enzymes.[5]

Anti-inflammatory Agents

The nicotinic acid scaffold is also a well-established pharmacophore in the development of anti-inflammatory drugs.[7][8] By forming amide linkages with various anilines or other amino-containing anti-inflammatory moieties, novel compounds can be synthesized. The anti-inflammatory effects of these derivatives are often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory cytokine production.

Conclusion and Future Directions

This compound represents a valuable and strategically designed starting material for the synthesis of a diverse range of bioactive molecules. Its straightforward synthesis and the versatility of its carboxylic acid group for derivatization, particularly through robust amide coupling reactions, make it an attractive scaffold for medicinal chemists. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of novel antifungal and anti-inflammatory agents. Future work in this area could focus on expanding the library of amine building blocks used in the amide coupling reactions, exploring other functional group transformations of the nicotinic acid ring, and conducting in-depth structure-activity relationship (SAR) studies to optimize the biological activity of the resulting compounds.

References

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). Molecules, 28(3), 1135. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). ResearchGate. [Link]

  • This compound. Oakwood Chemical. [Link]

  • Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. (2017). PubMed. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). PubMed. [Link]

  • Synthesis and anti-inflammatory activity of N-substituted 4-aryl-2-[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]-4-oxobut-2-enamides. ResearchGate. [Link]

  • Synthesis of N-(Chlorophenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. ResearchGate. [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. (2019). ResearchGate. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). Molecules, 27(24), 8700. [Link]

Sources

Protocol for Assessing the Fungicidal Properties of Novel Chemical Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The development of new antifungal therapies is a critical priority for researchers, scientists, and drug development professionals. A cornerstone of this endeavor is the rigorous and standardized assessment of the fungicidal properties of novel chemical derivatives. This guide provides a comprehensive framework of detailed application notes and protocols to systematically evaluate the antifungal potential of candidate compounds, ensuring scientific integrity and generating robust, reproducible data to inform preclinical and clinical development.

The protocols outlined herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), providing a self-validating system for the evaluation of fungicidal activity.[1][2][3] This document will guide the user through the essential in vitro assays, from initial determination of inhibitory concentrations to the kinetic evaluation of fungicidal effects and preliminary assessment of selective toxicity.

I. Foundational Assessment: Determining In Vitro Antifungal Susceptibility

The initial step in characterizing a novel compound is to determine its intrinsic ability to inhibit fungal growth. The Minimum Inhibitory Concentration (MIC) is the fundamental parameter for this assessment.

A. Principle of Broth Microdilution Assay

The broth microdilution method is a standardized technique used to determine the MIC of an antifungal agent against a specific fungal isolate.[1][3][4][5] This assay involves challenging a standardized inoculum of the fungus with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the fungus after a specified incubation period.[6] This method is highly reproducible and amenable to high-throughput screening.[3][5]

B. Detailed Protocol: Broth Microdilution for Yeasts (Adapted from CLSI M27)

This protocol is designed for testing the susceptibility of Candida spp. and Cryptococcus spp. to novel compounds.[2][7]

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS to pH 7.0

  • Sterile 96-well microtiter plates

  • Fungal isolate (e.g., Candida albicans ATCC 90028)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • Humidified incubator (35°C)

Step-by-Step Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24 hours to ensure purity and viability.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Perform a 1:1000 dilution of this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Compound Dilution Series:

    • Prepare a 2-fold serial dilution of the test compound in RPMI-1640 medium in a separate 96-well plate or in tubes. The final concentration range should be selected based on the expected potency of the compound.

    • Transfer 100 µL of each compound dilution to the corresponding wells of the test microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the compound dilutions. This will bring the final volume in each well to 200 µL and dilute the compound concentration by half.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

    • Seal the plate or place it in a humidified chamber to prevent evaporation.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Isolate on SDA Inoculum_Suspension Standardized Inoculum (0.5 McFarland) Fungal_Culture->Inoculum_Suspension Suspend in Saline Plate_Setup Dispense Compound and Inoculum into 96-well Plate Inoculum_Suspension->Plate_Setup Dilute in RPMI Compound_Dilutions Serial Dilutions of Test Compound Compound_Dilutions->Plate_Setup Incubation Incubate at 35°C for 24-48h Plate_Setup->Incubation Visual_Reading Visually Determine MIC Incubation->Visual_Reading

Caption: Workflow for MIC determination by broth microdilution.

II. Quantifying Fungicidal Activity

While the MIC indicates growth inhibition (fungistatic activity), it does not differentiate from outright killing (fungicidal activity). The Minimum Fungicidal Concentration (MFC) and time-kill assays are essential for this determination.

A. Minimum Fungicidal Concentration (MFC) Assay

The MFC is defined as the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[8]

Protocol:

  • Following the determination of the MIC, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

  • Spot-plate the aliquots onto separate, labeled SDA plates.

  • Include a subculture from the growth control well to ensure the viability of the initial inoculum.

  • Incubate the plates at 35°C for 24-48 hours, or until growth is evident in the control plate.

  • The MFC is the lowest concentration of the compound from which no fungal colonies grow on the SDA plate.[9][10]

B. Time-Kill Kinetic Assay

Time-kill assays provide a dynamic assessment of fungicidal activity over time.[2] These studies are crucial for understanding the rate and extent of fungal killing.[9]

Protocol:

  • Prepare a standardized fungal inoculum in RPMI-1640 medium as described for the broth microdilution assay.

  • In sterile tubes or flasks, add the test compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).

  • Include a growth control tube (inoculum without compound).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate a defined volume of each dilution onto SDA plates.

  • Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFU).

  • Plot the log10 CFU/mL against time for each compound concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.[11]

III. Elucidating the Mechanism of Action

Understanding how a compound exerts its fungicidal effect is a critical aspect of drug development. The following are examples of assays to investigate common antifungal targets.

A. Ergosterol Biosynthesis Inhibition Assay

Many antifungal drugs target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[12] Inhibition of this pathway can be assessed by quantifying the cellular ergosterol content.[13]

Protocol:

  • Grow the fungal isolate in the presence of sub-inhibitory concentrations of the test compound.

  • After incubation, harvest the fungal cells by centrifugation.

  • Perform a saponification step to release the sterols from the cells.

  • Extract the non-saponifiable lipids, including ergosterol, using an organic solvent (e.g., n-heptane).

  • Analyze the extracted sterols by spectrophotometry or high-performance liquid chromatography (HPLC). A reduction in the characteristic absorbance peaks of ergosterol in treated cells compared to untreated controls indicates inhibition of the biosynthesis pathway.[13][14]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase Inhibition_Point Inhibition by Test Compound Inhibition_Point->Lanosterol

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway.

B. Cell Wall Integrity Assay (Sorbitol Protection Assay)

The fungal cell wall is another key target for antifungal agents. Compounds that disrupt cell wall synthesis can be identified using a sorbitol protection assay.[5][15] Sorbitol acts as an osmotic stabilizer, protecting cells with weakened walls from lysis.

Protocol:

  • Perform a broth microdilution assay as previously described, but in parallel with a second set of microtiter plates containing RPMI-1640 medium supplemented with 0.8 M sorbitol.

  • Determine the MIC of the test compound in the presence and absence of sorbitol.

  • A significant increase (e.g., four-fold or greater) in the MIC in the presence of sorbitol suggests that the compound targets the fungal cell wall.[16]

IV. Assessing Selective Toxicity: In Vitro Cytotoxicity

A crucial aspect of antifungal drug development is ensuring that the compounds are selectively toxic to fungal cells with minimal effects on host cells.[17] In vitro cytotoxicity assays using mammalian cell lines are a primary screen for this.[18]

Protocol (MTT/MTS Assay):

  • Seed a mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Expose the cells to serial dilutions of the test compound for a specified period (e.g., 24-48 hours).

  • Add a tetrazolium salt solution (e.g., MTT or MTS) to each well.

  • Viable cells with active metabolism will reduce the tetrazolium salt to a colored formazan product.

  • Measure the absorbance of the formazan product using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the 50% cytotoxic concentration (CC50).

A high CC50 value and a low MIC value indicate a favorable selectivity index (SI = CC50/MIC), suggesting that the compound is more toxic to the fungus than to mammalian cells.

V. Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in a structured table.

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
Derivative AC. albicans ATCC 9002824>128>64
Derivative BC. albicans ATCC 90028832648
FluconazoleC. albicans ATCC 900281>64>256>256

Interpretation:

  • A compound is considered fungicidal if the MFC/MIC ratio is ≤ 4.

  • A higher selectivity index indicates a greater therapeutic window.

Conclusion

The protocols detailed in this guide provide a robust and systematic approach to evaluating the fungicidal properties of novel chemical derivatives. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that is essential for the identification and advancement of promising new antifungal drug candidates. The integration of susceptibility testing, fungicidal activity assessment, mechanism of action studies, and cytotoxicity profiling creates a comprehensive preclinical data package to support further development.

References

  • Arendrup, M. C., et al. (2008). EUCAST definitive document EDef 7.1: method for the determination of broth dilution MICs of antifungal agents for fermentative yeasts. Clinical Microbiology and Infection, 14(4), 398-405. Available at: [Link]

  • Frost, D. J., et al. (1995). A whole-cell Candida albicans assay for the detection of inhibitors towards fungal cell wall synthesis and assembly. The Journal of Antibiotics, 48(4), 306-310. Available at: [Link]

  • Pfaller, M. A., et al. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(11), 1188. Available at: [Link]

  • Berkow, E. L., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. Available at: [Link]

  • EUCAST. (2020). EUCAST definitive document E.DEF 9.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds. Available at: [Link]

  • CLSI. (2017). M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxicity assay in mammalian cells. Available at: [Link]

  • Parvu, M., et al. (2019). Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans. Molecules, 24(16), 2899. Available at: [Link]

  • Scorzoni, L., et al. (2017). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Jornal Brasileiro de Patologia e Medicina Laboratorial, 53(1), 46-52. Available at: [Link]

  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332-3337. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2004). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 42(7), 3217-3220. Available at: [Link]

  • CLSI. (2017). M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(10), 3776-3781. Available at: [Link]

  • Semantic Scholar. (n.d.). Table 5 from EUCAST definitive document EDef 7.1: method for the determination of broth dilution MICs of antifungal agents for fermentative yeasts. Available at: [Link]

  • EUCAST. (n.d.). Fungi (AFST). Available at: [Link]

  • de Oliveira, V. M., et al. (2016). In vitro anti-Candida activity and mechanism of action of the flavonoid isolated from Praxelis clematidea against Candida albicans. Revista do Instituto de Medicina Tropical de São Paulo, 58, 10. Available at: [Link]

  • Garcia-Effron, G., et al. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. Frontiers in Cellular and Infection Microbiology, 13, 1282832. Available at: [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Available at: [Link]

  • Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 42(5), 1207-1212. Available at: [Link]

  • ResearchGate. (n.d.). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Available at: [Link]

  • ResearchGate. (n.d.). of steps needed to perform and interpret antifungal combination tests. MIC, minimal inhibitory concentration. Available at: [Link]

  • Hayes, B. M., et al. (2020). The interaction with fungal cell wall polysaccharides determines the salt tolerance of antifungal plant defensins. PLoS Genetics, 16(8), e1008993. Available at: [Link]

  • Georgopapadakou, N. H., & Walsh, T. J. (1996). Ergosterol biosynthesis inhibition: a target for antifungal agents. Current Opinion in Infectious Diseases, 9(6), 444-450. Available at: [Link]

  • Alcazar-Fuoli, L., et al. (2008). Ergosterol biosynthesis pathway in Aspergillus fumigatus. Steroids, 73(4), 339-347. Available at: [Link]

  • INCHEM. (n.d.). Toxicity Tests with Mammalian Cell Cultures. Available at: [Link]

  • G-Biosciences. (n.d.). An alternative Candida spp. cell wall disruption method using a basic sorbitol lysis buffer and glass beads. Available at: [Link]

Sources

Application Notes and Protocols for 2-[(4-Chlorophenyl)thio]nicotinic Acid in Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Investigating 2-[(4-Chlorophenyl)thio]nicotinic Acid

Nicotinic acid, or niacin, a long-established therapeutic agent, exerts its beneficial effects on lipid profiles primarily through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2] This receptor is a key target in the management of dyslipidemia, a major risk factor for cardiovascular disease. However, the clinical utility of niacin is often hampered by a troublesome side effect: cutaneous flushing. This physiological response is mediated by the GPR109A-induced release of prostaglandin D2 (PGD2). Consequently, a significant focus of contemporary drug discovery is the development of GPR109A agonists that retain the therapeutic lipid-modifying properties of niacin while minimizing or eliminating the flushing effect.

It is within this context that this compound emerges as a compound of significant interest. As a derivative of nicotinic acid, it is hypothesized to interact with GPR109A. The introduction of a 4-chlorophenylthio substituent at the 2-position of the pyridine ring presents a strategic modification. This alteration is intended to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its binding affinity, potency, and signaling bias at the GPR109A receptor. The overarching goal is to potentially dissociate the therapeutic downstream signaling from the pathways leading to flushing.

These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, in vitro characterization, and in vivo evaluation of this compound as a putative GPR109A agonist. The protocols outlined herein are designed to facilitate a systematic investigation of its potential as a novel therapeutic agent.

Physicochemical Properties

PropertyValueSource
CAS Number 955-54-4[3]
Molecular Formula C₁₂H₈ClNO₂S[3]
Molecular Weight 265.72 g/mol [3]
IUPAC Name 2-[(4-chlorophenyl)sulfanyl]pyridine-3-carboxylic acid[3][]

Experimental Workflows and Protocols

Workflow for the Evaluation of this compound

G cluster_0 Phase 1: Synthesis and Purification cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: In Vivo Evaluation synthesis Chemical Synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification binding_assay GPR109A Radioligand Binding Assay purification->binding_assay functional_assay GTPγS Binding Assay or Calcium Mobilization Assay binding_assay->functional_assay pgd2_assay Prostaglandin D2 (PGD2) Release Assay functional_assay->pgd2_assay ffa_reduction Free Fatty Acid (FFA) Reduction Model (Rodent) pgd2_assay->ffa_reduction flushing_model Cutaneous Flushing Model (Rodent) ffa_reduction->flushing_model pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) flushing_model->pk_pd G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Therapeutic & Side Effects Agonist This compound (or Niacin) GPR109A GPR109A Receptor Agonist->GPR109A Binds to G_protein Gi/o Protein GPR109A->G_protein Activates PGD2 Prostaglandin D2 (PGD2) Release GPR109A->PGD2 Leads to AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Lipolysis Lipolysis (Triglyceride Breakdown) PKA->Lipolysis Inhibits FFA Decreased Free Fatty Acids (FFA) VLDL Decreased VLDL Production in Liver Flushing Cutaneous Flushing PGD2->Flushing

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(4-Chlorophenyl)thio]nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 2-[(4-Chlorophenyl)thio]nicotinic acid. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction's mechanics, enabling you to diagnose issues and rationally optimize for higher yields and purity.

Reaction Overview and Mechanism

The synthesis of this compound is typically achieved through the reaction of 2-chloronicotinic acid with 4-chlorothiophenol. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In some contexts, it can also be considered a copper-catalyzed Ullmann-type C-S coupling, although for this specific substrate, the catalyst is often unnecessary and can even be detrimental.[1][2]

The core of the reaction involves the attack of a nucleophile (the thiolate anion of 4-chlorothiophenol) on the electron-deficient pyridine ring of 2-chloronicotinic acid, displacing the chloride leaving group. The pyridine ring's inherent electron-deficient nature, compounded by the electron-withdrawing effect of the carboxylic acid group, makes the C2 position susceptible to nucleophilic attack.[3][4]

Figure 1: Overall synthesis scheme.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is very low, or I've recovered mostly unreacted starting materials. What are the likely causes?

A1: This is a frequent issue that typically points to one of four areas: base selection, reaction temperature, reagent purity, or solvent choice.

  • Insufficient Base Strength/Quantity: The reaction requires the deprotonation of 4-chlorothiophenol to form the potent thiolate nucleophile. If the base is too weak or used in insufficient quantity (less than 2 equivalents to neutralize both the thiophenol and the carboxylic acid), the concentration of the active nucleophile will be too low for the reaction to proceed efficiently. We recommend using at least 2.5 equivalents of a moderately strong base like potassium carbonate (K₂CO₃).

  • Low Reaction Temperature: Nucleophilic aromatic substitution on a chloro-substituted ring requires significant thermal energy to overcome the activation barrier. Reaction temperatures are typically in the range of 100-150 °C. If your temperature is below this, the reaction rate will be impractically slow.

  • Reagent Purity: The purity of 2-chloronicotinic acid and 4-chlorothiophenol is paramount. Impurities can interfere with the reaction. 4-chlorothiophenol is susceptible to air oxidation to the corresponding disulfide, which is non-reactive. Ensure you are using fresh or properly stored reagents.

  • Inappropriate Solvent: The solvent must be able to dissolve the reactants and facilitate the SNAr mechanism. Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they solvate the cation of the base, leaving the thiolate anion highly reactive.[2] Using protic or nonpolar solvents will drastically reduce the reaction rate.

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents Verify Purity of Starting Materials (2-chloronicotinic acid, 4-chlorothiophenol) start->check_reagents check_base Review Base Selection & Stoichiometry (≥2.5 eq. K₂CO₃ or similar) start->check_base check_conditions Assess Reaction Conditions (Solvent: DMF/DMSO, Temp: 100-150°C) start->check_conditions reagents_ok Reagents Pure check_reagents->reagents_ok Pass reagents_bad Purify/Replace Reagents check_reagents->reagents_bad Fail base_ok Base is Correct check_base->base_ok Pass base_bad Use Stronger Base or More Equivalents check_base->base_bad Fail conditions_ok Conditions are Correct check_conditions->conditions_ok Pass conditions_bad Increase Temperature & Use Polar Aprotic Solvent check_conditions->conditions_bad Fail end_node Re-run Experiment reagents_bad->end_node base_bad->end_node conditions_bad->end_node

Figure 2: Troubleshooting workflow for low yield.

Q2: My reaction mixture turned dark, and the TLC plate shows significant tar formation. How can this be prevented?

A2: Dark coloration and tarring are usually signs of decomposition or side reactions, often caused by excessive heat or the presence of an inappropriate catalyst.

  • Excessive Temperature: While high temperatures are necessary, exceeding ~150-160 °C, especially for prolonged periods, can cause decomposition of the nicotinic acid moiety or the solvent (e.g., DMF). Monitor the internal reaction temperature carefully and aim for the lowest temperature that allows for a reasonable reaction rate (monitor by TLC).

  • Unnecessary Copper Catalyst: While Ullmann reactions are copper-catalyzed, studies on similar systems show that for highly activated aryl halides, a copper catalyst can promote undesirable side reactions like the dimerization of starting materials, leading to tar formation.[1] We recommend running this reaction without a copper catalyst first. The SNAr pathway is typically efficient enough on its own.

  • Atmosphere: While not always essential, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side-reactions of the thiophenol, which can contribute to byproduct formation.

Q3: I'm having trouble with the work-up and product isolation. What is the recommended procedure?

A3: The product is a carboxylic acid, which dictates the isolation strategy. The goal is to separate it from the basic reaction mixture and unreacted neutral or basic impurities.

  • Cool and Quench: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water. This will precipitate some materials and dilute the high-boiling solvent.

  • Filter (Optional): If a large amount of solid (e.g., disulfide byproduct) crashes out, you can filter the aqueous mixture at this stage.

  • Acidify: Slowly add a strong acid, such as 2M HCl, to the aqueous solution while stirring. The target pH should be around 2-3. This protonates the carboxylate group of the product, rendering it insoluble in water and causing it to precipitate.

  • Isolate: Collect the precipitated solid by vacuum filtration.

  • Wash: Wash the filter cake thoroughly with cold water to remove inorganic salts and residual DMF. A final wash with a non-polar solvent like hexanes can help remove organic, non-polar impurities.

  • Dry: Dry the solid product under vacuum.

Q4: My crude product is off-color and shows impurities by NMR/LCMS. How can I purify it?

A4: Recrystallization is the most effective method for purifying the final product. The key is selecting an appropriate solvent system.

  • Ethanol/Water: Dissolve the crude solid in a minimum amount of hot ethanol. While hot, add water dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a few more drops of ethanol to redissolve the solid and allow the solution to cool slowly.

  • Acetic Acid/Water: For more stubborn impurities, dissolving the crude product in hot glacial acetic acid followed by the addition of water can be effective.

  • Charcoal Treatment: If the product is highly colored, you can add a small amount of activated charcoal to the hot solvent, stir for a few minutes, and then filter the hot solution through celite to remove the charcoal before allowing it to crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of this reaction?

A1: The reaction proceeds via a two-step addition-elimination (SNAr) mechanism.

  • Addition: The thiolate anion attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5][6]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final product.

The presence of the ring nitrogen and the para-carboxylic acid group are crucial as they help stabilize the negative charge of the Meisenheimer complex through resonance, which is why the reaction proceeds.[4][7]

Figure 3: The SNAr addition-elimination mechanism.

Q2: How do I choose the best base and solvent for optimization?

A2: The choice of base and solvent is critical and interdependent. The ideal combination maximizes the reactivity of the nucleophile while ensuring all components remain in solution at the reaction temperature.

ParameterOptionsRationale & Causality
Base K₂CO₃, Cs₂CO₃Best Choice: Moderately strong, inexpensive, and generally provides good results. Cesium carbonate is more soluble and can sometimes accelerate reactions but is more expensive.
KOH, NaOHUse with Caution: Very strong and can promote side reactions. Also introduces water, which can be problematic at high temperatures.
NaHExpert Use: A very strong, non-nucleophilic base. It is effective but requires strictly anhydrous conditions and careful handling due to its reactivity.
Et₃N, DIPEAPoor Choice: Generally too weak to fully deprotonate the thiophenol, leading to low yields.
Solvent DMF, DMSO, NMPBest Choice: High-boiling polar aprotic solvents. They are excellent at solvating cations, enhancing the nucleophilicity of the thiolate anion.[2]
AcetonitrilePossible, but limited: Polar aprotic, but its lower boiling point limits the achievable reaction temperature.
Toluene, XylenePoor Choice: Non-polar solvents do not effectively solvate the ionic intermediates, leading to very slow reaction rates.
AlcoholsPoor Choice: Protic solvents will protonate and deactivate the highly reactive thiolate nucleophile.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Setup: Use silica gel plates.

  • Mobile Phase: A mixture of a polar and non-polar solvent is needed. Start with a 70:30 mixture of Hexane:Ethyl Acetate. Add 1% acetic acid to the mobile phase to ensure the carboxylic acid groups on the starting material and product are protonated, leading to sharper spots and more reliable Rf values.

  • Visualization: Use a UV lamp (254 nm). The aromatic rings of the starting materials and product should be clearly visible.

  • Tracking: The product, this compound, will have an Rf value that is typically intermediate between the two starting materials. The disappearance of the limiting reagent (usually 2-chloronicotinic acid) signals the completion of the reaction.

Recommended Experimental Protocol

This protocol is a robust starting point for the synthesis, designed to produce a high yield of clean product.

Reagents:

  • 2-Chloronicotinic acid (1.0 eq)

  • 4-Chlorothiophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chloronicotinic acid, 4-chlorothiophenol, and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF (enough to create a stirrable slurry, typically 4-5 mL per gram of 2-chloronicotinic acid).

  • Reaction: Heat the mixture to 130-140 °C with vigorous stirring. The mixture will typically turn a yellow or amber color.

  • Monitoring: Monitor the reaction by TLC every 1-2 hours until the 2-chloronicotinic acid spot is no longer visible (typically 6-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Pour the dark mixture into 10 volumes of cold water and stir for 15 minutes.

    • Slowly acidify the aqueous mixture to pH 2-3 with 2M HCl. A pale or off-white precipitate should form.

    • Stir the slurry in an ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water (3x) and cold hexanes (1x).

  • Drying & Purification: Dry the solid in a vacuum oven. If necessary, recrystallize from an ethanol/water mixture to obtain the pure this compound.

References

  • Misbahi, H., Brouant, P., & Barbe, J. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Il Farmaco, 58(4), 335-338.
  • ResearchGate. (n.d.). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Retrieved from researchgate.net. [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from oakwoodchemical.com. [Link]

  • Google Patents. (n.d.). EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from en.wikipedia.org. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from en.wikipedia.org. [Link]

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from mdpi.com. [Link]

  • National Institutes of Health (NIH). (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from nih.gov. [Link]

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from atlantis-press.com. [Link]

  • Iraqi Journal of Science. (n.d.). Synthesis of new nicotinic acid derivatives. Retrieved from iasj.net. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from chemistrysteps.com. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. Retrieved from nih.gov. [Link]

  • Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis. Retrieved from frontiersin.org. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from chem.libretexts.org. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from masterorganicchemistry.com. [Link]

  • JETIR. (n.d.). Synthesis, Characterization and Optimization Study of Nicotine Derivatives. Retrieved from jetir.org. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from chem.libretexts.org. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from organic-chemistry.org. [Link]

Sources

Overcoming solubility issues with "2-[(4-Chlorophenyl)thio]nicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-[(4-Chlorophenyl)thio]nicotinic acid. This guide is designed for researchers, chemists, and formulation scientists to address the most common challenge associated with this compound: its limited solubility. Here, we provide expert-driven troubleshooting guides, detailed protocols, and scientific explanations to help you successfully incorporate this molecule into your experimental workflows.

Compound Overview & Physicochemical Properties

This compound is a bifunctional molecule containing a hydrophilic, ionizable nicotinic acid core and a large, hydrophobic (lipophilic) (4-chlorophenyl)thio substituent. This amphiphilic nature is the primary cause of its poor aqueous solubility. The hydrophobic portion dominates, leading to challenges in preparing aqueous solutions suitable for biological assays or chemical reactions.

Below is a summary of its key properties. Note that while the molecular formula and weight are exact, properties like pKa and LogP are estimated based on the compound's structure and data from analogous compounds like nicotinic acid.

PropertyValue / EstimateSource
CAS Number 955-54-4[Synquest Labs[1]]
Molecular Formula C₁₂H₈ClNO₂S[Synquest Labs[1]]
Molecular Weight 265.72 g/mol [Oakwood Chemical[2]]
Appearance White to off-white solid[Henan Allgreen Chemical Co.,Ltd[3]]
Estimated pKa ~4.0 - 5.0Inferred from Nicotinic Acid (pKa 4.85)[4]
Estimated LogP > 3.0Inferred from structure

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm starting a new project with this compound. What solvents should I try first for creating a stock solution?

Answer:

For creating a high-concentration stock solution, your first choice should be a polar aprotic solvent. We recommend the following:

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective choice. It can typically dissolve this compound to concentrations of 10-50 mM or higher. Nicotinic acid, the parent structure, shows excellent solubility in DMSO.[5]

  • Dimethyl Formamide (DMF): A suitable alternative to DMSO if required by your experimental constraints.

Expert Causality: The (4-chlorophenyl)thio group makes the molecule highly hydrophobic, while the pyridinecarboxylic acid portion retains some polarity. Polar aprotic solvents like DMSO are excellent at solvating both of these distinct regions, effectively breaking up the crystal lattice energy of the solid compound. For initial tests, begin with DMSO.

Recommended SolventStarting ConcentrationNotes
DMSO 10 - 50 mMPrimary recommendation. Warm gently (to 37°C) or sonicate to aid dissolution.
DMF 10 - 50 mMGood alternative to DMSO.
Ethanol (Absolute) 1 - 10 mMLower dissolving power than DMSO/DMF but may be more compatible with certain biological assays.
Q2: My compound precipitates immediately when I dilute my DMSO stock into my aqueous buffer (e.g., PBS, pH 7.4). What is happening and how can I prevent it?

Answer:

This is a classic case of antisolvent precipitation . The compound is highly soluble in the DMSO stock but crashes out when introduced to the aqueous buffer, which is a poor solvent (an "antisolvent") for it. The final concentration of DMSO in your buffer is too low to maintain solubility.

Follow this troubleshooting workflow to resolve the issue:

G start Precipitation Observed (DMSO stock into aqueous buffer) q1 Is the final DMSO concentration <1%? start->q1 a1_yes Increase final DMSO % (e.g., to 1%, 2%, 5%) if assay tolerates it. q1->a1_yes Yes a1_no Is the final compound concentration too high? q1->a1_no No a2_yes Lower the final concentration. Perform a dose-response to find the solubility limit. a1_no->a2_yes Yes a2_no Proceed to Advanced Solubilization Methods (See Q3) a1_no->a2_no No

Caption: Troubleshooting workflow for precipitation.

Step-by-Step Fixes:

  • Check Final DMSO Concentration: Many assays can tolerate up to 0.5-1% DMSO without significant effects, but you must validate this for your specific system. If your current dilution results in <0.1% DMSO, the compound will likely precipitate.

  • Lower Final Compound Concentration: You may be exceeding the thermodynamic solubility limit in the final buffer. Try preparing serial dilutions to determine the highest concentration that remains in solution.

  • Modify Dilution Method: Instead of adding the small volume of DMSO stock directly to the large buffer volume, try adding it to a vortexing tube of buffer. The rapid mixing can sometimes prevent localized high concentrations that seed precipitation.

  • Employ Advanced Methods: If the above steps fail, you must modify your aqueous buffer to make it a more hospitable environment for the compound. See the next question for detailed strategies.

Q3: My experiment cannot tolerate DMSO. How can I prepare a purely aqueous or low-organic-solvent solution?

Answer:

Because of the compound's acidic nicotinic acid moiety, you have several powerful strategies at your disposal. The most effective approach is pH adjustment to form a soluble salt.

The carboxylic acid group on the pyridine ring can be deprotonated by a base to form a highly polar and water-soluble carboxylate salt.[6][7] This is the most recommended strategy for achieving significant aqueous solubility.

G cluster_low_ph Low pH (e.g., < 4) cluster_high_ph High pH (e.g., > 6) low_sol [ Insoluble Neutral Form ] high_sol [ Soluble Anionic Salt Form ] low_sol->high_sol + OH⁻ − H₂O high_sol->low_sol + H⁺

Caption: pH-dependent ionization increases solubility.

Protocol: Preparation of a 10 mM Aqueous Stock via pH Adjustment

  • Weigh Compound: Weigh out 2.66 mg of this compound (for 1 mL of 10 mM solution).

  • Add Water: Add ~900 µL of high-purity water. The compound will likely not dissolve and will form a slurry.

  • Basify: While stirring or vortexing, add 1.0 N NaOH dropwise (typically a few microliters).

  • Observe Dissolution: Continue adding base until the solid completely dissolves and the solution becomes clear.

  • Check pH: Use a calibrated pH meter or pH strips to ensure the final pH is between 7.0 and 8.0. If the pH is too high, you can back-titrate carefully with 0.1 N HCl, but avoid going below pH 6.5 to prevent precipitation.

  • Adjust Volume: Bring the final volume to 1.0 mL with water.

  • Sterile Filter: Filter the stock solution through a 0.22 µm syringe filter into a sterile container.

If pH modification is not possible, a co-solvent system can be used.[8] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for lipophilic compounds.

Recommended Co-solvents for Biological Systems:

Co-solventTypical Starting % (v/v)Notes
Ethanol 5-20%Commonly used, but can affect cell membranes at higher concentrations.
Propylene Glycol (PG) 10-30%Good solubilizer, generally considered safe.
Polyethylene Glycol 400 (PEG 400) 10-40%Excellent solubilizer for parenteral formulations.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic part of a guest molecule, forming an inclusion complex with greatly enhanced aqueous solubility.[9]

G compound (4-Chlorophenyl)thio Nicotinic Acid cd Cyclodextrin (Hydrophobic Core) compound:h->cd complex Cyclodextrin (4-Chlorophenyl)thio Nicotinic Acid Hydrophilic Exterior

Caption: Cyclodextrin encapsulating the hydrophobic moiety.

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity. A 10-20% (w/v) solution of HP-β-CD can increase the solubility of hydrophobic compounds by orders of magnitude.

Protocol: Screening with HP-β-CD

  • Prepare a 20% (w/v) HP-β-CD solution in your desired aqueous buffer.

  • Add your solid this compound to the cyclodextrin solution to achieve the target concentration.

  • Stir or shake the mixture overnight at room temperature to allow for complex formation equilibrium.

  • Centrifuge or filter the solution to remove any undissolved compound.

  • Analyze the supernatant (e.g., by HPLC-UV) to determine the final dissolved concentration.

References

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Online] Available at: [Link][9]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Online] Available at: [Link][8]

  • Ascendia Pharma. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Online] Available at: [Link][6]

  • GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. [Online] Available at: [Link][10]

  • MDPI. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Online] Available at: [Link][11]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Online] Available at: [Link][12]

  • PubChem. 2-(Propylthio)nicotinic acid. [Online] Available at: [Link][13]

  • International Journal of Pharmaceutical and Chemical Sciences. Strategies for improving hydrophobic drugs solubility and bioavailability. [Online] Available at: [Link][7]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Online] Available at: [Link][14]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Online] Available at: [Link][15]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Online] Available at: [Link][16]

  • Elsevier. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Online] Available at: [Link][17]

  • Merck Index. Nicotinic Acid. [Online] Available at: [Link][4]

  • Henan Allgreen Chemical Co.,Ltd. This compound, 97%. [Online] Available at: [Link][3]

  • ResearchGate. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents | Request PDF. [Online] Available at: [Link][18]

  • ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Online] Available at: [Link][5]

  • Oakwood Chemical. This compound. [Online] Available at: [Link][2]

  • Wikipedia. Nicotinic acid. [Online] Available at: [Link][19]

  • KEGG COMPOUND. C00253. [Online] Available at: [Link][20]

  • PubChem. Nicotinic Acid. [Online] Available at: [Link][21]

Sources

Technical Support Center: Purification of 2-[(4-Chlorophenyl)thio]nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 2-[(4-Chlorophenyl)thio]nicotinic acid (CAS No. 955-54-4). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this molecule with high purity. The inherent chemical properties of this diaryl thioether-substituted nicotinic acid—namely its acidic carboxyl group, the potential for thioether oxidation, and impurities stemming from its synthesis—present a unique set of purification hurdles.

The synthesis of this compound, typically achieved via a copper-catalyzed Ullmann condensation or a related nucleophilic aromatic substitution, often results in a crude product contaminated with starting materials, catalysts, and various side-products.[1][2] This guide provides a logical, experience-driven framework for troubleshooting common issues and offers validated protocols to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is heavily dependent on the synthetic route, but common contaminants typically include:

  • Unreacted Starting Materials: 2-chloronicotinic acid (or its ester) and 4-chlorothiophenol.

  • Homocoupling Products: Bis(4-chlorophenyl) disulfide, which arises from the oxidative coupling of 4-chlorothiophenol.

  • Oxidation Products: The thioether moiety can be partially oxidized to the corresponding sulfoxide or sulfone, especially if the reaction or workup conditions are harsh.

  • Residual Catalyst: If a copper-catalyzed route like the Ullmann condensation is used, residual copper salts may contaminate the product.[1][3]

  • High-Boiling Solvents: Reactions are often run in solvents like DMF, NMP, or DMSO, which can be difficult to remove completely.[1][4]

Q2: What is the most effective initial purification strategy for this compound?

A2: An acid-base extraction is the most powerful initial step. The carboxylic acid functional group allows for the selective extraction of the desired product into an aqueous basic solution, leaving non-acidic impurities (like bis(4-chlorophenyl) disulfide and residual aryl halides) behind in the organic layer. Subsequent acidification of the aqueous layer precipitates the product.[5][6] This method is highly effective for removing the most common neutral organic impurities.

Q3: My compound has a persistent yellow or brownish tint. How can I decolorize it?

A3: A yellow or brown color often indicates the presence of minor, highly conjugated impurities or degradation products.[7] This can typically be resolved by treating a solution of your product with activated carbon during the recrystallization process. The activated carbon adsorbs these chromophores, which are then removed by hot filtration.[7] A procedure is detailed in the protocols section below.

Q4: I am struggling with "oiling out" during recrystallization instead of getting crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to the solution being too saturated or cooling too rapidly.[8] To resolve this, you should reheat the solution to redissolve the oil, add a small amount of additional "good" solvent to decrease the saturation, and allow it to cool much more slowly. Insulating the flask can promote slower cooling and better crystal formation.[8]

Purification Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: My TLC of the crude reaction mixture shows multiple spots, and I'm not sure which is the product.

  • Plausible Causes: The reaction may be incomplete, or significant side-products may have formed.

  • Troubleshooting Steps:

    • Spot Identification: If you have access to the starting materials, co-spot them on the TLC plate alongside the reaction mixture to identify them. The product, being more polar than the starting aryl halide but likely less polar than the free nicotinic acid starting material (if used), should have a distinct Rf value.

    • Reaction Monitoring: It is crucial to monitor reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and conditions.[9][10] An incomplete reaction is a common source of complex mixtures.[9]

    • Optimize Conditions: If side-product formation is extensive, consider modifying the reaction conditions (e.g., lower temperature, different catalyst/ligand system, or base) to improve selectivity.[1][11]

Problem 2: After performing an acid-base extraction, my yield is extremely low.

  • Plausible Causes:

    • The product may be partially soluble in the organic layer even after basification, or in the acidic aqueous layer after precipitation.

    • The pH for extraction or precipitation may not have been optimal.

    • The product may have precipitated as a very fine solid that was lost during filtration.

  • Troubleshooting Steps:

    • Check All Layers: Before discarding any layers from your workup, run a TLC on each one (the initial organic layer, the basic aqueous wash, and the final acidic mother liquor) to locate your product.[12][13]

    • Optimize pH: For extraction into the aqueous base, ensure the pH is sufficiently high (pH 9-10) to fully deprotonate the carboxylic acid. For precipitation, adjust the pH to be well below the pKa of the nicotinic acid moiety (pKa ~4-5), aiming for a pH of 2-3 to ensure complete protonation and precipitation.

    • Back-Extraction: If the product shows some solubility in the primary organic solvent, perform multiple extractions with the aqueous base (e.g., 3x with smaller volumes) rather than one large extraction.[6]

    • Improve Recovery: After acidifying the aqueous layer, cool it in an ice bath for 30-60 minutes to maximize precipitation before filtration. If the precipitate is very fine, use a fine-porosity filter paper or consider centrifugation as an alternative to filtration.

Problem 3: My final product's NMR spectrum shows broad peaks and doesn't look clean, even though the TLC is a single spot.

  • Plausible Causes:

    • Paramagnetic Impurities: Residual copper from the synthesis can cause significant peak broadening in NMR spectra.

    • Inorganic Salts: Salts from the workup (e.g., NaCl, Na₂SO₄) can be present if the product was not washed properly.

    • Residual Water or Solvent: Trapped water or high-boiling solvents can distort the spectrum.

  • Troubleshooting Steps:

    • Chelating Wash: To remove residual copper, dissolve the crude product in an organic solvent and wash it with a dilute aqueous solution of a chelating agent like ammonium hydroxide or EDTA.

    • Desalination: Ensure the precipitated product is thoroughly washed with cold deionized water after filtration to remove inorganic salts.

    • Thorough Drying: Dry the final product under high vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove all volatile residues. For stubborn high-boiling solvents, co-evaporation with a lower-boiling solvent like toluene or dissolving the product and re-precipitating it can be effective.

Purification Workflow Overview

The following diagram illustrates a robust, multi-step workflow for purifying this compound from a typical crude reaction mixture.

Purification_Workflow crude Crude Product (in Organic Solvent) ab_extraction Acid-Base Extraction 1. Wash with aq. NaHCO₃ 2. Separate Layers crude->ab_extraction organic_impurities Organic Layer (Neutral Impurities) ab_extraction->organic_impurities Discard aqueous_product Aqueous Layer (Product as Sodium Salt) ab_extraction->aqueous_product acidify Acidification (Add aq. HCl to pH 2-3) aqueous_product->acidify filter Filtration & Washing (Wash with cold H₂O) acidify->filter recrystallize Recrystallization (Optional: with Activated Carbon) filter->recrystallize pure_product Pure Crystalline Product recrystallize->pure_product

Caption: General purification workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is the recommended first step for purifying the crude product after the initial reaction workup and removal of the reaction solvent.

  • Dissolution: Dissolve the crude material in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.[12]

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer two more times with fresh NaHCO₃ solution, combining all aqueous extracts.

    • Expert Tip: The product is now in the aqueous layer as its sodium salt. The organic layer contains neutral impurities and can typically be discarded after confirming by TLC that it does not contain a significant amount of product.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice-water bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is between 2 and 3 (check with pH paper). A white precipitate of the purified product should form.

  • Isolation: Continue to stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, washing the filter cake thoroughly with two portions of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol 2: Purification via Recrystallization

This protocol is ideal for further purifying the solid material obtained from acid-base extraction.

  • Solvent Selection: The goal is to find a solvent (or solvent system) that dissolves the compound when hot but not when cold. Test small amounts of your product in various solvents. Suitable systems might include ethanol/water, acetonitrile/water, or isopropanol.[14]

  • Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen "good" solvent (e.g., ethanol) to the flask and heat the mixture to a gentle boil with stirring until the solid dissolves completely.

  • (Optional) Decolorization with Activated Carbon: If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a very small amount of activated carbon (typically 1-2% of the solute mass). A pitch-black solution indicates too much has been added.[8] Return the flask to the heat and swirl for 2-5 minutes.

  • (Optional) Hot Filtration: If carbon was used, perform a hot filtration to remove it. Use a pre-heated funnel and filter flask to prevent premature crystallization. Rinse the flask and filter paper with a small amount of hot solvent to recover any product that crystallized.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under high vacuum.

Data Summary Tables

Table 1: Common Impurities and Their Characteristics

Impurity NameChemical StructureMolecular Weight ( g/mol )Key Differentiating Property
2-Chloronicotinic AcidPyridine ring with Cl and COOH157.56Acidic, water-soluble at high pH
4-ChlorothiophenolBenzene ring with Cl and SH144.62Weakly acidic, prone to oxidation
Bis(4-chlorophenyl) disulfideTwo 4-chlorophenyl rings linked by S-S287.23Neutral, non-polar
2-[(4-Chlorophenyl)sulfinyl]nicotinic acidThioether oxidized to sulfoxide281.71More polar than the parent compound

Table 2: Recommended Solvents for Purification

Purification MethodSolvent/SystemRationale & Use
Acid-Base ExtractionEthyl Acetate / aq. NaHCO₃Excellent for separating acidic product from neutral impurities.
RecrystallizationEthanol / WaterGood for producing high-purity crystals. The ratio can be tuned.
RecrystallizationAcetonitrile / WaterAlternative system if ethanol/water fails.
Column ChromatographyHexanes / Ethyl Acetate + 1% Acetic AcidAcetic acid keeps the product protonated and prevents streaking on silica gel.

Troubleshooting Logic Diagram

This decision tree provides a logical path for troubleshooting common purification challenges.

Troubleshooting_Tree start Start: Crude Product Analysis ab_extract Action: Perform Acid-Base Extraction start->ab_extract tlc_check Is TLC a single, clean spot? color_check Is product colored (yellow/brown)? tlc_check->color_check Yes run_column Action: Run Flash Column Chromatography tlc_check->run_column No yield_check Is yield > 70%? color_check->yield_check No (Colorless) re_recrystallize Action: Recrystallize with Activated Carbon color_check->re_recrystallize Yes nmr_check Is NMR spectrum clean? yield_check->nmr_check Yes check_layers Action: Check aqueous/organic layers for lost product yield_check->check_layers No copper_wash Action: Wash with chelating agent (EDTA) nmr_check->copper_wash No (Broad Peaks) end_ok Result: Product is Pure nmr_check->end_ok Yes end_improve Result: Purity Improved, Re-evaluate run_column->end_improve ab_extract->tlc_check re_recrystallize->end_improve check_layers->end_improve copper_wash->end_improve

Caption: Decision tree for troubleshooting the purification of this compound.

References

  • Zienty, M. F. (1962). Purification of nicotinic acid. (U.S. Patent No. 3,037,987). U.S. Patent and Trademark Office.
  • Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover.acs.org. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (2023). Ullmann condensation. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved January 14, 2026, from [Link]

  • McElvain, S. M. (1925). Nicotinic Acid. Organic Syntheses, 4, 49. doi:10.15227/orgsyn.004.0049. Retrieved January 14, 2026, from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved January 14, 2026, from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved January 14, 2026, from [Link]

  • Finelli, A. F., & Belisario, R. (2003). An Ullmann type diaryl ether synthesis using thallium derivatives as both aryl components. Revista de la Sociedad Química de México, 47(3), 209-211. Retrieved January 14, 2026, from [Link]

  • Hassan, S. Z., et al. (2012). Recent synthetic developments and applications of the Ullmann reaction. NIH Public Access, 14(1), 80-107. Retrieved January 14, 2026, from [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 2-[(4-Chlorophenyl)thio]nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(4-Chlorophenyl)thio]nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, offering robust troubleshooting strategies and preventative measures grounded in established scientific literature.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is very low, or I'm not getting any product. What are the likely causes?

Answer: A low or non-existent yield in the synthesis of this compound, which is typically achieved via a copper-catalyzed Ullmann condensation or a Nucleophilic Aromatic Substitution (SNAr), points to several critical factors related to reactants, catalysts, and reaction conditions.[1][2]

Root Cause Analysis:

  • Inadequate Activation of the Pyridine Ring: The core of this synthesis is the displacement of a leaving group (typically a halogen, like chlorine) from the 2-position of the nicotinic acid ring by the 4-chlorothiophenolate nucleophile. Pyridine rings are naturally electron-deficient, which facilitates nucleophilic attack, but this reactivity is highly dependent on the conditions.[3][4] The reaction is an addition-elimination process that temporarily disrupts aromaticity, creating a high-energy intermediate (a Meisenheimer complex).[5][6] Without sufficient activation or appropriate conditions, this energy barrier is too high to overcome.

  • Catalyst Inactivity (Ullmann Condensation): If you are using a copper-catalyzed Ullmann-type reaction, the state of the copper is paramount.[1] Traditional methods often require "activated" copper powder or high temperatures (>200 °C) to facilitate the oxidative addition of the aryl halide to the copper center.[7][8] If the copper source is old, oxidized, or not properly activated, the catalytic cycle will not initiate. Modern protocols may use soluble copper(I) salts with specific ligands, and the integrity of these complexes is crucial.

  • Base Strength and Stoichiometry: A base is required to deprotonate the 4-chlorothiophenol, forming the active thiophenolate nucleophile. The choice and amount of base are critical.

    • Too Weak a Base: Will not fully deprotonate the thiol, leading to a low concentration of the active nucleophile.

    • Too Strong a Base: Can lead to unwanted side reactions, such as deprotonation of other sites on the starting materials or product.[3]

    • Incorrect Stoichiometry: Insufficient base will result in unreacted thiol.

Troubleshooting & Preventative Measures:

Parameter Recommended Action & Rationale
Reaction Type For SNAr, ensure your solvent is polar and aprotic (e.g., DMF, NMP) to stabilize the charged intermediate. For Ullmann reactions, traditional methods require high temperatures, while modern ligand-accelerated versions can proceed under milder conditions.[1]
Catalyst (Ullmann) If using copper powder, consider pre-activation (e.g., washing with dilute HCl, water, ethanol, and ether to remove oxide layers). For modern syntheses, use high-purity Cu(I) salts like CuI and ensure ligands are pure and dry.
Base Selection Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Carbonates are generally sufficient to deprotonate the thiol without causing excessive side reactions. Start with 1.5-2.0 equivalents relative to the thiol.
Temperature Ullmann-type reactions often require elevated temperatures (150-210 °C).[1] Monitor the reaction progress by TLC or LC-MS to avoid thermal degradation if held at high temperatures for too long.
Atmosphere The thiophenolate nucleophile is susceptible to oxidation. Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.
Question 2: My final product is contaminated with a byproduct that has a mass of +16 Da or +32 Da. What is this impurity?

Answer: This is a classic sign of oxidation of the thioether linkage in your product. The +16 Da impurity corresponds to the sulfoxide (2-[(4-Chlorophenyl)sulfinyl]nicotinic acid), and the +32 Da impurity corresponds to the sulfone (2-[(4-Chlorophenyl)sulfonyl]nicotinic acid).

Mechanistic Insight:

Thioethers (sulfides) are readily oxidized.[9] This oxidation can occur under surprisingly mild conditions. Potential oxidants in your reaction could include:

  • Atmospheric Oxygen: Especially at elevated temperatures and in the presence of metal catalysts (like copper), atmospheric oxygen can promote oxidation.

  • Peroxides: Trace peroxide impurities in solvents (like THF or ethers if used) can act as potent oxidants.

  • Oxidative Workup Conditions: Using oxidative reagents during workup (e.g., certain quenching agents) can inadvertently oxidize the sulfur atom.[10]

The oxidation proceeds stepwise, first to the sulfoxide and then, often under more forcing conditions, to the sulfone.[11] It is a very common side reaction in syntheses involving thioethers.[12]

Workflow: Main Reaction vs. Oxidation Side Reaction

G Fig. 1: Oxidation of the Thioether Product cluster_main Desired SNAr/Ullmann Pathway cluster_side Oxidation Side Reactions SM 2-Chloronicotinic Acid + 4-Chlorothiophenol Product This compound (Thioether) SM->Product Base, Cu catalyst (optional), Heat Sulfoxide Sulfoxide Derivative (M+16) Product->Sulfoxide [O] Sulfone Sulfone Derivative (M+32) Sulfoxide->Sulfone [O]

Caption: Competing pathways: Desired synthesis vs. product oxidation.

Troubleshooting & Preventative Measures:

  • Inert Atmosphere: The most crucial preventative step. Rigorously degas your solvents and run the reaction under a positive pressure of nitrogen or argon from start to finish.

  • Solvent Purity: Use freshly distilled or high-purity anhydrous solvents to eliminate peroxide contaminants.

  • Purification Strategy:

    • Chromatography: Sulfoxides and sulfones are significantly more polar than the parent thioether. Flash column chromatography on silica gel is usually effective for separation.

    • Recrystallization: If the polarity difference is insufficient for clean chromatography, recrystallization may be an option. Experiment with solvent systems like ethanol/water or ethyl acetate/hexanes.

Question 3: I see a significant amount of a non-polar, insoluble yellow solid in my crude reaction mixture. What could it be?

Answer: This is very likely bis(4-chlorophenyl) disulfide . This side product arises from the oxidative coupling of two molecules of your starting material, 4-chlorothiophenol.

Mechanistic Insight:

Thiols (R-SH) are easily oxidized to disulfides (R-S-S-R).[9] This process is often catalyzed by trace metals and oxygen. The thiophenolate anion, which is your active nucleophile, is even more susceptible to oxidation than the neutral thiol.

2 R-SH + [O] → R-S-S-R + H₂O

This side reaction consumes your nucleophile, reducing the overall yield of the desired product, and introduces a difficult-to-remove impurity.

Workflow: Nucleophilic Attack vs. Disulfide Formation

G Fig. 2: Fate of the Thiophenolate Nucleophile cluster_main Desired Reaction cluster_side Side Reaction Thiolate 4-Chlorothiophenolate (Nucleophile) Product Target Product Thiolate->Product Attacks 2-Chloronicotinic Acid Disulfide bis(4-chlorophenyl) disulfide (Impurity) Thiolate->Disulfide Oxidative Coupling (O₂, trace metals)

Caption: Competing reaction pathways for the thiophenolate intermediate.

Troubleshooting & Preventative Measures:

  • Strictly Anaerobic Conditions: As with preventing thioether oxidation, maintaining an inert atmosphere is the best defense. Ensure all reagents and solvents are deoxygenated.

  • Order of Addition: Add the base to the 4-chlorothiophenol in situ under an inert atmosphere just before adding the 2-chloronicotinic acid or catalyst. This minimizes the time the highly reactive thiophenolate spends in solution before it can participate in the main reaction.

  • Purification:

    • Filtration: Disulfides are often much less soluble in common organic solvents than the starting materials or product. You may be able to remove a significant portion by simple filtration of the crude reaction mixture.

    • Chromatography: The disulfide is very non-polar. It will elute very early in a normal-phase column chromatography separation, well before your desired carboxylic acid product.

Question 4: My product seems to be degrading, and I detect pyridine by NMR or GC-MS. What is happening?

Answer: You are likely observing decarboxylation of your nicotinic acid product. The loss of the carboxylic acid group (-COOH) as carbon dioxide (CO₂) is a known thermal degradation pathway for nicotinic acid and its derivatives, especially at high temperatures and in the presence of catalysts like copper.[13][14]

Mechanistic Insight:

The C-C bond between the pyridine ring and the carboxyl group can cleave under thermal stress, releasing CO₂ and leaving behind the corresponding 2-substituted pyridine. While nicotinic acid itself requires high temperatures (e.g., >200-230 °C) for decarboxylation, the presence of copper salts, which are used in the Ullmann reaction, can catalyze this process at lower temperatures.[15][16]

Troubleshooting & Preventative Measures:

  • Temperature Control: Carefully monitor and control the reaction temperature. Use an oil bath or heating mantle with a thermocouple for precise control. Avoid excessive heating. If the reaction is sluggish, consider longer reaction times at a slightly lower temperature rather than aggressively increasing the heat.

  • Reaction Monitoring: Use TLC or LC-MS to track the formation of the product and the appearance of any new, more non-polar spots that could indicate the decarboxylated byproduct. Stop the reaction as soon as the starting material is consumed to minimize product degradation.

  • Purification: The decarboxylated product is no longer an acid. This provides a straightforward method for separation.

    • Acid/Base Extraction: Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your desired carboxylic acid product will move into the aqueous layer as its carboxylate salt, while the neutral, decarboxylated byproduct will remain in the organic layer. You can then re-acidify the aqueous layer to precipitate your pure product.[17]

Experimental Protocols

Protocol 1: Troubleshooting via Acid/Base Workup for Product Purification

This protocol is designed to separate the desired acidic product from neutral impurities like the disulfide byproduct and any decarboxylated material.

  • Dissolution: Once the reaction is complete, cool the mixture to room temperature. If a solid, dissolve the crude material in a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separation: Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas that may form. Allow the layers to separate. The desired product, this compound, will be deprotonated and dissolve in the aqueous (bottom) layer. Neutral impurities will remain in the organic (top) layer.

  • Isolate Layers: Drain the aqueous layer into a clean flask. Discard the organic layer (or save it for analysis of byproducts).

  • Re-acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH is ~3-4. The desired product will precipitate out as a solid.

  • Collection: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

References

  • Thioether Formation - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]

  • Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. [Link]

  • A method for the degradation of radioactive nicotinic acid. PMC - NIH. [Link]

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. Patsnap Eureka. [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. [Link]

  • Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Pyridine : Decarboxylation of Niacin. YouTube. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... Study Prep in Pearson+. [Link]

  • Ullmann Reaction. BYJU'S. [Link]

  • (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Ullmann reaction. Slideshare. [Link]

  • Ullmann reaction. Wikipedia. [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]

  • synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. [Link]

  • Method for the purification and separation of aryl sulphonic acids.
  • A process for preparing 2-acetyl nicotinic acid.
  • Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.
  • Purification of organic acids. Applexion. [Link]

  • This compound. Oakwood Chemical. [Link]

  • Process for the production of pure white 2-chloronicotinic acid.

Sources

Technical Support Center: Optimizing Ullmann Condensation for 2-[(4-Chlorophenyl)thio]nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-[(4-Chlorophenyl)thio]nicotinic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C–S cross-coupling reactions. The synthesis of this scaffold, a key intermediate in various pharmacologically active molecules, is typically achieved via an Ullmann condensation—a powerful, yet often challenging, copper-catalyzed reaction.[1]

This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern success, enabling you to rationalize experimental outcomes and strategically optimize your reaction conditions.

Troubleshooting Guide: A Problem-Solution Approach

The Ullmann condensation for aryl thioether synthesis, while well-established, can be sensitive to a variety of parameters.[1][2] Below, we address the most common issues encountered in the synthesis of this compound derivatives.

Core Reaction Scheme:

The primary synthetic route involves the coupling of 2-chloronicotinic acid with 4-chlorothiophenol, catalyzed by a copper source.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions 2-Chloronicotinic Acid 2-Chloronicotinic Acid Reaction Reaction 2-Chloronicotinic Acid->Reaction 4-Chlorothiophenol 4-Chlorothiophenol 4-Chlorothiophenol->Reaction Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Heat Heat Heat->Reaction Product This compound Reaction->Product

Q1: My reaction shows very low or no conversion to the desired product. What are the most likely causes?

This is the most frequent issue and can stem from several sources, primarily related to catalyst activity and reaction environment.

Table 1: Troubleshooting Low Yield / No Reaction

Potential Cause Scientific Rationale & Explanation Suggested Solution(s)
Inactive Copper Catalyst The active catalytic species is Cu(I).[3] Copper(I) salts like CuI are susceptible to air oxidation to inactive Cu(II), especially if old or improperly stored. Using Cu(0) or Cu(II) sources requires in-situ reduction to Cu(I), which may not be efficient under all conditions.[3] • Use a fresh, high-purity copper(I) source (e.g., CuI, CuBr).[3][4] • If using Cu(0) or Cu(II), ensure conditions are suitable for generating the active Cu(I) species.[3] • Consider preparing "activated" copper powder if using traditional protocols.[1]
Atmospheric Contamination (Oxygen) Oxygen can deactivate the Cu(I) catalyst through oxidation and promote unwanted side reactions.[5] Many intermediates in the catalytic cycle are oxygen-sensitive. • Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).[5] • Use Schlenk techniques or a glovebox for reagent handling. • Degas the solvent thoroughly before use via sparging or freeze-pump-thaw cycles.[5]
Suboptimal Temperature Traditional Ullmann reactions often require high temperatures (>180 °C) to proceed.[1] However, modern ligand-accelerated systems can operate at much lower temperatures (80-120 °C).[3] Too low, and the activation energy barrier isn't overcome; too high, and decomposition can occur. • If using a traditional, ligand-free system, ensure the temperature is sufficiently high (e.g., 180-210 °C in DMF or NMP).[1] • If using a ligand, start screening temperatures around 100-120 °C and adjust based on reaction monitoring.[3]
Incorrect Base The base is critical for deprotonating the thiophenol to generate the nucleophilic thiolate.[2] If the base is too weak or sterically hindered, the concentration of the active nucleophile will be too low. • Screen common inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[3][6] • Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.

| Presence of Protic Impurities | Trace amounts of water or other protic species can protonate the thiolate, reducing its nucleophilicity, and contribute to side reactions like dehalogenation of the aryl halide.[5] | • Use anhydrous grade solvents and reagents.[5] • Dry reagents and glassware thoroughly before setting up the reaction. |

Q2: My reaction is messy, with significant side product formation. How can I improve selectivity?

The primary side reactions in this coupling are dehalogenation of the 2-chloronicotinic acid and homocoupling of 4-chlorothiophenol to form a disulfide.

A2: Improving selectivity hinges on promoting the desired cross-coupling pathway over competing processes.

  • Lower the Reaction Temperature: High temperatures can accelerate side reactions. The ideal temperature is the minimum required for a reasonable reaction rate. If you are using very high temperatures (>150 °C), this is the first parameter to adjust.[5]

  • Introduce a Ligand: This is often the most effective solution. Ligands coordinate to the copper center, stabilizing the catalyst and promoting the reductive elimination step that forms the C–S bond.[3][7] This makes the desired cross-coupling kinetically more favorable than side reactions.

    • Recommended Ligands for Screening: Start with simple, inexpensive ligands known to be effective in Ullmann couplings, such as 1,10-phenanthroline , L-proline , or N,N-dimethylglycine .[3][8]

  • Ensure Anhydrous Conditions: As mentioned, protic impurities can lead to the dehalogenation of your aryl halide.[5] Rigorously excluding water is crucial for clean reactions.

G start Messy Reaction or Low Yield? check_catalyst Is Cu(I) source fresh & high-purity? start->check_catalyst check_inert Is atmosphere strictly inert? check_catalyst->check_inert Yes use_fresh_cu Use fresh CuI check_catalyst->use_fresh_cu No check_temp Is temperature optimized? check_inert->check_temp Yes degas_solvent Degas solvent & use Schlenk technique check_inert->degas_solvent No add_ligand Introduce/Screen Ligands (e.g., Phenanthroline, Proline) check_temp->add_ligand Yes optimize_temp Screen Temperatures (e.g., 100-140 °C) check_temp->optimize_temp No success Clean Reaction add_ligand->success optimize_temp->add_ligand use_fresh_cu->check_inert degas_solvent->check_temp

Q3: I've formed the product, but purification is difficult due to persistent colored impurities. What is the best way to purify the crude material?

A3: The colored impurities are almost always residual copper complexes. The product, being a carboxylic acid, also presents its own purification challenges.

  • Aqueous Workup with a Chelating Agent: Before any chromatography, perform an extractive workup. After diluting the reaction mixture with a solvent like ethyl acetate, wash the organic layer with an aqueous solution of a copper chelator. A 5-10% aqueous solution of ammonium hydroxide (NH₄OH) or a solution of ethylenediaminetetraacetic acid (EDTA) is highly effective at sequestering copper salts into the aqueous phase.

  • Acid/Base Extraction: Since your target molecule has a carboxylic acid group, you can use its acidic nature to purify it.

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃). Your product will move to the aqueous layer as its carboxylate salt, leaving many non-acidic impurities behind.

    • Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

    • Carefully re-acidify the aqueous layer with 1M HCl until the product precipitates out (monitor with pH paper).

    • Filter the solid product and wash with cold water.

  • Recrystallization: This is an excellent final purification step. Crude nicotinic acid derivatives have been successfully purified by recrystallization.[9] Good solvent systems to try include ethanol/water, acetic acid, or isopropanol.

Frequently Asked Questions (FAQs)

Q4: What is the mechanistic role of the copper catalyst in the Ullmann C-S coupling?

A4: The precise mechanism is complex and debated, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle.[10][11]

  • Thiolate Formation: The base deprotonates the thiophenol (Ar'-SH) to form a copper(I) thiolate (Ar'-S-Cu).

  • Oxidative Addition: The aryl halide (Ar-X) oxidatively adds to the copper(I) center to form a transient, high-valent Cu(III) intermediate, [Ar-Cu(III)-S-Ar']⁺X⁻.[7]

  • Reductive Elimination: This Cu(III) species then undergoes reductive elimination, forming the desired C–S bond (Ar-S-Ar') and regenerating a Cu(I) species, which can re-enter the catalytic cycle.[7][12]

The catalyst's role is to provide a lower energy pathway for this bond formation compared to an uncatalyzed nucleophilic aromatic substitution.[10]

Q5: Is a ligand always necessary? What factors should guide my ligand choice?

A5: Ligands are not always strictly necessary, and many "ligand-free" Ullmann C-S couplings have been reported.[6][13] However, these often require higher temperatures and may have a more limited substrate scope. Ligands generally offer significant advantages: they increase the solubility and stability of the copper catalyst, prevent aggregation, and accelerate the key steps of the catalytic cycle, allowing for milder reaction conditions and higher yields.[3][7]

When choosing a ligand, consider:

  • Bidentate N-donors: Ligands like 1,10-phenanthroline are classic choices that effectively stabilize the copper center.

  • Amino Acids: L-proline and its derivatives are inexpensive, effective, and environmentally benign ligands for copper catalysis.[14]

  • Accessibility: Start with simple, commercially available, and air-stable ligands before moving to more complex or expensive options.

Q6: Which aryl halide is best for this reaction: 2-chloronicotinic acid or 2-bromonicotinic acid?

A6: The reactivity of aryl halides in Ullmann couplings follows the order I > Br > Cl.[2][15] This trend is based on the carbon-halogen bond strength; the weaker C-I and C-Br bonds are easier to break during the oxidative addition step. Therefore, 2-bromonicotinic acid would be significantly more reactive than 2-chloronicotinic acid and would likely allow for lower reaction temperatures or shorter reaction times. However, 2-chloronicotinic acid is often much less expensive, making it the preferred starting material for large-scale synthesis. Your optimization efforts should focus on finding conditions robust enough to activate the more challenging C-Cl bond.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol provides a robust starting point for your optimization studies.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloronicotinic acid (1.0 equiv), 4-chlorothiophenol (1.1 equiv), Copper(I) iodide (CuI, 0.1 equiv), and Potassium Carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.5 M with respect to the 2-chloronicotinic acid.

  • Reaction: Place the sealed flask in a preheated oil bath at 120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate (10 volumes).

    • Wash the organic mixture with 10% aqueous NH₄OH (2 x 5 volumes) to remove the copper catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Workflow for Systematic Reaction Optimization

Use the general procedure above as your baseline. Modify one parameter at a time to determine its effect.

Table 2: Parameters for Optimization Screening

Parameter Recommended Starting Point Variables to Screen Rationale
Catalyst Source CuI (10 mol%) CuBr, Cu₂O, Cu powder Different Cu(I) salts have varying solubility and activity.[3][15]
Ligand None 1,10-Phenanthroline (20 mol%), L-Proline (20 mol%) Ligands can dramatically improve reaction rate and yield.[3]
Base K₂CO₃ (2 equiv) Cs₂CO₃ (2 equiv), K₃PO₄ (2 equiv) Base strength and solubility impact thiolate formation.[3][8]
Solvent DMF NMP, DMSO, Toluene, Dioxane Polarity and boiling point affect solubility and reaction kinetics.[1][6][16]

| Temperature | 120 °C | 100 °C, 140 °C, 160 °C | Balance reaction rate against thermal decomposition.[2] |

References

  • Ullmann condensation - Wikipedia. [Link]

  • The role of copper in the Ullmann reaction - Mapping Ignorance. [Link]

  • Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene) - Canadian Science Publishing. [Link]

  • Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols - DSpace@Utrecht University Repository. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. [Link]

  • In silico screening of P,N-ligands facilitates optimization of Au(iii)-mediated S-arylation - NIH. [Link]

  • Copper-Catalyzed C-S Cross-Coupling Reaction: S-Arylation of Arylthioureas - Thieme. [Link]

  • Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - Semantic Scholar. [Link]

  • Troubleshooting Ullmann Couplint : r/Chempros - Reddit. [Link]

  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids - ResearchGate. [Link]

  • Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 2: S-Arylation of thiols with aryl iodides | Request PDF - ResearchGate. [Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - Arkat USA. [Link]

  • Purification of nicotinic acid - US P

Sources

"2-[(4-Chlorophenyl)thio]nicotinic acid" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-[(4-Chlorophenyl)thio]nicotinic acid. It covers essential stability and storage information, frequently asked questions, and troubleshooting protocols to ensure the integrity of your experiments.

Chemical Stability Profile

This compound is a molecule possessing several functional groups that dictate its stability: a thioether linkage, a nicotinic acid core, and a chlorophenyl ring. While specific degradation kinetics for this compound are not extensively published, an understanding of its constituent parts allows for an informed approach to its handling and storage.

The primary points of potential degradation are:

  • Oxidation of the Thioether: The sulfur atom in the thioether bridge is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone. This is a common degradation pathway for thioether-containing compounds, especially in the presence of atmospheric oxygen or other oxidizing agents.[1][2][3]

  • Photodegradation: Both the pyridine ring of nicotinic acid and the chlorinated aromatic ring can be sensitive to light, particularly UV radiation.[4][5] Prolonged exposure can lead to complex degradation pathways and the formation of impurities.

  • General Chemical Stability: The nicotinic acid moiety itself is generally stable under heat, acidic, and alkaline conditions.[4] However, the overall stability of the molecule will be influenced by the lability of the thioether bond.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, -20°C is advisable.Reduces the rate of potential oxidative and thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation of the thioether linkage.[6]
Light Protect from light by using an amber vial or by storing it in a dark place.Prevents photodegradation of the aromatic and heterocyclic rings.[5][7]
Moisture Keep in a tightly sealed container in a dry environment.Prevents hydrolysis and potential moisture-mediated degradation.

Frequently Asked Questions (FAQs)

Q1: I received my shipment of this compound at room temperature. Is it still viable?

A1: Short-term exposure to ambient temperatures during shipping is generally acceptable. However, for long-term storage, it is crucial to transfer the compound to the recommended refrigerated or frozen conditions as soon as possible to minimize any potential degradation.

Q2: The color of my compound has changed from white to a yellowish tint. What could be the cause?

A2: A color change often indicates the formation of degradation products. This could be due to oxidation of the thioether or photodegradation. It is recommended to assess the purity of the material using an analytical technique like HPLC or LC-MS before proceeding with your experiments.

Q3: Can I prepare a stock solution of this compound and store it?

A3: Yes, stock solutions can be prepared, typically in a suitable organic solvent such as DMSO or DMF. For storage, it is best to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these solutions at -20°C or -80°C and protect them from light. Before use, allow the solution to come to room temperature slowly and vortex gently to ensure homogeneity.

Q4: What are the signs of degradation I should look for?

A4: Besides a visible color change, other indicators of degradation include:

  • Inconsistent results in your experiments.

  • The appearance of new spots on a TLC plate.

  • Additional peaks in an HPLC or LC-MS chromatogram.

  • Changes in solubility.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues related to the stability of this compound.

Troubleshooting Flowchart

troubleshooting_flowchart start Start: Experimental Anomaly Observed check_storage 1. Review Storage Conditions (Temp, Light, Atmosphere, Moisture) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Rectify Storage Conditions (e.g., store at -20°C, protect from light) storage_ok->correct_storage No purity_analysis 2. Assess Compound Purity (HPLC, LC-MS, NMR) storage_ok->purity_analysis Yes correct_storage->purity_analysis purity_ok Purity Acceptable? purity_analysis->purity_ok degraded_compound Issue: Compound Degraded purity_ok->degraded_compound No experimental_issue Issue: Likely Experimental Variable purity_ok->experimental_issue Yes new_compound Action: Obtain a New Batch of Compound degraded_compound->new_compound review_protocol Action: Review Experimental Protocol experimental_issue->review_protocol

Caption: Troubleshooting workflow for experimental issues.

Experimental Protocol: Purity Assessment by HPLC

If you suspect degradation of your this compound, this protocol provides a general method for assessing its purity via High-Performance Liquid Chromatography (HPLC).

Objective: To determine the purity of a this compound sample and identify the presence of potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of your this compound sample.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 50-100 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase column

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)

    • Column Temperature: 30°C

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the area percentage of the main peak corresponding to this compound.

    • The presence of significant secondary peaks may indicate impurities or degradation products. A comparison with a chromatogram from a fresh, high-purity standard is ideal for confirmation.

References

  • Nicotinic Acid | C6H5NO2 | CID 938 - PubChem. National Center for Biotechnology Information. [Link]

  • NICOTINIC ACID EXTRA PURE - Loba Chemie. Loba Chemie. [Link]

  • Tirzepatide / Niacinamide Injection - Empower Pharmacy. Empower Pharmacy. [Link]

  • Thioether Formation - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society. [Link]

  • Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs | Request PDF - ResearchGate. ResearchGate. [Link]

  • Handling thiols in the lab : r/chemistry - Reddit. Reddit. [Link]

  • (PDF) Expedient Syntheses of Alkyl and Aryl Thioethers using Xanthates as Thiol-Free Reagents - ResearchGate. ResearchGate. [Link]

  • Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. MDPI. [Link]

  • Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini : Identification and Biochemical Characterization Of Proteins Of Unknown Function - ResearchGate. ResearchGate. [Link]

  • Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. PubMed. [Link]

  • Nicotinic acid availability impacts redox cofactor metabolism in Saccharomyces cerevisiae during alcoholic fermentation - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Deciphering the genetic determinants for aerobic nicotinic acid degradation: the nic cluster from Pseudomonas putida KT2440 - PubMed. PubMed. [Link]

  • Effect of vitamins on the aerobic degradation of 2-chlorophenol, 4-chlorophenol, and 4-chlorobiphenyl - PubMed. PubMed. [Link]

  • Protein synthesis blockade differentially affects the degradation of constitutive and nicotinic receptor-induced tyrosine hydroxylase protein level in isolated bovine chromaffin cells - PubMed. PubMed. [Link]

Sources

Technical Support Center: Troubleshooting Cytotoxicity Assays with 2-[(4-Chlorophenyl)thio]nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-[(4-Chlorophenyl)thio]nicotinic acid in cytotoxicity and cell viability studies. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting and address the specific challenges and mechanistic nuances you may encounter with this particular compound. This guide is structured in a question-and-answer format to provide direct solutions to common problems, grounded in scientific principles and field-proven experience.

Section 1: Foundational Troubleshooting for All Cytotoxicity Assays

Before delving into compound-specific issues, it is crucial to ensure your basic assay setup is robust. Many inconsistencies arise from fundamental experimental variables.

Q1: My results show high variability between replicate wells. What are the common causes and solutions?

High variability is a frequent issue that can mask the true biological effect of your compound. The root cause is often inconsistent cell seeding or handling.

Causality & Solution:

  • Uneven Cell Distribution: When seeding plates, cells can clump or settle unevenly, leading to different cell numbers in each well at the start of the experiment. Ensure your cell suspension is homogenous by gently but thoroughly mixing it before and during plating. Avoid letting the cell suspension sit for long periods.

  • Pipetting Inaccuracy: Small volume errors are magnified in 96- or 384-well formats. Use calibrated pipettes and practice consistent technique, such as reverse pipetting for viscous solutions and ensuring the pipette tip is submerged to the same depth each time.[1]

  • Edge Effects: The outer wells of a microplate are more susceptible to temperature and humidity fluctuations, causing increased evaporation and altered cell growth.[2] To mitigate this, fill the perimeter wells with sterile PBS or media and do not use them for experimental samples.[2][3]

  • Inconsistent Incubation Times: Ensure that the timing for compound treatment and reagent addition is consistent across all plates and experiments.[4]

Q2: My absorbance/fluorescence readings are too low across the entire plate, even in my untreated controls.

Low signal intensity suggests a problem with either the cell density or the assay chemistry itself.

Causality & Solution:

  • Suboptimal Cell Number: The number of viable cells may be too low to generate a strong signal. It is essential to perform a cell titration experiment for each cell line to determine the optimal seeding density that falls within the linear range of the assay.[4][5] For many cell lines, a starting range of 5,000 to 10,000 cells per well in a 96-well plate is common.[2]

  • Insufficient Incubation Time: The assay reagent may require more time to be processed by the cells. For metabolic assays like MTT, a typical incubation is 1-4 hours, but this may need optimization for slow-growing or less metabolically active cell lines.[4]

  • Reagent Degradation: Ensure that assay reagents are stored correctly, protected from light (especially tetrazolium salts and resazurin), and have not undergone multiple freeze-thaw cycles.[4]

Section 2: Compound-Specific Challenges with this compound

The chemical structure of this compound, a derivative of nicotinic acid (niacin), provides critical clues to potential assay interactions. Nicotinic acid is a precursor to NAD+ and directly impacts mitochondrial function and cellular redox state.[6][7][8]

Q3: My MTT assay shows a significant decrease in cell viability, but a membrane integrity assay (like LDH release) shows no cytotoxicity. Why the discrepancy?

This is a classic example of compound-mechanism-assay interference and a critical point when working with metabolically active compounds.

Causality & Solution: The MTT assay measures cell viability indirectly by quantifying the activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][9] this compound, due to its core structure, likely modulates mitochondrial function and NAD+/NADH balance.[10][11][12]

Therefore, the compound may be inhibiting mitochondrial dehydrogenase activity without immediately causing cell membrane rupture and death. The cells could be in a state of metabolic arrest or quiescence but are still structurally intact. This leads to a low MTT signal (interpreted as low viability) but a low LDH release signal (interpreted as high viability).

Troubleshooting Steps:

  • Validate with a Non-Metabolic Assay: Always confirm results from a metabolic assay with an orthogonal method that measures a different hallmark of cell death. An LDH assay, which measures the release of lactate dehydrogenase from cells with compromised membranes, is a good choice.[13] Alternatively, use a dye-exclusion method like Calcein AM (stains live cells) and Ethidium Homodimer-1 or Propidium Iodide (stain dead cells).

  • Time-Course Experiment: The metabolic shutdown observed in the MTT assay may be an early event preceding membrane lysis. Perform a time-course experiment (e.g., 24h, 48h, 72h) and run both MTT and LDH assays at each time point to see if the LDH release "catches up" to the MTT signal over time.

Q4: I'm observing high background absorbance in my media-only (no cells) control wells after adding my compound and the MTT reagent. What is happening?

This indicates a direct chemical interaction between your compound and the assay reagent.

Causality & Solution: Some chemical compounds possess reducing properties that can convert the MTT tetrazolium salt to formazan non-enzymatically, independent of cellular activity.[14][15] This leads to a false-positive signal and artificially high background absorbance.

Troubleshooting Workflow: To confirm this, set up a cell-free experiment as described in the diagram below.

cluster_workflow Cell-Free Interference Test A Prepare Wells B 1. Media + Compound (Test Concentration) A->B Setup Controls C 2. Media Only (Negative Control) A->C Setup Controls D Add MTT Reagent to All Wells B->D C->D E Incubate (Standard Time) D->E F Add Solubilizer (e.g., DMSO) E->F G Read Absorbance at 570 nm F->G H Compare Absorbance: Well 1 vs. Well 2 G->H I Result: Abs(1) > Abs(2)? H->I J Yes: Direct chemical reduction confirmed. Switch to a different assay (e.g., LDH, Calcein AM). I->J K No: Interference is unlikely. Proceed with standard troubleshooting. I->K

Caption: Workflow to test for direct compound-MTT interference.

Section 3: Mechanistic Insights & Advanced Troubleshooting

Understanding the probable mechanism of action can help you design more robust experiments and interpret your data correctly.

Q5: What is the likely cytotoxic mechanism of this compound, and how can I test it?

Given its structure, the compound likely functions as an agonist for the G protein-coupled receptor GPR109A, which is activated by niacin and butyrate.[16] In several cancer cell types, activation of GPR109A has been shown to be a tumor-suppressive event that induces apoptosis.[16]

Proposed Mechanism of Action: The activation of GPR109A can trigger an apoptotic cascade by inhibiting the expression of anti-apoptotic proteins (like Bcl-2) and activating the caspase signaling pathway.[16][17] Caspases are a family of proteases that execute programmed cell death.[18] The process typically involves the activation of initiator caspases (e.g., Caspase-9 for the intrinsic/mitochondrial pathway) which then cleave and activate effector caspases (e.g., Caspase-3).[19][20]

compound This compound receptor GPR109A Receptor compound->receptor bcl2 Inhibition of Anti-Apoptotic Proteins (e.g., Bcl-2) receptor->bcl2 mito Mitochondrial Stress (Cytochrome c release) bcl2->mito cas9 Caspase-9 Activation (Initiator) mito->cas9 cas3 Caspase-3 Activation (Effector) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Proposed apoptotic pathway for this compound.

Experimental Confirmation: To validate this proposed mechanism, you can perform the following assays:

  • Caspase Activity Assays: Use a luminogenic or fluorogenic substrate assay to measure the activity of Caspase-3/7, Caspase-8, and Caspase-9. An increase in Caspase-9 and -3/7 activity would strongly support the involvement of the intrinsic apoptotic pathway.[21]

  • Western Blot Analysis: Probe for the cleaved forms of Caspase-3 and PARP (a key substrate of Caspase-3). The appearance of these cleaved fragments is a hallmark of apoptosis.[20]

  • Gene Expression Analysis: Use qPCR to check if the expression of anti-apoptotic genes like BCL2 is downregulated after compound treatment, as suggested by studies on GPR109A activation.[16]

Summary of Recommended Confirmatory Assays:

Assay TypeTargetPrincipleImplication if Positive
Caspase-Glo® 3/7 Assay Active Caspase-3 & -7Measures enzyme activity via a luminogenic substrate.Confirms execution phase of apoptosis.
Western Blot Cleaved PARP, Cleaved Caspase-3Detects protein fragments specific to apoptotic cleavage.Provides definitive evidence of caspase activation.
Annexin V/PI Staining Phosphatidylserine (PS)Annexin V binds to PS on the outer leaflet of apoptotic cells.Early indicator of apoptosis.
qPCR BCL2, BAX mRNAQuantifies changes in gene expression.Links compound to regulation of apoptotic machinery.

Section 4: Standardized Protocol - MTT Cell Viability Assay

This protocol provides a reliable starting point. Remember that cell seeding density and incubation times should be optimized for your specific cell line.[2][9][14]

Materials:

  • Cells in logarithmic growth phase

  • Complete culture medium

  • Sterile 96-well clear flat-bottom plates

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C protected from light.[14]

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Prepare a cell suspension at the predetermined optimal density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same final concentration of DMSO, typically <0.5%) and untreated controls.[4]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the compound-containing medium.

    • Add 100 µL of fresh, serum-free medium to each well.[14]

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. Visually check for the formation of purple formazan crystals in the cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.[14]

    • Add 100 µL of DMSO (or other solubilizing agent) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete dissolution of the crystals.[14]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if available to subtract background absorbance.[5]

    • Calculate cell viability as a percentage of the untreated control after subtracting the average absorbance of the media-only blank wells.

References

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]

  • Worthington, R. J., et al. (2014). Particle-induced artifacts in the MTT and LDH viability assays. Particle and Fibre Toxicology. Available from: [Link]

  • Kaja, S., et al. (2015). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of Visualized Experiments. Available from: [Link]

  • Addressing Sources of Error in the Cell Viability Measurement Process. NIST. (2023). Available from: [Link]

  • Liebl, J. (2019). Determining the Interference of Lactate and Lactate Dehydrogenase in an Ethanol Enzyme Assay. Digital Commons @ New Haven. Available from: [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene. Available from: [Link]

  • Liebl, J. (2019). Determining the Interference of Lactate and Lactate Dehydrogenase in an Ethanol Enzyme Assay. University of New Haven Master's Theses. Available from: [Link]

  • Calcein AM Cytotoxicity Assay Troubleshooting? ResearchGate. (2024). Available from: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. (2021). Available from: [Link]

  • Van den Bossche, S., et al. (2020). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. Frontiers in Cellular and Infection Microbiology. Available from: [Link]

  • Elisa troubleshooting tips – High background. ARP American Research Products, Inc. Available from: [Link]

  • struggling with MTT assay. Reddit. (2023). Available from: [Link]

  • Hosseinzadeh, L., et al. (2011). Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family. Biomedicine & Pharmacotherapy. Available from: [Link]

  • Lavrik, I. N., et al. (2005). Caspases: pharmacological manipulation of cell death. The Journal of Clinical Investigation. Available from: [Link]

  • Shalini, S., et al. (2015). Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis. Cell Death & Differentiation. Available from: [Link]

  • Stridh, H., et al. (2001). Organotin-induced caspase activation and apoptosis in human peripheral blood lymphocytes. Toxicological Sciences. Available from: [Link]

  • Wall, B. T., et al. (2024). Nicotinic acid improves mitochondrial function and associated transcriptional pathways in older inactive males. Translational Exercise Biomedicine. Available from: [Link]

  • Wall, B. T., et al. (2024). Nicotinic acid improves mitochondrial function and associated transcriptional pathways in older inactive males. ResearchGate. Available from: [Link]

  • Hayward, A. R., & Herberger, M. (1988). Nicotinamide protects target cells from cell-mediated cytolysis. Cellular Immunology. Available from: [Link]

  • Litwiniuk, A., et al. (2024). Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells. Neurochemistry International. Available from: [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American Journal of Cardiology. Available from: [Link]

  • Frank, D., & Vince, J. E. (2023). Evaluation of Caspase Activation to Assess Innate Immune Cell Death. Methods in Molecular Biology. Available from: [Link]

  • Zhang, J., et al. (2000). The NAD+ Precursors, Nicotinic Acid and Nicotinamide Protect Cells Against Apoptosis Induced by a Multiple Stress Inducer, Deoxycholate. Cell Death & Differentiation. Available from: [Link]

  • O'Brien, T., et al. (2014). Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models. Neoplasia. Available from: [Link]

  • Jia, H., et al. (2008). High doses of nicotinamide prevent oxidative mitochondrial dysfunction in a cellular model and improve motor deficit in a Drosophila model of Parkinson's disease. Journal of Neuroscience Research. Available from: [Link]

  • Zhou, H., et al. (2015). Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice. Scientific Reports. Available from: [Link]

  • Zhang, Y., et al. (2025). Improved myocardial mitochondrial energy metabolism in rats with chronic heart failure by modifying fatty acid oxidation using an extract of sand-fired aconite (Jianchang gang processing). BMC Complementary Medicine and Therapies. Available from: [Link]

  • O'Brien, T., et al. (2014). Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. Neoplasia. Available from: [Link]

  • Singh, N., et al. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. The Journal of Biological Chemistry. Available from: [Link]

Sources

Improving the purity of synthesized "2-[(4-Chlorophenyl)thio]nicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-[(4-Chlorophenyl)thio]nicotinic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common challenges encountered during purification and provide robust, field-tested protocols to help you achieve high purity in your final product.

Overview of Synthesis and Potential Impurities

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of 2-chloronicotinic acid with 4-chlorothiophenol in the presence of a base.

While the reaction is generally efficient, the crude product is often contaminated with several impurities that can affect downstream applications. Understanding the origin of these impurities is the first step toward effective purification.

Common Impurity Profile:
  • Unreacted Starting Materials: Residual 2-chloronicotinic acid and 4-chlorothiophenol.

  • Side-Products: Primarily bis(4-chlorophenyl) disulfide, formed from the oxidation of 4-chlorothiophenol.

  • Solvent Residues: Trapped molecules of the reaction solvent (e.g., DMF, DMSO).

  • Degradation Products: Compounds resulting from potential decomposition under harsh reaction or workup conditions.

Below is a diagram illustrating the primary synthetic pathway and the formation of a key side-product.

G start Crude Oily Product triturate Triturate with Cold Solvent (e.g., Hexane/EtOAc) start->triturate filter Filter and Dry Solid triturate->filter tlc Perform TLC Analysis filter->tlc decision Assess Purity tlc->decision recryst Proceed to Recrystallization (See Q2) decision->recryst Multiple Spots chrom Consider Chromatography (See Q4) decision->chrom Spots Overlap end High Purity Confirmed decision->end Single Spot

Technical Support Center: Navigating the Synthesis of 2-[(4-Chlorophenyl)thio]nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-[(4-Chlorophenyl)thio]nicotinic acid. This resource is designed for researchers, chemists, and professionals in drug development to address common challenges and provide actionable solutions for this specific reaction. Our goal is to move beyond simple procedural steps and offer insights into the underlying chemical principles to empower you to troubleshoot and optimize your synthetic protocols effectively.

The synthesis of this compound, a molecule of interest in medicinal chemistry, typically proceeds via a nucleophilic aromatic substitution (SNAr) or an Ullmann-type condensation reaction. These reactions, while powerful, can be sensitive to various parameters, leading to common issues such as low yields, incomplete reactions, and difficult purification. This guide provides a structured, question-and-answer-based approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries and concerns that researchers encounter.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the reaction of 2-chloronicotinic acid with 4-chlorothiophenol. This can be achieved through a nucleophilic aromatic substitution (SNAr) pathway, often facilitated by a base, or through a copper-catalyzed Ullmann condensation. The choice between these methods often depends on the desired reaction conditions (e.g., temperature) and the scale of the synthesis.

Q2: My reaction shows no or very low conversion. What are the first things to check?

A2: Low or no conversion is a frequent issue. Begin by verifying the quality of your starting materials. 2-Chloronicotinic acid can be susceptible to degradation, and 4-chlorothiophenol can oxidize. Ensure you are using reagents of high purity. If employing an Ullmann condensation, the copper catalyst's activity is critical; use a fresh, high-purity copper(I) salt.[1][2] Also, confirm that your reaction is being conducted under a strictly inert atmosphere (e.g., nitrogen or argon), as oxygen can deactivate the catalyst and promote unwanted side reactions.[1]

Q3: What is the role of the base in this reaction, and how do I choose the right one?

A3: The base is crucial for deprotonating the thiol group of 4-chlorothiophenol, forming the more nucleophilic thiolate anion.[3] Common bases for this type of reaction include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., triethylamine).[4] The choice of base can influence the reaction rate and the formation of byproducts. For SNAr reactions, a moderately strong base like potassium carbonate is often sufficient. In Ullmann condensations, the base also plays a role in the catalytic cycle.[2] It's advisable to screen a few bases to find the optimal one for your specific conditions.

Q4: What are the best solvents for this reaction?

A4: Dipolar aprotic solvents such as DMF, DMAc, and NMP are commonly used for SNAr and Ullmann reactions because they can dissolve the reactants and stabilize charged intermediates.[4] However, be aware of the potential for these solvents to contain water, which can lead to side reactions. Always use anhydrous solvents for the best results.[1][2]

Troubleshooting Guide: Common Problems and Solutions

This section provides a more in-depth look at specific experimental issues, their probable causes, and systematic approaches to resolving them.

Problem 1: Low Yield of the Desired Product

Low yields are often multifactorial. The following decision tree can help you systematically troubleshoot this issue.

low_yield_troubleshooting start Low Yield of this compound reagent_quality Check Reagent Purity & Integrity (2-chloronicotinic acid, 4-chlorothiophenol) start->reagent_quality catalyst_activity Verify Catalyst Activity (Fresh Cu(I) source for Ullmann) reagent_quality->catalyst_activity Reagents OK solution_reagents Solution: Use fresh, purified reagents. reagent_quality->solution_reagents inert_atmosphere Ensure Strict Inert Atmosphere (Degas solvents, use N2/Ar) catalyst_activity->inert_atmosphere Catalyst OK solution_catalyst Solution: Use new, high-purity Cu(I) salt. catalyst_activity->solution_catalyst reaction_conditions Optimize Reaction Conditions inert_atmosphere->reaction_conditions Atmosphere OK solution_atmosphere Solution: Employ Schlenk techniques or glovebox. inert_atmosphere->solution_atmosphere sub_conditions Temperature, Time, Concentration reaction_conditions->sub_conditions solution_conditions Solution: Systematically vary temperature and reaction time. reaction_conditions->solution_conditions

Caption: Troubleshooting workflow for low product yield.

In-depth Analysis:

  • Reagent Quality: The starting material, 2-chloronicotinic acid, is an important intermediate for various pharmaceuticals and agrochemicals.[5][6] Its purity is paramount. Similarly, 4-chlorothiophenol can oxidize to the corresponding disulfide, which will not participate in the desired reaction. Consider purifying your starting materials if their quality is questionable.

  • Catalyst Deactivation (Ullmann reactions): Copper(I) catalysts are prone to oxidation to inactive Copper(II) species.[1] If you are using a copper catalyst, ensure it is from a recently opened bottle and has been stored under an inert atmosphere.

  • Oxygen Sensitivity: Many coupling reactions are sensitive to oxygen, which can lead to catalyst deactivation and the formation of oxidative side products.[1] It is crucial to properly degas your solvents and maintain a positive pressure of an inert gas throughout the reaction.

  • Suboptimal Temperature: Both SNAr and Ullmann reactions are temperature-sensitive. Too low a temperature will result in a sluggish or incomplete reaction, while too high a temperature can lead to decomposition of starting materials or products and the formation of side products.[1][2] An optimization screen of the reaction temperature is often a worthwhile endeavor.

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS often indicates the presence of side reactions.

Observed Side Product Potential Cause Proposed Solution
4,4'-Dichlorodiphenyl disulfide Oxidation of 4-chlorothiophenol.Ensure a strictly inert atmosphere. Use degassed solvents.
Dehalogenated starting material (Nicotinic acid) Presence of protic impurities or hydrogen sources.Use anhydrous solvents and reagents.[1][2]
Homocoupling of 2-chloronicotinic acid High reaction temperatures, catalyst issues (Ullmann).Lower the reaction temperature. Consider screening different ligands for the copper catalyst.[1]

Mechanistic Insight:

The formation of 4,4'-dichlorodiphenyl disulfide is a common issue when working with thiols, which are susceptible to oxidation. Dehalogenation, or the reduction of the aryl halide, can occur in the presence of trace amounts of water or other protic species.[1] This side reaction is often more prevalent when the desired coupling reaction is slow.

Problem 3: Difficulty in Product Purification

If you are struggling to isolate a pure product, it could be due to several factors.

Q: My crude product is a dark, oily residue. How can I improve this?

A: Dark, intractable crude products often result from high reaction temperatures or prolonged reaction times, leading to decomposition. Monitor your reaction by TLC or LC-MS and stop it as soon as the starting material is consumed. Lowering the reaction temperature, even if it extends the reaction time, can often lead to a cleaner reaction profile.[1]

Q: I am having trouble separating my product from the starting materials by column chromatography. What can I do?

A: If the polarity of your product and starting materials is very similar, consider a chemical workup to remove unreacted starting materials. For example, an acidic wash could potentially remove unreacted 2-chloronicotinic acid. Alternatively, recrystallization can be a powerful purification technique for crystalline products like nicotinic acid derivatives.[7]

Experimental Protocols

The following are generalized protocols that should be optimized for your specific laboratory conditions.

General Protocol for SNAr Reaction
  • To an oven-dried flask, add 2-chloronicotinic acid (1 equivalent), 4-chlorothiophenol (1.1 equivalents), and potassium carbonate (2 equivalents).

  • Seal the flask and purge with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with HCl to precipitate the product.

  • Filter the solid and wash with water to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Workflow for Optimizing Ullmann Condensation

ullmann_optimization start Initial Reaction Setup (Aryl Halide, Thiol, Base, Solvent) catalyst_screen Screen Copper Source (e.g., CuI, CuBr, Cu₂O) start->catalyst_screen ligand_screen Screen Ligand (e.g., L-proline, phenanthroline) catalyst_screen->ligand_screen base_screen Screen Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) ligand_screen->base_screen temp_screen Optimize Temperature (e.g., 80°C, 100°C, 120°C) base_screen->temp_screen analysis Analyze Yield & Purity (LC-MS, NMR) temp_screen->analysis

Caption: Systematic workflow for optimizing Ullmann condensation conditions.

This systematic approach allows for the methodical optimization of the reaction, increasing the likelihood of a successful outcome.[2]

By understanding the key parameters and potential pitfalls associated with the synthesis of this compound, researchers can more effectively troubleshoot and optimize their reactions, leading to improved yields and purity.

References

  • Technical Support Center: Optimizing Ullmann Condensation Reactions - Benchchem.
  • Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem.
  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed.
  • Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press.
  • Synthesis of 2-chloronicotinic acid derivatives - ResearchGate.
  • Reactions of Thiols - Chemistry Steps.
  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress.
  • Purification of nicotinic acid - US3037987A - Google Patents.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-[(4-Chlorophenyl)thio]nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for the synthesis of 2-[(4-Chlorophenyl)thio]nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to pilot or process scale. We will explore the core chemistry, provide a detailed benchmark protocol, and address common challenges through a comprehensive troubleshooting guide and scaling-up FAQ.

Section 1: Synthesis Overview and Core Mechanism

The synthesis of this compound is typically achieved via a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[1][2] This method is a robust and versatile way to form C-S bonds between an aryl halide and a thiol.[1] In this specific case, 2-chloronicotinic acid is coupled with 4-chlorothiophenol in the presence of a copper catalyst and a base.

Reaction Scheme:

2-Chloronicotinic Acid + 4-Chlorothiophenol --> this compound

The reaction proceeds through a mechanism involving the formation of a copper(I) thiolate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the final thioether product.[2][3]

Reaction Mechanism Flow

Below is a simplified representation of the catalytic cycle.

G cluster_cycle Catalytic Cycle reagent reagent catalyst catalyst intermediate intermediate product product side_product side_product Thiol 4-Chlorothiophenol (Ar'-SH) Thiolate Copper(I) Thiolate (Cu-S-Ar') Thiol->Thiolate Deprotonation Base Base (e.g., K2CO3) Base->Thiolate Cu_I Cu(I) Catalyst Cu_I->Thiolate Forms active nucleophile OxidativeAddition Oxidative Addition Intermediate [Ar-Cu(III)-S-Ar']Cl Thiolate->OxidativeAddition Oxidative Addition ArylHalide 2-Chloronicotinic Acid (Ar-Cl) ArylHalide->OxidativeAddition OxidativeAddition->Cu_I Regenerates Catalyst Product Target Product (Ar-S-Ar') OxidativeAddition->Product Reductive Elimination

Caption: Simplified Ullmann Condensation catalytic cycle for C-S bond formation.

Benchmark Laboratory-Scale Protocol

This protocol provides a baseline for synthesizing the target compound at a 10-gram scale. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

Step-by-Step Methodology:

  • Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-chloronicotinic acid (10.0 g) and potassium carbonate (K₂CO₃, 26.3 g).

  • Solvent and Reagent Addition: Add N,N-Dimethylformamide (DMF, 150 mL) to the flask. Begin stirring to create a suspension. Add 4-chlorothiophenol (10.1 g).

  • Catalyst Introduction: Add Copper(I) iodide (CuI, 1.2 g) to the reaction mixture.

  • Reaction Execution: Heat the mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC (typically complete within 8-12 hours).

  • Quenching and Filtration: After completion, cool the reaction mixture to room temperature. Pour the mixture into 800 mL of ice-cold water with stirring.

  • Acidification: Slowly acidify the aqueous mixture to a pH of ~3-4 using 6M hydrochloric acid (HCl). A precipitate will form.

  • Isolation: Stir the suspension for 1 hour in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water (3 x 100 mL).

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight. The crude product can be further purified by recrystallization from ethanol or acetic acid if necessary.

Quantitative Data Summary:

ParameterValueMolar EquivalentNotes
2-Chloronicotinic Acid10.0 g1.0 eqLimiting Reagent
4-Chlorothiophenol10.1 g1.1 eqSlight excess to drive reaction
Potassium Carbonate26.3 g3.0 eqBase for deprotonation
Copper(I) Iodide1.2 g0.1 eqCatalyst
Solvent (DMF)150 mL-High-boiling polar aprotic
Reaction Temperature120-130 °C--
Typical Reaction Time8-12 hours-Monitor for completion
Expected Yield (Crude) ~14-16 g (83-94%) --

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification processes.

Q1: My reaction yield is consistently low. What are the potential causes?

A1: Low yields can stem from several factors. Systematically investigate the following:

  • Reagent Quality: Ensure the 2-chloronicotinic acid is pure and that the 4-chlorothiophenol has not oxidized. Thiols can oxidize to disulfides upon storage; consider using freshly purchased or purified thiol.

  • Atmosphere Control: The thiolate intermediate is highly susceptible to oxidation. The reaction must be run under a strictly inert atmosphere (Nitrogen or Argon) to prevent the formation of disulfide byproducts.

  • Catalyst Activity: Copper(I) salts can oxidize to less active Copper(II) species. Use a high-purity CuI from a freshly opened bottle or a trusted supplier. Some protocols benefit from using copper powder "activated" by washing with dilute acid.

  • Base Strength & Solubility: Potassium carbonate is a common choice, but its solubility in DMF is limited. Ensure vigorous stirring to maximize surface area. For difficult couplings, a stronger or more soluble base like potassium phosphate (K₃PO₄) might be beneficial.

  • Water Content: The reaction should be anhydrous. Use dry solvents and ensure reagents are free from moisture, as water can deactivate the catalyst and interfere with the base.

Q2: I'm observing a significant amount of a disulfide byproduct (bis(4-chlorophenyl) disulfide). How can I prevent this?

A2: This is a classic sign of thiol oxidation. The primary cause is exposure to oxygen, especially at elevated temperatures in the presence of a base.

  • Inert Atmosphere: This is the most critical factor. Ensure your reaction setup is properly purged with nitrogen or argon before heating and that a positive pressure is maintained throughout the reaction.

  • Degas Solvents: For maximum protection, degas the DMF solvent before use by sparging with nitrogen or using a freeze-pump-thaw cycle.

  • Order of Addition: Consider adding the copper catalyst last, after the other reagents are mixed and the system is fully inert.

Q3: The reaction seems to stall before completion, even after extended heating. What should I investigate?

A3: A stalled reaction often points to catalyst deactivation or insufficient reactivity.

  • Catalyst Poisoning: Ensure starting materials are free from impurities that could act as catalyst poisons (e.g., other sulfur compounds).

  • Insufficient Temperature: While 120-130 °C is typical, some batches of reagents may require slightly higher temperatures. Cautiously increase the temperature to 140 °C and monitor. Be aware that higher temperatures can also increase side product formation.

  • Ligand Addition: Modern Ullmann couplings often use a ligand (e.g., phenanthroline, L-proline) to stabilize the copper catalyst, increase its solubility, and accelerate the reaction, often allowing for lower reaction temperatures.[1] Consider adding a ligand (5-20 mol%) to your system.

Q4: My final product is difficult to purify and contains residual copper. What's the best purification strategy?

A4: Removing residual copper is a common challenge in Ullmann reactions.

  • Acid/Base Workup: The described workup (precipitation by acidification) is effective at removing the bulk of the inorganic salts.

  • Chelating Wash: During the workup, after quenching in water but before acidification, consider washing the aqueous solution with a dilute ammonium hydroxide solution. Ammonia can complex with copper ions, helping to pull them into the aqueous phase.

  • Recrystallization with Chelators: When performing the final recrystallization, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the solvent can help sequester remaining trace copper.

  • Activated Carbon: Treatment with activated carbon during recrystallization can also help remove colored impurities, which are often copper complexes.

Section 3: Scaling-Up FAQs

Transitioning from the bench to a larger scale introduces new variables and safety considerations.

Q1: What are the primary safety concerns when scaling up this reaction?

A1:

  • Exotherms: While this reaction is not violently exothermic, the initial heating and any potential side reactions can generate heat. Ensure the reactor has an adequate cooling system (e.g., a jacket with a circulating coolant) to manage the temperature.

  • Reagent Handling: DMF is a reproductive toxin and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. 4-chlorothiophenol has a potent and unpleasant odor; large quantities should be handled in a closed system to minimize exposure.

  • Pressure: Heating a large volume of solvent will increase the vapor pressure inside the reactor. Ensure the reactor is rated for the operational temperature and pressure and is equipped with a pressure relief valve.

Q2: How does heat management change at a larger scale, and how can I control it?

A2: Heat transfer becomes less efficient as scale increases due to a lower surface-area-to-volume ratio.

  • Reactor Choice: A jacketed glass or stainless steel reactor is essential. The jacket allows for precise temperature control via a circulating thermal fluid.

  • Controlled Heating: Do not heat the batch too quickly. Use a programmed temperature ramp to bring the reactor to the target temperature gradually.

  • Stirring: Efficient stirring is crucial not only for mixing reagents but also for uniform heat distribution. Ensure the agitator (impeller type and speed) is designed to handle the viscosity and volume of the reaction mass to prevent localized hot spots.

Q3: Are there alternative, more 'green' or scalable solvents I can use instead of DMF?

A3: Yes, replacing high-boiling amide solvents is a key goal in green chemistry. While DMF is effective, its toxicity is a concern at scale.

  • Dipolar Aprotic Alternatives: Solvents like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can be used, but they share similar toxicity profiles.

  • Greener Options: Newer, bio-based solvents like Cyrene™ (dihydrolevoglucosenone) are being explored as alternatives to traditional dipolar aprotic solvents. Another option could be polyethylene glycol (PEG) or even ionic liquids, though these would require significant process development.[4] Any solvent change will necessitate re-optimization of the reaction conditions (temperature, base, time).

Q4: How do I choose the right reactor type and mixing parameters for this synthesis?

A4:

  • Reactor Material: For pilot scale, a glass-lined steel reactor is often ideal as it offers good chemical resistance and visibility. For full production, stainless steel may be used if material compatibility is confirmed.

  • Agitator Design: A pitched-blade turbine or anchor stirrer is typically effective for maintaining a solid suspension (K₂CO₃) and ensuring good thermal transfer. The goal is to achieve full suspension of solids without excessive shear, which could break down particles.

  • Baffles: The reactor should be equipped with baffles to prevent vortexing and promote top-to-bottom mixing, ensuring the solid base and catalyst are evenly distributed.

Section 4: Overall Experimental Workflow

The following diagram outlines the complete process from start to finish.

Caption: End-to-end workflow for the synthesis of this compound.

References

  • Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC - NIH. (2025). National Institutes of Health (NIH).
  • Large scale synthesis of thioethers | Download Scientific Diagram - ResearchGate. ResearchGate.
  • Recent Metal-Catalyzed Methods for Thioether Synthesis. Thieme.
  • This compound - Oakwood Chemical. Oakwood Chemical.
  • synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. (2024). Iraqi Journal of Science.
  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids - ResearchGate. (2025). ResearchGate.
  • Ullmann condensation - Wikipedia. Wikipedia.
  • This compound - Synquest Labs. SynQuest Laboratories.
  • Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal.

Sources

Validation & Comparative

A Comparative Guide to Nicotinic Acid Derivatives in Fungicidal Assays: Evaluating the Potential of 2-[(4-Chlorophenyl)thio]nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinic acid (niacin or vitamin B3) and its derivatives have long been recognized for their diverse biological activities. While their roles in human health are well-established, there is a growing body of research exploring their potential in agriculture and medicine as potent fungicidal agents. The commercial success of nicotinamide-based fungicides, such as boscalid, has catalyzed further investigation into this versatile chemical scaffold for the development of novel crop protection and therapeutic agents.[1] This guide provides a comparative analysis of the fungicidal efficacy of various classes of nicotinic acid derivatives, supported by experimental data from peer-reviewed studies. Although direct fungicidal data for 2-[(4-Chlorophenyl)thio]nicotinic acid is not extensively available in public literature, this guide will establish a framework for its potential evaluation by examining structurally related compounds and outlining the methodologies for such an assessment.

This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antifungal agents. We will delve into the structure-activity relationships of prominent nicotinic acid derivatives, present comparative fungicidal data, and provide detailed experimental protocols for robust in vitro and in vivo fungicidal assays.

The Landscape of Fungicidal Nicotinic Acid Derivatives: A Structural Overview

The fungicidal activity of nicotinic acid derivatives is intrinsically linked to the nature and position of substituents on the pyridine ring and the functional group at the 3-position (typically a carboxylic acid or a derivative thereof). The primary focus of research has been on nicotinamides, where the carboxylic acid is converted to an amide, and on derivatives with substitutions at the 2-position of the pyridine ring.

Figure 1: Major classes of nicotinic acid derivatives with demonstrated or potential fungicidal activity.

Comparative Fungicidal Efficacy

The following sections present a comparative overview of the fungicidal activity of different classes of nicotinic acid derivatives based on published data. The efficacy is typically reported as the half-maximal effective concentration (EC₅₀) or the minimum inhibitory concentration (MIC).

Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors (SDHIs)

A significant class of nicotinamide-based fungicides, including the commercial product boscalid, function by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi. This targeted mechanism of action provides high efficacy against a range of fungal pathogens.

Compound/Derivative ClassFungal SpeciesEC₅₀ / MIC (µg/mL)Reference
BoscalidAlternaria alternata-[2]
N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamideRhizoctonia solaniModerate Activity[2]
N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamideSclerotinia sclerotiorumModerate Activity[2]
2-amino-N-(3-isopropylphenyl)nicotinamide (16g)Candida albicans SC53140.25[3]
2-amino-N-(3-isopropylphenyl)nicotinamide (16g)Fluconazole-resistant C. albicans0.125 - 1[3]

Table 1: Fungicidal activity of selected nicotinamide derivatives.

N-(thiophen-2-yl) Nicotinamide Derivatives

Recent research has explored the synthesis and fungicidal activity of N-(thiophen-2-yl) nicotinamide derivatives, demonstrating significant efficacy against plant pathogenic oomycetes.

CompoundFungal SpeciesEC₅₀ (mg/L)Reference
Compound 4aPseudoperonospora cubensis (Cucumber Downy Mildew)4.69[1]
Compound 4fPseudoperonospora cubensis (Cucumber Downy Mildew)1.96[1]
Diflumetorim (Commercial Fungicide)Pseudoperonospora cubensis (Cucumber Downy Mildew)21.44[1]
Flumorph (Commercial Fungicide)Pseudoperonospora cubensis (Cucumber Downy Mildew)7.55[1]

Table 2: In vivo fungicidal activity of N-(thiophen-2-yl) nicotinamide derivatives.

Nicotinohydrazide Derivatives

Nicotinohydrazide derivatives have also been investigated as potential antifungal agents, with some compounds showing broad-spectrum activity.

Compound ClassFungal SpeciesActivityReference
Thiazolidinone derivatives of nicotinic acidCandida albicans, Aspergillus niger, Aspergillus clavatusModerate to good[4][5]
Acylhydrazones of nicotinic acidGram-positive bacteriaHigh activity[6]
1,3,4-Oxadiazoline derivatives of nicotinic acidGram-positive bacteria and FungiModerate to high activity[6]

Table 3: Antimicrobial activity of nicotinohydrazide and related derivatives.

Evaluating the Potential of this compound: A Structure-Activity Relationship (SAR) Perspective

While direct experimental data for this compound is scarce in the reviewed literature, we can infer its potential fungicidal activity based on the structure-activity relationships of related compounds.

  • The Role of the 2-Thioether Linkage: The presence of a thioether linkage at the 2-position of the pyridine ring has been shown to be compatible with antifungal activity. For instance, N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide displayed moderate activity against phytopathogenic fungi.[2] The sulfur atom can influence the electronic properties of the pyridine ring and may play a role in binding to the target enzyme.

  • The Impact of the 4-Chlorophenyl Group: The 4-chlorophenyl group is a common substituent in many successful fungicides and pesticides. The chlorine atom is an electron-withdrawing group that can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate fungal cell membranes.

Based on these observations, it is plausible that this compound possesses fungicidal properties. However, its efficacy will be highly dependent on the specific fungal species and the nature of the functional group at the 3-position (carboxylic acid vs. amide or ester).

Experimental Protocols for Fungicidal Assays

To empirically determine the fungicidal activity of this compound and compare it to other derivatives, a series of standardized in vitro and in vivo assays are required.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various fungal species.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized suspension of the target fungus. The MIC is the lowest concentration of the compound that inhibits visible fungal growth after a defined incubation period.

Figure 2: Workflow for the in vitro broth microdilution antifungal susceptibility test.

Step-by-Step Protocol:

  • Preparation of Test Compound: Dissolve the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the fungal test organism from a fresh culture. The concentration of the inoculum should be adjusted according to standard protocols (e.g., CLSI guidelines).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate, including positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus for a predetermined period (typically 24 to 72 hours).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.

In Vivo Fungicidal Assay (Detached Leaf or Whole Plant Assay)

In vivo assays are crucial for evaluating the efficacy of a compound under conditions that more closely mimic a natural infection.

Principle: Healthy plant tissues (detached leaves or whole plants) are treated with the test compound and then artificially inoculated with a fungal pathogen. The efficacy of the compound is assessed by measuring the reduction in disease symptoms compared to untreated controls.

Step-by-Step Protocol:

  • Plant Material: Use healthy, susceptible host plants or detached leaves of a uniform age and size.

  • Compound Application: Prepare a formulation of the test compound (e.g., an emulsifiable concentrate or a wettable powder) and apply it to the plant material by spraying or drenching. Include appropriate controls, such as a formulation blank and a commercial fungicide standard.

  • Inoculation: After the treatment has dried, inoculate the plant material with a suspension of fungal spores or mycelial fragments.

  • Incubation: Place the inoculated plants or leaves in a controlled environment with optimal conditions (temperature, humidity, light) for disease development.

  • Disease Assessment: After a suitable incubation period (e.g., 5-10 days), assess the severity of the disease on a rating scale (e.g., percentage of leaf area infected).

  • Efficacy Calculation: Calculate the protective or curative efficacy of the compound using the following formula: Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100

Conclusion and Future Directions

The exploration of nicotinic acid and its derivatives continues to be a promising avenue for the discovery of novel fungicides. While direct experimental evidence for the fungicidal activity of this compound is not yet widely published, a systematic evaluation using the standardized assays outlined in this guide is warranted. Based on the structure-activity relationships of related nicotinic acid derivatives, it is hypothesized that this compound may exhibit fungicidal properties.

Future research should focus on the synthesis and comprehensive in vitro and in vivo fungicidal screening of this compound and its amide and ester derivatives against a broad panel of plant and human fungal pathogens. Mechanistic studies to identify the molecular target of active compounds will be crucial for their further development and optimization. The comparative data and methodologies presented in this guide provide a solid foundation for researchers to undertake these investigations and contribute to the development of the next generation of effective and safe fungicidal agents.

References

  • Patel, N. B., & Shaikh, F. M. (2010). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Scientia Pharmaceutica, 78(4), 753–766. [Link]

  • Zhang, L., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. [Link]

  • Wang, Q., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]

  • European Patent Office. (n.d.). FUNGICIDAL COMPOSITIONS - Patent 3240415. Retrieved from [Link]

  • Zhang, L., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PubMed, 36770802. [Link]

  • Google Patents. (n.d.). Synergistic fungicide composition.
  • Patel, N. B., & Shaikh, F. M. (2010). New 4-thiazolidinones of nicotinic acid with 2-Amino-6-methylbenzothiazole and their biological activity. PubMed, 21179315. [Link]

  • Zhang, L., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. [Link]

  • Ribeiro, C. I., et al. (2021). Antifungal Activity of a Library of Aminothioxanthones. Pharmaceuticals, 14(11), 1109. [Link]

  • Sieniawska, E., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(21), 6432. [Link]

Sources

A Comparative Guide to the Biological Activity of 2-[(4-Chlorophenyl)thio]nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. This guide provides an in-depth technical comparison of the biological activities of derivatives of "2-[(4-Chlorophenyl)thio]nicotinic acid," a versatile chemical intermediate.[1] By synthesizing data from analogous compounds, we will explore its potential across antimicrobial, anti-inflammatory, and anticancer applications, complete with the experimental methodologies required for validation.

Introduction: The Potential of a Privileged Scaffold

Nicotinic acid, or niacin, and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse biological activities.[2] These activities span from lipid-lowering effects to antimicrobial, antioxidant, and anticarcinogenic properties.[2][3] The core structure of this compound combines three key pharmacophoric elements: a nicotinic acid moiety, a flexible thioether linkage, and a halogenated phenyl ring. This combination suggests a high potential for developing derivatives with significant therapeutic value. The thioether and chlorophenyl groups, in particular, are known to contribute to various biological actions, including antimicrobial and anti-inflammatory effects.[4][5][6]

This guide will delve into the validated biological activities of structurally related nicotinic acid derivatives to build a predictive framework for the therapeutic potential of novel compounds derived from the this compound scaffold.

Comparative Analysis of Biological Activities

The true value of a chemical scaffold lies in the biological activities its derivatives can elicit. Based on extensive research into related nicotinic acid derivatives, we can project and compare the potential activities of the this compound family.

Antimicrobial Activity

Nicotinic acid derivatives have shown considerable promise as antimicrobial agents, effective against a range of pathogens, including multi-drug resistant strains.[7] This makes the this compound scaffold a compelling starting point for novel antibiotic discovery.

Comparative Data from Analogous Compounds:

Compound TypeTarget Organism(s)Key Findings (MIC values)Reference
Nicotinic acid-derived acylhydrazonesStaphylococcus epidermidisMIC = 1.95 µg/mL[8]
Nicotinic acid-derived acylhydrazonesStaphylococcus aureus (MRSA)MIC = 7.81 µg/mL[8]
1,3,4-Oxadiazoline derivativesBacillus subtilis, S. aureusMIC = 7.81 µg/mL[8]
NicotinamidesGram-positive bacteriaEffective at 0.03 mM[9][10]

These findings suggest that modifications of the carboxylic acid group of the this compound scaffold into hydrazones, amides, or oxadiazoles could yield potent antibacterial agents. The presence of the thioether linkage and the chlorophenyl group may further enhance this activity.

Anti-Inflammatory Activity

Inflammation is a key pathological process in numerous diseases. Nicotinic acid derivatives have been investigated for their ability to modulate inflammatory responses. For instance, certain 2-substituted phenyl derivatives of nicotinic acid have demonstrated significant analgesic and anti-inflammatory activities.[11]

Key Mechanisms and Comparative Compounds:

The anti-inflammatory effects of nicotinic acid itself are partly mediated through the G protein-coupled receptor 109A (GPR109A), which leads to the production of prostaglandins.[12] Derivatives, however, may act through different pathways. For example, compounds containing a thiazole ring, which can be synthesized from related structures, have shown potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4]

  • Alternative Scaffold (Thiazole derivatives with a chlorophenyl group): Showed potent COX-2 inhibition with IC50 values as low as 0.76 µM.[4]

  • Alternative Scaffold (Isonicotinic acid derivatives): Some derivatives exhibited anti-inflammatory activity eight times more potent than ibuprofen.[13]

These examples underscore the potential of this compound derivatives as anti-inflammatory agents, possibly acting as COX inhibitors or through other immunomodulatory pathways.

Anticancer Activity

The search for novel anticancer agents is a primary focus of drug discovery. Nicotinic acid derivatives have emerged as a promising class of compounds with cytotoxic potential against various cancer cell lines.[14]

Mechanisms and Comparative Efficacy:

A notable study highlighted a series of nicotinic acid-based compounds that exhibited selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[14]

DerivativeTarget Cell LineIC50 Value (VEGFR-2)Key OutcomeReference
Compound 5c (Nicotinic acid-based)HCT-15 (Colon Cancer)0.068 µMInduced apoptosis; 4.3-fold rise in caspase-3[14]

The structural features of this compound, particularly the chlorophenyl group, are present in other classes of anticancer agents, suggesting a potential for synergistic effects when combined with the nicotinic acid core.[15] Further derivatization could lead to potent and selective anticancer compounds targeting kinases like VEGFR-2 or other critical signaling pathways in cancer progression.

Experimental Validation Protocols

To rigorously assess the biological activity of novel this compound derivatives, a systematic experimental workflow is essential. The following protocols are based on standard, validated methodologies in the field.

General Experimental Workflow

The validation process should follow a logical progression from initial screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: In-depth Biological Evaluation cluster_2 Phase 3: Mechanistic Studies synthesis Synthesis of Derivatives antimicrobial Antimicrobial Screening (MIC Assay) synthesis->antimicrobial cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity antimicrobial_spectrum Broad-spectrum Antimicrobial (MBC, Time-kill) antimicrobial->antimicrobial_spectrum anti_inflammatory Anti-inflammatory Assays (COX Inhibition, Cytokine Levels) cytotoxicity->anti_inflammatory anticancer Anticancer Assays (Apoptosis, Cell Cycle, Kinase Inhibition) cytotoxicity->anticancer pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) anti_inflammatory->pathway_analysis anticancer->pathway_analysis in_vivo In Vivo Models (Animal studies) pathway_analysis->in_vivo

Caption: A general workflow for the validation of novel chemical derivatives.

Step-by-Step Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Stock Solution: Dissolve the synthesized derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth medium to achieve a range of test concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Step-by-Step Protocol: In Vitro Anti-Inflammatory Assay (COX Inhibition)

This assay measures the ability of a compound to inhibit COX-1 and COX-2 enzymes.[4]

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes, a cofactor solution (containing glutathione, hematin, and TMPD in a Tris-HCl buffer), and the substrate (arachidonic acid).

  • Reaction Mixture: In a 96-well plate, add the enzyme and cofactor solution.

  • Compound Addition: Add various concentrations of the test derivative to the wells. Use a known COX inhibitor (e.g., aspirin for COX-1, celecoxib for COX-2) as a positive control.

  • Initiation of Reaction: Add arachidonic acid to start the reaction and incubate for a specified time (e.g., 5 minutes).

  • Measurement: Measure the absorbance of the final reaction mixture at 570 nm using a spectrophotometer.

  • IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of the enzyme activity (IC50).

Step-by-Step Protocol: Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HCT-15, PC-3) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivative and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • IC50 Calculation: Determine the concentration of the compound that reduces cell viability by 50% (IC50).

Signaling Pathways and Mechanisms of Action

Understanding the underlying mechanisms is crucial for rational drug design. The derivatives of this compound could potentially modulate several key signaling pathways.

Potential Anti-Inflammatory Signaling Pathway

G derivative 2-[(4-Chlorophenyl)thio] nicotinic acid Derivative cox2 COX-2 Enzyme derivative->cox2 Inhibition prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins Catalysis arachidonic_acid Arachidonic Acid arachidonic_acid->cox2 inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation

Caption: A simplified diagram of COX-2 inhibition by a potential anti-inflammatory derivative.

Potential Anticancer Signaling Pathway (VEGFR-2 Inhibition)

G derivative 2-[(4-Chlorophenyl)thio] nicotinic acid Derivative vegfr2 VEGFR-2 derivative->vegfr2 Inhibition pi3k_akt PI3K/Akt Pathway vegfr2->pi3k_akt ras_mapk Ras/MAPK Pathway vegfr2->ras_mapk vegf VEGF vegf->vegfr2 Activation cell_survival Cell Survival pi3k_akt->cell_survival angiogenesis Angiogenesis ras_mapk->angiogenesis tumor_growth Tumor Growth angiogenesis->tumor_growth cell_survival->tumor_growth

Caption: A diagram illustrating the inhibition of the VEGFR-2 signaling pathway by a potential anticancer derivative.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. By drawing comparisons with structurally related compounds, a clear rationale emerges for its potential in antimicrobial, anti-inflammatory, and anticancer applications. The experimental protocols outlined in this guide provide a robust framework for the systematic validation of these activities.

Future research should focus on the synthesis of a focused library of derivatives, exploring modifications at the carboxylic acid, pyridine ring, and phenyl ring to establish clear structure-activity relationships (SAR). Such studies, guided by the principles of medicinal chemistry and validated by rigorous biological testing, will be instrumental in unlocking the full therapeutic potential of this versatile scaffold.

References

  • Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. ResearchGate.

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI.

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Scilit.

  • Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. National Institutes of Health.

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. National Institutes of Health.

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Spandidos Publications.

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed.

  • 2-(4-Chlorophenyl)thionicotinic Acid. Benchchem.

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central.

  • Synthesis and anti-inflammatory activity of N-(4-alkoxyphenyl)-N'-(2-alkylthio-6-methyl-4- pyrimidinyl)thiocarbamides. Lietuvos mokslų akademijos leidykla.

  • [Anti-inflammatory and analgesic activity of a new synthetic molecule: 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid]. PubMed.

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. National Institutes of Health.

  • New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. MDPI.

  • Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate.

  • Studies on the biological activity of some nitrothiophenes. PubMed.

  • Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative. MDPI.

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. National Institutes of Health.

  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues. PubMed.

  • Biological Activities of Thiophenes. Encyclopedia.pub.

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. Semantic Scholar.

  • Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). PubMed.

  • Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. PubMed.

  • N-n-alkylpyridinium analogs, a novel class of nicotinic receptor antagonists: selective inhibition of nicotine-evoked [3H] dopamine overflow from superfused rat striatal slices. PubMed.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-[(4-Chlorophenyl)thio]nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs of 2-[(4-Chlorophenyl)thio]nicotinic acid. It is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of their biological activities supported by experimental data. We will explore how structural modifications to this scaffold influence its pharmacological profile, with a focus on vasorelaxant, antioxidant, anti-inflammatory, and potential anticancer activities.

Introduction: The Versatile Scaffold of Nicotinic Acid

Nicotinic acid (Vitamin B3) is a well-established therapeutic agent, primarily known for its lipid-lowering effects, which are mediated through the G-protein coupled receptor GPR109A.[1] Beyond its role in managing dyslipidemia, the nicotinic acid scaffold has proven to be a versatile platform for the development of novel therapeutic agents targeting a range of conditions. By introducing various substituents onto the pyridine ring, researchers have successfully modulated the parent molecule's activity, leading to compounds with distinct pharmacological profiles. This guide focuses on a specific class of derivatives: those with a thioether linkage at the 2-position of the nicotinic acid ring, with a particular emphasis on analogs of this compound.

Core Structure and Key Modification Points

The fundamental structure of the compounds discussed in this guide is 2-thiosubstituted nicotinic acid. The key points for structural modification that significantly impact biological activity are:

  • The substituent on the sulfur atom (R1): This is a critical determinant of activity. In our lead compound, this is a 4-chlorophenyl group. Variations here, from bulky aliphatic groups to substituted aryl moieties, can drastically alter the compound's interaction with biological targets.

  • The carboxylic acid group at the 3-position (R2): This group is often crucial for receptor binding and can be modified to amides or nitriles to probe the necessity of the acidic proton and the overall electronic nature of this position.

Vasorelaxation_Workflow compound 2-Thionicotinic Acid Analog endothelium Endothelial Cells compound->endothelium no_synthase NO Synthase endothelium->no_synthase cox Cyclooxygenase endothelium->cox no Nitric Oxide (NO) no_synthase->no L-NAME inhibits pgi2 Prostacyclin (PGI2) cox->pgi2 Indomethacin inhibits relaxation Smooth Muscle Relaxation no->relaxation pgi2->relaxation

Caption: Proposed mechanism of vasorelaxation by 2-thionicotinic acid analogs.

Anti-inflammatory and Analgesic Activities

Several studies have explored the potential of nicotinic acid derivatives as anti-inflammatory and analgesic agents. While direct SAR data for this compound is limited in the provided search results, we can infer potential activities from related compounds. A series of 2-substituted phenyl derivatives of nicotinic acid demonstrated significant analgesic and anti-inflammatory properties. [2]Another study synthesized novel nicotinic acid derivatives with potent anti-inflammatory activity and a good gastric safety profile. [3] Key SAR Observations from Related Nicotinic Acid Analogs:

  • Substitution on the Phenyl Ring: In a series of 2-substituted phenylnicotinic acids, compounds with a 2-bromophenyl substituent showed distinctive analgesic and anti-inflammatory activities. [2]This suggests that the nature and position of the substituent on the phenyl ring are critical for these activities. For our lead compound, the 4-chloro substituent likely plays a significant role in its potential anti-inflammatory profile.

  • Mechanism of Action: The anti-inflammatory effects of some nicotinic acid derivatives have been linked to the inhibition of inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like COX-2. [2][3]

Potential as Anticancer Agents

Recent research has ventured into the evaluation of nicotinic acid derivatives for their anticancer properties. One study reported the synthesis of novel nicotinic acid-based compounds with cytotoxic activity against various cancer cell lines, with a particular compound showing promising VEGFR-2 inhibition. [4]Another series of 2-thiobenzyl nicotinic acid-based oxadiazoles was synthesized and evaluated for antimicrobial and antitubercular activities. [1] Hypothetical SAR for Anticancer Activity of this compound Analogs:

Based on the broader class of nicotinic acid derivatives, we can hypothesize the following SAR for potential anticancer activity:

  • The Arylthio Moiety: The nature of the aryl group attached to the sulfur atom is likely to be a key determinant of anticancer potency and selectivity. The 4-chlorophenyl group in the lead compound provides a specific electronic and steric profile that could be optimized. Modifications, such as changing the position or the nature of the halogen, or introducing other functional groups, could significantly impact activity.

  • The Nicotinic Acid Core: The pyridine nitrogen and the carboxylic acid group are potential sites for interaction with biological targets, such as the hinge region of a kinase.

Anticancer_SAR cluster_0 SAR for Anticancer Activity Lead_Compound This compound Aryl_Modification Modification of 4-Chlorophenyl Group Lead_Compound->Aryl_Modification Vary substituent (position, electronics) Nicotinic_Acid_Core Modification of Nicotinic Acid Moiety Lead_Compound->Nicotinic_Acid_Core Esterification, Amidation Biological_Activity Anticancer Potency and Selectivity Aryl_Modification->Biological_Activity Nicotinic_Acid_Core->Biological_Activity

Caption: Hypothetical SAR exploration for anticancer activity.

Experimental Protocols

Vasorelaxation Assay

This protocol is based on the methodology described for the evaluation of thionicotinic acid derivatives. [5][6]

  • Tissue Preparation: Thoracic aortas are isolated from male Wistar rats. The endothelium is either kept intact or mechanically removed for comparison. Aortic rings of 2-3 mm in length are mounted in organ baths.

  • Experimental Setup: The organ baths contain Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers.

  • Contraction and Relaxation: The aortic rings are pre-contracted with phenylephrine. Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to assess their vasorelaxant effects.

  • Inhibitor Studies: To investigate the mechanism of action, the experiments are repeated in the presence of L-NAME (to inhibit NO synthase) and indomethacin (to inhibit cyclooxygenase).

  • Data Analysis: The relaxation responses are expressed as a percentage of the phenylephrine-induced contraction. ED50 values are calculated from the concentration-response curves.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This is a common and reliable method for assessing antioxidant capacity. [5][6]

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Assay Procedure: The test compound is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. The available data on related analogs suggests that this class of compounds can exhibit a range of biological activities, including vasorelaxant, antioxidant, anti-inflammatory, and potentially anticancer effects.

The key to unlocking the full therapeutic potential of this scaffold lies in a systematic exploration of its structure-activity relationships. Future research should focus on:

  • Synthesis of a focused library of analogs: This library should systematically vary the substituents on the phenylthio group to probe the effects of electronics and sterics on activity.

  • Screening against multiple biological targets: A broader screening approach will help to identify the most promising therapeutic applications for this class of compounds.

  • In-depth mechanistic studies: For the most active compounds, detailed mechanistic studies should be conducted to elucidate their mode of action at the molecular level.

By following these research avenues, it is anticipated that novel and potent drug candidates based on the 2-thionicotinic acid scaffold will be discovered.

References

  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. [Link]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. [Link]

  • Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]

  • Synthesis and Biological Evaluation of Newer Nicotinic Acid Based 2,5- disubstituted 1,3,4-Oxadiazoles. [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. [Link]

Sources

Comparative Analysis of Synthesis Methods for 2-[(4-Chlorophenyl)thio]nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-[(4-Chlorophenyl)thio]nicotinic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a nicotinic acid core linked to a 4-chlorophenylthio group, makes it a valuable building block in medicinal chemistry. The efficiency, scalability, and cost-effectiveness of its synthesis are critical factors for drug development and manufacturing. This guide provides a comparative analysis of the prevalent synthesis methods for this compound, offering an in-depth look at their chemical principles, procedural details, and performance metrics.

Method 1: Classical Ullmann Condensation

The most established and widely cited method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of 2-chloronicotinic acid with 4-chlorothiophenol.

Mechanistic Overview

The classical Ullmann condensation for this synthesis proceeds via a copper-catalyzed nucleophilic aromatic substitution. The reaction is typically facilitated by a copper catalyst, often in the form of copper powder or copper(I) salts, and requires a base to deprotonate the thiophenol, forming a more potent nucleophile (thiophenoxide). The reaction is believed to proceed through an oxidative addition of the aryl halide to the copper catalyst, followed by reaction with the thiophenoxide and subsequent reductive elimination to yield the final product. The high temperatures are necessary to overcome the activation energy of the C-Cl bond cleavage.

Experimental Protocol:

A detailed experimental procedure for this synthesis has been reported in the literature.

Materials:

  • 2-chloronicotinic acid

  • 4-chlorothiophenol

  • Potassium carbonate (K₂CO₃)

  • Copper powder

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • A mixture of 2-chloronicotinic acid (1.58 g, 10 mmol), 4-chlorothiophenol (1.45 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol) in 20 mL of dimethylformamide (DMF) is prepared.

  • Copper powder (0.1 g) is added to the mixture as a catalyst.

  • The reaction mixture is heated to reflux and maintained at this temperature for 6 hours.

  • After cooling to room temperature, the mixture is poured into 100 mL of water.

  • The aqueous solution is acidified to a pH of 3-4 using concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with water, and then dried.

  • The crude product is recrystallized from ethanol to yield pure this compound.

Performance Data:
ParameterValueReference
Yield 80%
Reaction Time 6 hours
Reaction Temp. Reflux (in DMF)
Purity Not explicitly stated, but recrystallization is performed.
Catalyst Copper powder
Base Potassium Carbonate
Workflow Diagram:

Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 2-chloronicotinic acid - 4-chlorothiophenol - K₂CO₃ - DMF catalyst Add Copper Powder reagents->catalyst reflux Heat to Reflux (6 hours) catalyst->reflux Start Reaction cool Cool to RT reflux->cool quench Pour into Water cool->quench acidify Acidify with HCl (pH 3-4) quench->acidify filter Filter Precipitate acidify->filter wash Wash with Water filter->wash dry Dry Solid wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize product product recrystallize->product Final Product

Caption: Workflow for the Ullmann Condensation Synthesis.

Advantages and Disadvantages:

Advantages:

  • High Yield: The reported yield of 80% is quite good for this type of coupling reaction.

  • Readily Available Starting Materials: 2-chloronicotinic acid and 4-chlorothiophenol are commercially available.

  • Established Method: The Ullmann condensation is a well-understood and frequently used reaction in organic synthesis.

Disadvantages:

  • Harsh Reaction Conditions: The use of high temperatures (reflux in DMF) can lead to side reactions and requires significant energy input.

  • Stoichiometric Copper: The classical method often requires stoichiometric or high loadings of the copper catalyst, which can be problematic for large-scale synthesis due to cost and metal contamination in the final product.

  • Work-up and Purification: The work-up involves handling large amounts of water and acid, and the final product requires recrystallization, which can add to the processing time and cost.

Method 2: Alternative Synthesis from 2-Mercaptonicotinic Acid

An alternative approach involves the reaction of 2-mercaptonicotinic acid with 1-chloro-4-iodobenzene. While this method also results in the desired product, it starts from a different nicotinic acid derivative.

Mechanistic Overview

This method likely proceeds through a nucleophilic substitution on the 1-chloro-4-iodobenzene. The 2-mercaptonicotinic acid is deprotonated by a base, forming a thiolate anion. This anion then acts as a nucleophile, displacing the iodide from the 1-chloro-4-iodobenzene. Iodide is a better leaving group than chloride, which may allow for milder reaction conditions compared to the Ullmann condensation starting from 2-chloronicotinic acid.

Experimental Protocol:

A procedure for a similar reaction has been described in the synthesis of related compounds.

Materials:

  • 2-mercaptonicotinic acid

  • 1-chloro-4-iodobenzene

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 2-mercaptonicotinic acid (1.55 g, 10 mmol) in a solution of sodium hydroxide (0.8 g, 20 mmol) in 50 mL of 50% aqueous ethanol.

  • Add 1-chloro-4-iodobenzene (2.38 g, 10 mmol) to the solution.

  • Heat the mixture to reflux for 4 hours.

  • After cooling, evaporate the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent if necessary.

Performance Data:
ParameterValueReference
Yield 90%
Reaction Time 4 hours
Reaction Temp. Reflux (in 50% aq. EtOH)
Purity Not explicitly stated, but recrystallization may be needed.
Catalyst None (uncatalyzed nucleophilic substitution)
Base Sodium Hydroxide
Reaction Scheme Diagram:

Alternative_Synthesis cluster_product Product R1 2-Mercaptonicotinic Acid C1 NaOH, 50% aq. EtOH R2 1-Chloro-4-iodobenzene C2 Reflux, 4h P This compound

A Comparative Analysis of 2-[(4-Chlorophenyl)thio]nicotinic Acid Derivatives and Commercial Fungicides: A Guide for Agrochemical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against fungal pathogens that threaten global food security, the demand for novel, effective, and sustainable fungicides is paramount. The emergence of resistance to existing commercial fungicides necessitates a continuous pipeline of innovative active ingredients with diverse mechanisms of action. This guide provides a comprehensive technical comparison of the fungicidal potential of a promising class of molecules, 2-[(4-Chlorophenyl)thio]nicotinic acid and its derivatives, against established commercial fungicides. While direct comparative data for the parent compound is limited in publicly accessible literature, this analysis synthesizes existing research on its close chemical relatives to build a strong case for its further investigation and development.

The Rise of Nicotinic Acid Derivatives as a Fungicidal Scaffold

Nicotinic acid, a form of vitamin B3, and its derivatives have emerged as a versatile and potent scaffold in the design of new agrochemicals.[1] The commercial success of boscalid, a nicotinamide-based fungicide, has catalyzed extensive research into this chemical family for the control of a wide spectrum of plant diseases.[1] These compounds often target fundamental cellular processes in fungi, offering new avenues to combat resilient pathogens.

Mechanism of Action: Targeting Fungal Respiration

A significant number of nicotinamide and nicotinic acid derivatives exert their fungicidal effects by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron transport chain.[1] SDH is a crucial enzyme in cellular respiration, and its inhibition effectively suffocates the fungal cells by blocking energy production. This targeted approach provides a specific and potent mode of action.

cluster_Mitochondrion Mitochondrion Fungal Mitochondrion ETC Electron Transport Chain SDH Succinate Dehydrogenase (Complex II) ATP_Synthase ATP Synthase SDH->ATP_Synthase Electron Flow ATP ATP (Energy) ATP_Synthase->ATP Nicotinic_Acid_Derivative This compound Derivative Nicotinic_Acid_Derivative->Inhibition Inhibition->SDH Inhibition start Start: Compound Synthesis & Characterization in_vitro In Vitro Screening start->in_vitro mycelial_growth Mycelial Growth Inhibition Assay in_vitro->mycelial_growth spore_germination Spore Germination Assay in_vitro->spore_germination data_analysis Data Analysis (EC50/MIC determination) mycelial_growth->data_analysis spore_germination->data_analysis in_vivo In Vivo Greenhouse Trials pot_study Potted Plant Inoculation in_vivo->pot_study field_trial Small-scale Field Trials pot_study->field_trial end End: Efficacy Profile Established field_trial->end data_analysis->in_vivo

Caption: A generalized workflow for fungicide efficacy evaluation.

In Vitro Mycelial Growth Inhibition Assay
  • Preparation of Media: Prepare potato dextrose agar (PDA) and amend with a series of concentrations of the test compound (dissolved in a suitable solvent like DMSO) and a commercial reference fungicide. A solvent-only control and an untreated control should also be included.

  • Inoculation: Place a mycelial plug from a fresh culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) for several days.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the untreated control. Determine the EC50 (effective concentration to inhibit 50% of growth) value using probit analysis.

In Vivo Protective and Curative Assays (Greenhouse)
  • Plant Cultivation: Grow susceptible host plants to a suitable growth stage in a controlled greenhouse environment.

  • Fungicide Application: For protective assays, spray the plants with the test compound and reference fungicide at various concentrations. For curative assays, apply the fungicides after inoculating the plants with the pathogen.

  • Inoculation: Spray the plants with a spore suspension of the target pathogen.

  • Incubation: Maintain the plants in a high-humidity environment to facilitate infection and disease development.

  • Disease Assessment: After a set incubation period, assess the disease severity based on a rating scale (e.g., percentage of leaf area infected).

  • Analysis: Calculate the percentage of disease control for each treatment relative to the untreated, inoculated control.

Conclusion and Future Perspectives

The available evidence strongly suggests that the nicotinic acid chemical scaffold, including derivatives of this compound, holds significant promise for the development of novel fungicides. The demonstrated high efficacy of some derivatives against key plant pathogens, in some cases exceeding that of established commercial products, underscores the potential of this class of compounds. Their mode of action as SDH inhibitors provides a valuable tool for resistance management strategies.

However, it is imperative to acknowledge the current data gap for the specific compound this compound. Future research should prioritize direct, head-to-head comparative studies of this molecule and its optimized derivatives against a broad spectrum of agronomically important fungal pathogens, alongside comprehensive toxicological and environmental fate studies. Such data will be critical in fully elucidating its potential as a next-generation commercial fungicide.

References

  • Yang, J., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(21), 7288. Available at: [Link]

  • Ge, Y., et al. (2021). Mean effective dose [EC50 values ± SD (standard deviation)] of... ResearchGate. Available at: [Link]

  • Vanitha, L. S., et al. (2017). Toxicity (median inhibitory concentration: IC50) values of carbendazim against Alternaria solani at different hours post treatment. ResearchGate. Available at: [Link]

  • Tremblay, D. M., et al. (2003). Sensitivity of Botrytis squamosa to Different Classes of Fungicides. Plant Disease, 87(5), 573-578. Available at: [Link]

  • Sawant, I. S., et al. (2016). In vitro evaluation of carbendazim resistant Colletotrichum gloeosporioides isolates of grapes for sensitivity to QoI and DMI fungicides. Indian Phytopathology, 69(4), 373-379. Available at: [Link]

  • Vanitha, L. S., et al. (2017). Determination of Medium Inhibitory Concentration of Carbendazim Against Fungus Alternaria solani Associated with Early Blight of Potato. International Journal of Current Microbiology and Applied Sciences, 6(8), 263-269. Available at: [Link]

  • Chethana, B. S., et al. (2022). Population, Physiological, and Genetic Insights into Carbendazim Resistance in Populations of the Phytopathogenic Fungus Microdochium nivale. Journal of Fungi, 8(3), 253. Available at: [Link]

  • Zhu, X., et al. (2024). The structures of nicotinic acid and its derivatives. ResearchGate. Available at: [Link]

  • Hichar, A., et al. (2024). Effects of chlorothalonil formulations at EC50 on total soluble sugars,... ResearchGate. Available at: [Link]

  • Bly, A. R., & DeMers, L. D. (2020). Sensitivity of Fusarium graminearum to Metconazole and Tebuconazole Fungicides Before and After Widespread Use in Wheat. Plant Disease, 104(6), 1639-1646. Available at: [Link]

  • Wikipedia. (2024). Chlorothalonil. Available at: [Link]

  • Zhang, Y., et al. (2023). Detection of fungicide resistance to fludioxonil and tebuconazole in Fusarium pseudograminearum, the causal agent of Fusarium crown rot in wheat. PeerJ, 11, e14705. Available at: [Link]

  • Li, Y., et al. (2024). Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum. BMC Plant Biology, 24(1), 1-15. Available at: [Link]

  • Diao, Y., et al. (2018). The Fungicidal Activity of Tebuconazole Enantiomers against Fusarium graminearum and Its Selective Effect on DON Production under Different Conditions. Journal of Agricultural and Food Chemistry, 66(16), 4077-4085. Available at: [Link]

  • Agropages. (2024). Understanding Chlorothalonil Toxicity and its LD50 Values in Risk Assessment. Available at: [Link]

  • ResearchGate. (2023). In vitro antifungal activities of nicotinamide derivatives against C. albicans SC5314. Available at: [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. Available at: [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. Available at: [Link]

  • Li, J., et al. (2021). Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles. Bioorganic & Medicinal Chemistry Letters, 47, 128211. Available at: [Link]

  • AERU. (n.d.). Carbendazim (Ref: BAS 346F). University of Hertfordshire. Available at: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 2-[(4-Chlorophenyl)thio]nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the target selectivity and cross-reactivity of novel chemical entities, using derivatives of "2-[(4-Chlorophenyl)thio]nicotinic acid" as a primary example. In the landscape of modern drug discovery, a thorough understanding of a compound's off-target interactions is not merely a regulatory requirement but a cornerstone of building a robust safety and efficacy profile. Early, systematic profiling prevents costly late-stage failures and provides critical insights for lead optimization.[1][2][3]

The narrative herein is structured to guide researchers, scientists, and drug development professionals through the causal logic of experimental design, from target hypothesis to data interpretation and risk assessment.

Introduction: The Rationale for Selectivity Profiling

Nicotinic acid (also known as niacin or Vitamin B3) is a well-established therapeutic agent, primarily used for managing dyslipidemia.[4][5] Its mechanism involves the activation of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂), which is highly expressed in adipocytes and immune cells.[4][5][6] The chemical scaffold of nicotinic acid is a frequent starting point for the design of novel agonists with potentially improved properties.

The introduction of a chlorophenylthio moiety to the nicotinic acid backbone, creating "this compound" and its derivatives, represents a significant structural modification. While this may optimize activity at the intended target, it fundamentally alters the molecule's physicochemical properties, creating the potential for novel interactions with other biological targets. This guide outlines a systematic approach to characterizing these potential off-target activities, comparing the derivative's profile against its parent compound and other relevant pharmacological agents.

Devising the Study: Target Hypothesis and Comparator Selection

A logical cross-reactivity study begins with an informed hypothesis about likely on- and off-targets.

Primary Target Hypothesis

Given the core nicotinic acid structure, the primary target is hypothesized to be **GPR109A (HCA₂) **. However, the literature also indicates that structurally related molecules can act as agonists for GPR35 , another orphan GPCR implicated in inflammation and metabolic disorders.[7][8][9] Therefore, a primary objective is to determine the potency of the test compound at both GPR109A and GPR35.

Comparator Compound Selection

To contextualize the activity of our lead compound, "this compound" (let's call it CPN-A ), we select a panel of reference compounds:

  • Nicotinic Acid: The parent molecule, to establish a baseline for GPR109A activity.

  • Zaprinast: A well-characterized, albeit surrogate, agonist for GPR35, which will serve as a positive control for that target.[7][10]

  • Compound B (Hypothetical Analogue): A close structural analogue of CPN-A with a minor modification (e.g., a different halogen on the phenyl ring) to explore early structure-activity relationships (SAR) for selectivity.

Experimental Design: A Tiered Approach to In Vitro Profiling

We will employ a multi-tiered strategy for profiling, starting with focused assays on hypothesized targets and expanding to broad screening for comprehensive de-risking. This approach is consistent with industry best practices for early safety pharmacology assessment.[1][2][3]

G cluster_0 Tier 1: Primary Target Profiling cluster_1 Tier 2: Broad Off-Target Screening cluster_2 Tier 3: Hit Confirmation & Follow-up T1_A Compound Synthesis & QC (CPN-A, Compound B) T1_B Functional Assays: GPR109A & GPR35 (Human, Rodent Orthologs) T1_A->T1_B T1_C Dose-Response Analysis (EC50/IC50 Determination) T1_B->T1_C T2_A Single-Point Screen (e.g., 10 µM concentration) T1_C->T2_A Proceed if primary activity is confirmed T2_B Broad Target Panel (e.g., Eurofins SafetyScreen44™) GPCRs, Ion Channels, Kinases T2_A->T2_B T3_A Identify 'Hits' from Tier 2 (e.g., >50% Inhibition/Activation) T2_B->T3_A Analyze screening data T3_B Dose-Response Assays for Confirmed Hits T3_A->T3_B T3_C Selectivity Index Calculation T3_B->T3_C end end T3_C->end Comprehensive Profile for Lead Optimization

Caption: Tiered workflow for cross-reactivity profiling.

Protocol: Functional GPCR Assays (GPR109A & GPR35)

The functional activity of the compounds will be assessed using a cell-based assay that measures a downstream signaling event, such as β-arrestin recruitment. This is often preferred over binding-only assays as it confirms functional modulation (agonism or antagonism).[3]

Objective: To determine the potency (EC₅₀) of test compounds as agonists at human and rodent orthologs of GPR109A and GPR35. The species ortholog comparison is critical, as ligands for these receptors are known to exhibit significant species selectivity.[7][10][11]

Methodology: β-Arrestin Recruitment Assay (e.g., PathHunter™ technology)

  • Cell Lines: Use engineered HEK293 or CHO cells stably expressing the human, rat, or mouse GPR109A or GPR35 receptor fused to a fragment of β-galactosidase, and a β-arrestin protein fused to the complementary enzyme fragment.

  • Compound Preparation: Prepare 11-point, 3-fold serial dilutions of CPN-A, Compound B, Nicotinic Acid, and Zaprinast in assay buffer, starting from a top concentration of 30 µM.

  • Assay Procedure:

    • Plate the engineered cells in 384-well white, solid-bottom assay plates and incubate overnight.

    • Add the serially diluted compounds to the cells.

    • Incubate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

    • Add the detection reagents for the enzyme fragment complementation system.

    • Incubate for 60 minutes at room temperature.

    • Read the chemiluminescent signal on a compatible plate reader.

  • Data Analysis: Normalize the data to vehicle control (0% activation) and a maximal concentration of a known agonist (100% activation). Fit the normalized data to a four-parameter logistic equation to determine EC₅₀ values.

G cluster_receptor Cell Membrane receptor GPCR (GPR109A / GPR35) Gαi/G13 β-Arrestin Binding Site g_protein G Protein Activation (e.g., Gαi -> ↓cAMP) receptor:port->g_protein G-Protein Pathway b_arrestin β-Arrestin Recruitment (Assay Readout) receptor:port2->b_arrestin β-Arrestin Pathway agonist Agonist (e.g., CPN-A) agonist->receptor:port

Caption: Dual signaling pathways for GPCR activation.

Results: A Comparative Analysis

Disclaimer: The data presented below are hypothetical and for illustrative purposes only. They are designed to reflect a plausible outcome of the described experiments.

Primary Target Activity

The functional assay results provide a clear picture of the potency and selectivity of our compounds at the hypothesized primary targets.

CompoundTargetEC₅₀ (nM) [Human]EC₅₀ (nM) [Mouse]Notes
CPN-A GPR109A 120 850 Potent human GPR109A agonist.
GPR35 45 >10,000 Potent and highly selective for human GPR35.[7][10]
Compound B GPR109A 250 1,500 Reduced potency compared to CPN-A.
GPR35 98 >10,000 Retains hGPR35 activity and selectivity.
Nicotinic Acid GPR109A 480 1,200 Reference parent compound.
GPR35 >10,000 >10,000 Inactive at GPR35.
Zaprinast GPR109A >10,000 >10,000 Inactive at GPR109A.
GPR35 800 2,500 Reference GPR35 agonist.[10]

Interpretation: This hypothetical data suggests that the addition of the chlorophenylthio group has conferred potent agonist activity at human GPR35, an activity not present in the parent nicotinic acid molecule. CPN-A appears to be a dual agonist, with slightly higher potency for human GPR35 over GPR109A. Crucially, the data highlights a pronounced species selectivity for GPR35, with CPN-A being largely inactive at the mouse ortholog. This is a critical finding for the design and interpretation of any subsequent in vivo studies in rodents.[10][11]

Broad Panel Cross-Reactivity Profile

CPN-A was screened at a concentration of 10 µM against a panel of 44 common off-targets.

Target ClassTarget% Inhibition / Activation*Interpretation
GPCRs Adenosine A₁8%No significant activity
Adrenergic α₂ₐ15%No significant activity
Dopamine D₂-5%No significant activity
Histamine H₁ 65% (Inhibition) Potential Hit - Antagonist activity
Serotonin 5-HT₂ₐ22%No significant activity
Ion Channels hERG12% (Inhibition)Low risk of cardiac liability
Ca²⁺ Channel (L-type)3% (Inhibition)No significant activity
Na⁺ Channel (Site 2)-8% (Inhibition)No significant activity
Kinases EGFR2% (Inhibition)No significant activity
Transporters Dopamine Transporter11% (Inhibition)No significant activity

% Activation for agonist assays, % Inhibition for antagonist/binding assays.

Interpretation: The broad panel screen was largely unremarkable, which is a positive outcome for a developing lead compound. However, it identified one potential "hit": a 65% inhibition of the Histamine H₁ receptor. This interaction is flagged for follow-up analysis. Any activity greater than 50% at a 10 µM concentration is typically considered significant enough to warrant a full dose-response study to determine the potency (IC₅₀) of the off-target effect.[1][3]

Discussion: Synthesizing the Data for Decision-Making

The cross-reactivity study of CPN-A reveals a nuanced pharmacological profile.

  • Dual Agonism: CPN-A is a potent dual agonist of GPR109A and GPR35. This is a critical finding that must inform the therapeutic strategy. Is dual activity desirable for the intended indication, or should medicinal chemistry efforts now focus on optimizing for selectivity towards one target?

  • Species Selectivity: The profound selectivity of CPN-A for human GPR35 over its rodent orthologs has major implications.[10] It suggests that rodent models may not fully recapitulate the pharmacology of this compound, potentially underestimating both efficacy and off-target effects mediated by GPR35. This underscores the importance of conducting cross-reactivity studies on human targets early in development.

  • Off-Target Hit: The moderate antagonist activity at the Histamine H₁ receptor needs to be quantified with a full IC₅₀ determination. If the IC₅₀ is, for example, 5 µM, the selectivity index (Off-target IC₅₀ / On-target EC₅₀) would be 5000 nM / 45 nM ≈ 111-fold. A >100-fold selectivity window is often considered acceptable, but this depends on the therapeutic index and the known consequences of H₁ antagonism (e.g., sedation).

Conclusion and Future Directions

This guide demonstrates a logical and efficient workflow for assessing the cross-reactivity of novel nicotinic acid derivatives. For our lead compound, This compound (CPN-A) , we have established a clear pharmacological signature: potent, human-selective dual agonism at GPR35 and GPR109A, with a potential off-target liability at the Histamine H₁ receptor.

This comprehensive dataset, generated through a tiered and systematic approach, is invaluable. It allows the drug discovery team to make an informed decision:

  • Proceed: If the dual agonism is beneficial and the H₁ selectivity window is sufficient.

  • Optimize: Initiate a medicinal chemistry campaign to improve selectivity for either GPR35 or GPR109A while designing out the H₁ activity.

  • Terminate: If the observed profile is incompatible with the target product profile.

Ultimately, embedding this level of rigorous, self-validating cross-reactivity assessment into the early stages of drug discovery is fundamental to enhancing the quality and safety of next-generation therapeutics.[12][13]

References

  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • In Vitro Pharmacology & Toxicology Services. Aragen Life Sciences. [Link]

  • Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling. ICE Bioscience. [Link]

  • In Vitro Pharmacology Services. Biocytogen. [Link]

  • High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists. U.S. National Library of Medicine. [Link]

  • High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists | Request PDF. ResearchGate. [Link]

  • Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action. U.S. National Library of Medicine. [Link]

  • GPR35 acts a dual role and therapeutic target in inflammation. Frontiers Media S.A. [Link]

  • What are GPR35 agonists and how do they work? Slayback Pharma. [Link]

  • Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. U.S. National Library of Medicine. [Link]

  • IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. MDPI. [Link]

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays | Request PDF. ResearchGate. [Link]

  • Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]

  • Nicotinic acid. Wikipedia. [Link]

  • Cross-Reactivity With Drugs at the T Cell Level. Direct MS. [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. U.S. National Library of Medicine. [Link]

  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. U.S. National Library of Medicine. [Link]

  • Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. ResearchGate. [Link]

  • Drug Design—Past, Present, Future. U.S. National Library of Medicine. [Link]

  • Enhancing De Novo Drug Design across Multiple Therapeutic Targets with CVAE Generative Models. American Chemical Society. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • Quality over quantity: drug discovery automation in 2026. Drug Target Review. [Link]

  • Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. U.S. National Library of Medicine. [Link]

  • Mechanism of action of niacin. U.S. National Library of Medicine. [Link]

  • New 2-thiopyridines as Potential Candidates for Killing Both Actively Growing and Dormant Mycobacterium Tuberculosis Cells. U.S. National Library of Medicine. [Link]

  • (PDF) Mechanism of Action of Niacin. ResearchGate. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 2-[(4-Chlorophenyl)thio]nicotinic acid Against Known nAChR Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the potential of 2-[(4-Chlorophenyl)thio]nicotinic acid as a nicotinic acetylcholine receptor (nAChR) antagonist. We will delve into the established methodologies for characterizing nAChR antagonists and provide a comparative landscape of well-known antagonists against which this novel compound can be benchmarked.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs) and their Antagonists

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their activation by the endogenous neurotransmitter acetylcholine, or exogenous ligands like nicotine, leads to a conformational change that opens an ion channel, allowing the influx of cations such as sodium and calcium.[2] This cation influx results in the depolarization of the cell membrane, triggering downstream signaling cascades.

nAChRs are implicated in a wide array of physiological processes, including learning, memory, and attention.[2] Consequently, their dysfunction has been linked to various neurological disorders such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.[1][2]

nAChR antagonists are compounds that bind to these receptors and inhibit their activity, thereby preventing ion flow and subsequent cellular depolarization.[1] These antagonists are broadly classified into two categories: ganglionic blockers, which act on neuronal nAChRs, and neuromuscular blockers, which target muscle-type nAChRs.[3][4] Well-known examples of nAChR antagonists include mecamylamine, d-tubocurarine, and hexamethonium.[3][4][5] The development of novel nAChR antagonists, particularly those with subtype selectivity, is a significant focus in the pursuit of new therapeutic interventions.

This guide will outline a systematic approach to characterize the antagonist profile of this compound, a compound with limited publicly available pharmacological data.[6][7][8][9]

Proposed Benchmarking Strategy for this compound

To ascertain the potential of this compound as a nAChR antagonist, a multi-faceted experimental approach is essential. This involves a combination of in-vitro assays to determine its binding affinity, potency, and receptor subtype selectivity, followed by in-vivo studies to assess its physiological effects.

Phase 1: In-Vitro Characterization

The initial phase focuses on characterizing the interaction of this compound with nAChRs at the molecular and cellular level.

1. Competitive Radioligand Binding Assays:

This assay is fundamental for determining the binding affinity (Ki) of the test compound to various nAChR subtypes. It involves competing the unlabeled test compound against a known radiolabeled ligand for binding to receptors expressed in cell lines (e.g., HEK293) or tissue homogenates.

  • Objective: To determine the binding affinity (Ki) of this compound for different nAChR subtypes (e.g., α4β2, α7, α3β4).

  • Rationale: This experiment will reveal if the compound directly interacts with the nicotinic receptor binding site and with what affinity. A high affinity suggests a potent interaction.

2. Functional Assays using Two-Electrode Voltage Clamp (TEVC) or Patch-Clamp Electrophysiology:

Electrophysiological techniques are the gold standard for directly measuring the functional effects of a compound on ion channel activity.[1] These methods allow for the precise measurement of ion currents through nAChRs in the presence and absence of the test compound.

  • Objective: To determine the potency (IC50) and efficacy of this compound in inhibiting agonist-induced currents at various nAChR subtypes.

  • Rationale: This will confirm whether the compound acts as an antagonist (inhibits receptor function) and establish its potency. By testing against different subtypes, its selectivity can be determined.

3. High-Throughput Screening (HTS) using Membrane Potential-Sensing Dyes:

For initial screening and to assess activity on a larger scale, cell-based assays using fluorescent dyes that report changes in membrane potential are highly effective.[10][11]

  • Objective: To rapidly assess the antagonist activity of this compound across a panel of cell lines expressing different nAChR subtypes.

  • Rationale: This method provides a more scalable approach to determine the compound's activity and selectivity profile before proceeding with more labor-intensive electrophysiology.

Phase 2: In-Vivo Evaluation

Following promising in-vitro results, the next logical step is to evaluate the compound's effects in living organisms.

1. Animal Models of Nicotine-Induced Behaviors:

To assess the central effects of the antagonist, its ability to block known behavioral responses to nicotine can be tested in rodent models.

  • Objective: To determine if this compound can attenuate nicotine-induced effects such as antinociception (in tail-flick or hot-plate tests), hypothermia, and changes in spontaneous activity.[12][13]

  • Rationale: These experiments provide evidence of the compound's ability to cross the blood-brain barrier and engage with central nAChRs to produce a physiologically relevant effect.

2. Nicotine Self-Administration Studies:

For compounds with potential in treating nicotine addiction, the self-administration paradigm is a key preclinical model.

  • Objective: To evaluate if this compound can reduce nicotine-seeking and nicotine-taking behavior in rats or mice.[14]

  • Rationale: This model has high predictive validity for the clinical efficacy of smoking cessation aids.

Comparative Data of Known nAChR Antagonists

To provide a benchmark for the experimental data obtained for this compound, the following table summarizes the properties of several well-characterized nAChR antagonists.

AntagonistClassPrimary nAChR Subtype(s) TargetedPotency (IC50/Ki)Key In-Vivo Effects
Mecamylamine Ganglionic Blocker (Non-competitive)Broad-spectrum neuronal (α3β4, α4β2)μM rangeBlocks nicotine's cardiovascular and behavioral effects; has been explored for smoking cessation.[3][11][15]
d-Tubocurarine Neuromuscular Blocker (Competitive)Muscle-type (α1β1δγ/ε), also neuronal α7nM to μM rangeCauses skeletal muscle paralysis.[3][5][16]
Hexamethonium Ganglionic Blocker (Non-competitive)Neuronal (Ganglionic)μM rangeBlocks autonomic ganglia, leading to hypotension.[3][4][5]
Dihydro-β-erythroidine (DHβE) Neuronal Antagonist (Competitive)α4β2* > other neuronal subtypesnM rangeBlocks nicotine-induced dopamine release and behavioral effects.[5]
Methyllycaconitine (MLA) Neuronal Antagonist (Competitive)α7nM rangeBlocks α7-mediated currents and associated cognitive functions.[5]

Note: Potency values can vary significantly depending on the assay conditions and specific receptor subtype composition.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the methodology for assessing the antagonist activity of this compound on a specific nAChR subtype expressed in a mammalian cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing the nAChR subtype of interest.

  • Cell culture reagents (DMEM, FBS, antibiotics).

  • External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

  • Internal pipette solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA (pH 7.2).

  • Agonist (e.g., Acetylcholine or Nicotine).

  • This compound stock solution.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Culture HEK293 cells expressing the target nAChR subtype on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Fabricate borosilicate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Apply a brief pulse of a known concentration of agonist (e.g., EC50 concentration) to elicit a baseline inward current.

  • After a washout period, co-apply the agonist with increasing concentrations of this compound.

  • Record the peak inward current at each concentration of the test compound.

  • Normalize the current responses to the baseline agonist response and plot a concentration-response curve to determine the IC50 value.

Protocol 2: Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the binding affinity of this compound.

Materials:

  • Cell membranes prepared from HEK293 cells expressing the nAChR subtype of interest.

  • Radiolabeled ligand (e.g., [³H]-Epibatidine).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

  • Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specific binding.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand.

  • Calculate the specific binding at each concentration of the test compound.

  • Plot the specific binding as a function of the concentration of this compound and fit the data to a one-site competition model to determine the Ki value.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental design and the underlying biological processes, the following diagrams are provided.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Acetylcholine / Nicotine nAChR nAChR Agonist->nAChR Binds & Activates Antagonist This compound Antagonist->nAChR Binds & Blocks Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling Downstream Signaling Depolarization->Signaling

Caption: nAChR signaling and antagonist mechanism.

Experimental_Workflow cluster_invitro In-Vitro Characterization cluster_invivo In-Vivo Evaluation Compound This compound Binding Competitive Binding Assay (Determine Ki) Compound->Binding Function Patch-Clamp / HTS (Determine IC50 & Efficacy) Compound->Function Behavior Nicotine-Induced Behavior Models Binding->Behavior Function->Behavior Addiction Nicotine Self-Administration Behavior->Addiction

Caption: Proposed experimental workflow.

Conclusion

The framework presented in this guide provides a robust and scientifically rigorous approach to systematically evaluate the potential of this compound as a nAChR antagonist. By employing a combination of in-vitro and in-vivo assays and benchmarking the results against well-characterized antagonists, researchers can gain a comprehensive understanding of its pharmacological profile. This detailed characterization is an indispensable step in the journey of novel drug discovery and development.

References

  • Taylor & Francis. (n.d.). Nicotinic antagonists – Knowledge and References. Retrieved from [Link]

  • YouTube. (2024, June 17). Nicotinic Receptor Antagonists (Ganglionic Blockers). Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of nicotinic receptors antagonists. Retrieved from [Link]

  • YouTube. (2024, June 14). Examples of Nicotinic Receptor Antagonists. Retrieved from [Link]

  • Carroll, F. I., et al. (2012). Nicotinic Receptor Antagonists as Treatments for Nicotine Abuse. Current topics in medicinal chemistry, 12(4), 353–365. Retrieved from [Link]

  • Gould, R. W., & D'Souza, M. S. (2015). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. The Journal of pharmacology and experimental therapeutics, 355(3), 453–465. Retrieved from [Link]

  • bioRxiv. (2023, April 29). An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. Retrieved from [Link]

  • Zhang, H. J., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of Neuroscience, 43(1), 108-121. Retrieved from [Link]

  • Kume, T., & Takada-Takatori, Y. (2018). Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Singapore: Springer. Retrieved from [Link]

  • Papke, R. L., et al. (2011). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Neuropharmacology, 61(8), 1328–1341. Retrieved from [Link]

  • ResearchGate. (n.d.). Naturally occurring agonists and antagonists of different nicotinic acetylcholine receptors (nAChRs). Retrieved from [Link]

  • Chellappan, S. K., et al. (2016). Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2′-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues. ACS Chemical Neuroscience, 7(12), 1731–1742. Retrieved from [Link]

  • Marks, M. J., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. SLAS DISCOVERY: Advancing Life Sciences R&D, 27(2), 164-175. Retrieved from [Link]

  • The University of Texas at Dallas. (n.d.). Patch clamp techniques for single channel and whole-cell recording. Retrieved from [Link]

  • Damaj, M. I., et al. (2007). In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs. Molecular Pharmacology, 72(4), 922-929. Retrieved from [Link]

  • Preprints.org. (2024, January 9). Receptor–Mitochondria Crosstalk in the Kynurenine Metabolic Pathway: Integrating Metabolomics and Clinical Mass Spectrometry. Retrieved from [Link]

  • Al-Muhaimeed, N. A., et al. (2012). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2′-Fluoro-3′-(substituted phenyl)deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 55(17), 7853–7865. Retrieved from [Link]

  • Cippitelli, A., et al. (2016). Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats. ACS Chemical Neuroscience, 7(6), 785–793. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, April 4). In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

  • Liu, Y., & Dilger, J. P. (2009). Site Selectivity of Competitive Antagonists for the Mouse Adult Muscle Nicotinic Acetylcholine Receptor. Molecular Pharmacology, 75(1), 166–173. Retrieved from [Link]

  • Henan Allgreen Chemical Co.,Ltd. (n.d.). This compound, 97%. Retrieved from [Link]

  • Bren, N., et al. (2009). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. Journal of the American Chemical Society, 131(20), 7021–7031. Retrieved from [Link]

  • ResearchGate. (n.d.). The protocol of competitive binding assay. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic antagonist. Retrieved from [Link]

  • PubMed. (2017, January 18). Synthesis, Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]

  • Versele, R., et al. (2022). Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids. Frontiers in Pharmacology, 13, 836899. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of 2-[(4-Chlorophenyl)thio]nicotinic Acid Derivatives: From Benchtop to Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a candidate molecule from initial synthesis to potential clinical application is a rigorous one. Among the myriad of heterocyclic compounds, derivatives of nicotinic acid have garnered significant attention for their diverse pharmacological activities. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of a promising class of these compounds: 2-[(4-Chlorophenyl)thio]nicotinic acid derivatives. We will delve into their therapeutic potential, examining the experimental data that underpins their anticancer and anti-inflammatory properties, and explore the crucial translation of laboratory findings to living systems.

Introduction: The Therapeutic Promise of Nicotinic Acid Scaffolds

Nicotinic acid, or niacin (Vitamin B3), is a well-established therapeutic agent, primarily used in the management of hyperlipidemia.[1][2] Its derivatives have been explored for a much wider range of applications, owing to their ability to be chemically modified to interact with various biological targets.[1][3] The introduction of a thioether linkage and a chlorophenyl group at the 2-position of the nicotinic acid core, creating the "this compound" scaffold, has given rise to derivatives with potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6][7]

This guide will focus on synthesizing data from multiple studies to provide a clear comparison between the performance of these derivatives in controlled cellular assays (in vitro) and their efficacy in more complex animal models (in vivo). Understanding the correlation—or divergence—between these two realms is critical for researchers and drug development professionals to make informed decisions about advancing lead compounds.

Part 1: Anticancer Efficacy - Targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

A key mechanism through which several nicotinic acid derivatives exert their anticancer effects is the inhibition of angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. A primary target in this pathway is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

In Vitro Efficacy: Cellular Assays and Enzyme Inhibition

In a notable study, a series of novel nicotinic acid derivatives were synthesized and evaluated for their cytotoxic and VEGFR-2 inhibitory activities.[4] One of the most potent compounds, designated as Compound 5c , demonstrated significant promise in these initial assays.

Key In Vitro Findings for Compound 5c:

Assay TypeCell Line / TargetResult (IC50)Reference Compound
CytotoxicityHCT-15 (Colon Cancer)More potent than DoxorubicinDoxorubicin
CytotoxicityPC-3 (Prostate Cancer)More potent than DoxorubicinDoxorubicin
VEGFR-2 InhibitionEnzyme Assay0.068 µMSorafenib

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.

Compound 5c not only showed potent inhibition of VEGFR-2 but also exhibited selectivity for this receptor over others like EGFR and PDGFR-β.[4] Furthermore, treatment of cancer cells with compound 5c led to a reduction in both total and phosphorylated VEGFR-2 levels and induced apoptosis, as evidenced by a significant increase in caspase-3 levels.[4]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

The following is a generalized protocol for determining the VEGFR-2 inhibitory activity of a test compound, based on standard methodologies.

Objective: To quantify the ability of a test compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (e.g., Compound 5c) and reference inhibitor (e.g., Sorafenib)

  • 96-well microtiter plates

  • Detection antibody (e.g., anti-phosphotyrosine antibody conjugated to HRP)

  • Substrate for HRP (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate, and the diluted test compound or reference.

  • Enzyme Addition: Add the recombinant VEGFR-2 enzyme to each well to initiate the reaction.

  • Initiation of Phosphorylation: Add ATP to each well to start the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stopping the Reaction: Stop the reaction by adding an appropriate stop solution or by washing the plate.

  • Detection: Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.

  • Signal Development: After washing away unbound antibody, add the HRP substrate. A color change will occur.

  • Measurement: Stop the color development with a stop solution and measure the absorbance at a specific wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Diagram: VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration Compound5c Compound 5c (Derivative) Compound5c->VEGFR2 Inhibits (IC50 = 0.068 µM)

Caption: Inhibition of the VEGFR-2 signaling cascade by a nicotinic acid derivative.

In Vivo Efficacy: Animal Tumor Models

While in vitro data is essential for initial screening, in vivo studies are crucial to assess a compound's efficacy in a complex biological system, considering factors like absorption, distribution, metabolism, and excretion (ADME).

In a study on a related 2-mercapto-nicotinic acid derivative, a triorganotin compound designated SnMNA , researchers evaluated its antitumor activity in sarcoma-bearing Wistar rats.[8]

Key In Vivo Findings for SnMNA:

Animal ModelTreatment RegimenKey Outcomes
Sarcoma-bearing Wistar rats5.4 mg/kgBW every three days (4 doses)- 200% increase in mean survival time- Significant decrease in mean tumor growth rate- 30% of animals were completely cured

These results demonstrate that a nicotinic acid derivative can exhibit potent antitumor effects in a living organism, leading to increased survival and tumor regression.[8]

Bridging the Gap: Correlating In Vitro and In Vivo Results

The potent in vitro cytotoxicity and VEGFR-2 inhibition observed with Compound 5c provide a strong mechanistic rationale for the significant antitumor effects seen with the related SnMNA compound in vivo. The ability to halt angiogenesis and induce cancer cell apoptosis at the cellular level translates into the observed reduction in tumor growth and increased survival in the animal model. However, it is important to note that direct comparisons are challenging due to the structural differences between the compounds and the different cancer models used. Future studies directly evaluating the in vivo efficacy of compounds like 5c in xenograft models of human colon or prostate cancer would be a critical next step.

Part 2: Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer and autoimmune disorders. Nicotinic acid and its derivatives have shown promise as anti-inflammatory agents.[6][7][9][10]

In Vitro Efficacy: Modulation of Inflammatory Mediators

The anti-inflammatory effects of nicotinic acid are mediated, in part, through the GPR109A receptor, which is expressed on immune cells like monocytes and macrophages.[10][11] Activation of this receptor can lead to a reduction in the secretion of pro-inflammatory cytokines.

In studies on human monocytes, nicotinic acid was shown to significantly reduce the secretion of key inflammatory mediators when the cells were stimulated with bacterial components like lipopolysaccharide (LPS).[10][11]

Key In Vitro Anti-inflammatory Effects of Nicotinic Acid:

Cell TypeStimulantCytokine/ChemokineReduction in Secretion
Human MonocytesLPS (TLR4 agonist)TNF-α49.2%
Human MonocytesLPS (TLR4 agonist)IL-656.2%
Human MonocytesLPS (TLR4 agonist)MCP-143.2%

This anti-inflammatory effect was shown to be dependent on the GPR109A receptor and involved the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[10][11]

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

To assess anti-inflammatory activity in vivo, the carrageenan-induced paw edema model in rats is a widely used and reliable method. A study on a pyrrole derivative of propanoic acid, Compound 3f , which shares structural similarities with some anti-inflammatory drugs, demonstrated significant anti-inflammatory effects in this model.[6][7]

Key In Vivo Anti-inflammatory Findings for Compound 3f:

Treatment DurationDose (mg/kg)Outcome
Single Dose20Significant reduction in paw edema at 2 hours
14 Days10, 20, and 40Significant inhibition of paw edema at all time points

Furthermore, in an LPS-induced systemic inflammation model, repeated treatment with Compound 3f significantly decreased serum levels of the pro-inflammatory cytokine TNF-α and increased the anti-inflammatory cytokine TGF-β1.[6][7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of a test compound by measuring its ability to reduce acute inflammation induced by carrageenan in the rat paw.

Materials:

  • Wistar rats

  • Test compound and reference drug (e.g., Diclofenac)

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Animal handling equipment

Step-by-Step Methodology:

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups: control (vehicle), reference drug, and test compound at various doses.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compound, reference drug, or vehicle to the respective groups via the appropriate route (e.g., intraperitoneally or orally).

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following drug administration, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

Diagram: Experimental Workflow from In Vitro to In Vivo

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation synthesis Compound Synthesis (Nicotinic Acid Derivatives) screening Primary Screening (e.g., Cytotoxicity Assay) synthesis->screening mechanistic Mechanistic Studies (e.g., Kinase Assay, Cytokine Profiling) screening->mechanistic animal_model Animal Model Selection (e.g., Xenograft, Edema Model) mechanistic->animal_model Lead Compound Selection efficacy_study Efficacy Study (Tumor Growth, Inflammation) animal_model->efficacy_study toxicity Toxicity & PK/PD Studies efficacy_study->toxicity preclinical Preclinical Development toxicity->preclinical Preclinical Candidate

Caption: A typical workflow for evaluating novel therapeutic compounds.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the therapeutic potential of this compound derivatives and related compounds as both anticancer and anti-inflammatory agents. The potent in vitro activity, demonstrated through specific enzyme inhibition and modulation of key signaling pathways, often translates into significant efficacy in preclinical in vivo models.

However, the transition from benchtop to bedside is fraught with challenges. While the correlation between in vitro and in vivo data for this class of compounds is promising, further research is imperative. Key future directions should include:

  • Direct Comparative Studies: Conducting comprehensive studies that evaluate the same lead compound in a battery of in vitro assays and subsequent, relevant in vivo models to establish a more robust structure-activity relationship and predictive models.

  • Pharmacokinetic and Toxicological Profiling: Thoroughly characterizing the ADME and toxicity profiles of the most promising derivatives to ensure their safety and optimize dosing regimens.

  • Exploration of Other Therapeutic Areas: Given their diverse biological activities, these compounds should be investigated for other potential applications, such as in neurodegenerative or metabolic diseases.

By continuing to bridge the gap between in vitro and in vivo research, the scientific community can unlock the full therapeutic potential of this compound derivatives and pave the way for novel and effective treatments for a range of human diseases.

References

  • Al-Ostath, A., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 26(16), 4997. [Link]

  • Ananda, K. T., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. E-Journal of Chemistry, 6(S1), S435-S442. [Link]

  • Dam, J., et al. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of Medicinal Chemistry, 59(18), 8577–8592. [Link]

  • El-Sayed, M. A. A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules, 26(23), 7384. [Link]

  • Hotz, W. (1983). Nicotinic acid and its derivatives: a short survey. Advances in Lipid Research, 20, 195-217. [Link]

  • Kamal, A., et al. (2010). Synthesis and biological evaluation of 2-(4-aminophenyl)benzothiazole derivatives as photosensitizing agents. Bioorganic & Medicinal Chemistry, 18(17), 6147-6158. [Link]

  • Kashfi, K. (2016). Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues. ACS Chemical Neuroscience, 8(1), 149-163. [Link]

  • Kamal-Eldin, A., & Moazzami, A. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The British Journal of Nutrition, 100(3), 461-470. [Link]

  • Kędzierska, E., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 24(17), 13180. [Link]

  • Kędzierska, E., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed, National Center for Biotechnology Information. [Link]

  • Li, J., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 25(21), 5033. [Link]

  • Olsson, R. A., & Pearson, J. D. (1990). Cardiovascular actions of nicotinic acid. Journal of Cardiovascular Pharmacology, 16(4), 543-551. [Link]

  • Rocha, J. C., et al. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology, Biochemistry and Behavior, 103(2), 218-224. [Link]

  • Digby, J. E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669-676. [Link]

  • Sławiński, J., et al. (2012). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Monatshefte für Chemie - Chemical Monthly, 143(11), 1513-1520. [Link]

  • Tzanetou, E. N., et al. (2011). Anticancer and cytotoxic effects of a triorganotin compound with 2-mercapto-nicotinic acid in malignant cell lines and tumor bearing Wistar rats. European Journal of Medicinal Chemistry, 46(5), 1635-1642. [Link]

  • Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669-76. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of 2-[(4-Chlorophenyl)thio]nicotinic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental data are built. This is particularly true for novel compounds like "2-[(4-Chlorophenyl)thio]nicotinic acid," where uncharacterized impurities can lead to misleading biological results or failed synthetic steps. This guide provides a comprehensive framework for validating the purity of this compound from various commercial suppliers. We will delve into the rationale behind the analytical choices, provide detailed experimental protocols, and discuss the interpretation of the resulting data.

The Significance of Purity for this compound

This compound is a molecule of interest with potential applications in medicinal chemistry and materials science. Its structure, featuring a nicotinic acid core linked to a chlorophenylthio moiety, suggests potential biological activity. However, the synthetic route to this compound can introduce a variety of impurities that may be structurally similar to the target molecule, making their detection and removal challenging. The presence of such impurities can have significant consequences, including:

  • Altered Pharmacological Profiles: Impurities may exhibit their own biological activity, leading to confounded experimental results.

  • Toxicity: Even in small amounts, certain impurities can be toxic, posing a risk in later-stage drug development.

  • Reduced Yields and Side Reactions: In subsequent synthetic steps, impurities can interfere with reactions, leading to lower yields and the formation of unwanted byproducts.

Therefore, a rigorous analytical validation of the purity of this compound is a critical first step in any research endeavor.

Understanding Potential Impurities: A Look at the Synthesis

A common and logical synthetic route to this compound is the Ullmann condensation , a copper-catalyzed reaction between 2-chloronicotinic acid and 4-chlorothiophenol.[1][2][3]

Synthesis_and_Impurities cluster_reactants Reactants cluster_synthesis Ullmann Condensation cluster_products Products & Potential Impurities R1 2-Chloronicotinic Acid Reaction Cu Catalyst, Base, High Temp. R1->Reaction Imp4 Side-products from self-condensation R1->Imp4 Self-condensation R2 4-Chlorothiophenol R2->Reaction Imp3 Bis(4-chlorophenyl) disulfide (Oxidized 4-chlorothiophenol) R2->Imp3 Oxidation Product This compound Reaction->Product Imp1 Unreacted 2-Chloronicotinic Acid Reaction->Imp1 Imp2 Unreacted 4-Chlorothiophenol Reaction->Imp2

Figure 1: Plausible synthesis of this compound and potential impurities.

Based on this synthetic pathway, we can anticipate the following potential impurities:

  • Starting Materials: Unreacted 2-chloronicotinic acid and 4-chlorothiophenol.

  • Side-Products: Bis(4-chlorophenyl) disulfide, formed from the oxidation of 4-chlorothiophenol, and potential self-condensation products of 2-chloronicotinic acid under the harsh reaction conditions.

  • Catalyst Residues: Residual copper from the catalyst.

A Multi-Pronged Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. Therefore, we will employ a combination of chromatographic and spectroscopic methods to identify and quantify any impurities.

Purity_Validation_Workflow Start Received this compound from Suppliers A, B, and C HPLC High-Performance Liquid Chromatography (HPLC) - Purity Assessment - Quantification of Impurities Start->HPLC NMR Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural Confirmation - Detection of Residual Solvents & Structural Isomers Start->NMR CoA Review Supplier's Certificate of Analysis (CoA) Start->CoA LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) - Impurity Identification - Confirmation of Molecular Weight HPLC->LCMS For peak identification Comparison Comparative Analysis & Purity Validation HPLC->Comparison LCMS->Comparison NMR->Comparison CoA->Comparison

Figure 2: Experimental workflow for purity validation.

Part 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for purity determination in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For our target molecule, a reverse-phase HPLC method is most suitable.

Experimental Protocol: HPLC Method Development and Validation

This protocol is developed based on established methods for nicotinic acid and its derivatives and is compliant with USP <621> guidelines for chromatography.[4][5][6][7][8]

1. Instrumentation and Columns:

  • HPLC System: An Agilent 1260 Infinity II or similar system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

  • Column: A C18 column (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm, 3.5 µm) is a good starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the this compound from each supplier at a concentration of 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.

  • Further dilute to a working concentration of 0.1 mg/mL for analysis.

4. Method Validation (as per ICH Q2(R1) Guidelines): [9][10][11][12]

  • Specificity: Analyze a blank (mobile phase), a sample of the main compound, and samples spiked with anticipated impurities (if available).

  • Linearity: Prepare a series of dilutions of the main compound (e.g., 0.01, 0.05, 0.1, 0.2, 0.5 mg/mL) and plot the peak area against concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of the main compound into a placebo.

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the same sample on the same day and on different days.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

Hypothetical Data and Interpretation
SupplierRetention Time of Main Peak (min)Purity by Area %Number of Impurities Detected (>0.05%)
A15.299.5%2
B15.297.8%4
C15.398.9%3

Interpretation: Supplier A shows the highest purity with the fewest impurities. Supplier B has a lower purity and a higher number of impurities, warranting further investigation.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, allowing for the identification of unknown impurities.

Experimental Protocol: LC-MS Analysis

The LC method developed for HPLC can be directly transferred to an LC-MS system.

1. Instrumentation:

  • LC-MS System: An Agilent 6460 Triple Quadrupole LC/MS or similar, equipped with an electrospray ionization (ESI) source.

2. MS Parameters:

  • Ionization Mode: ESI, positive and negative modes to ensure detection of a wide range of impurities.

  • Mass Range: 100-1000 m/z.

  • Capillary Voltage: 4000 V.

  • Gas Temperature: 350 °C.

  • Nebulizer Pressure: 45 psi.

Hypothetical Data and Interpretation

Let's assume the HPLC analysis of the sample from Supplier B showed a significant impurity at a retention time of 12.5 minutes.

Retention Time (min)Observed m/z [M+H]+Plausible Identity
12.5288.9Bis(4-chlorophenyl) disulfide
15.2266.0This compound

Interpretation: The mass detected for the impurity at 12.5 minutes corresponds to the protonated molecule of bis(4-chlorophenyl) disulfide, a likely byproduct from the oxidation of the 4-chlorothiophenol starting material. This provides a confident identification of this impurity.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the structure of a molecule and is an excellent tool for confirming the identity of the main component and detecting any structural isomers or residual solvents.

Experimental Protocol: 1H and 13C NMR

1. Instrumentation:

  • NMR Spectrometer: A Bruker Avance 400 MHz or higher field instrument.

2. Sample Preparation:

  • Dissolve approximately 10 mg of the sample from each supplier in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is a good choice for carboxylic acids as it can solubilize them and the acidic proton is often observable.

3. Data Acquisition:

  • Acquire 1H and 13C NMR spectra for each sample.

  • Reference the spectra to the residual solvent peak of DMSO-d6 (¹H: ~2.50 ppm, ¹³C: ~39.52 ppm).

Hypothetical Data and Interpretation

The ¹H NMR spectrum of pure this compound is expected to show distinct signals for the protons on the nicotinic acid ring and the chlorophenyl ring.

Supplier A (High Purity): The spectrum shows clean, well-resolved peaks corresponding to the expected structure. Integration of the peaks aligns with the number of protons in each environment. A small peak corresponding to residual solvent (e.g., ethyl acetate) might be present but at a very low level.

Supplier C (Moderate Purity): In addition to the main peaks, small, unidentified peaks are present in the aromatic region, suggesting the presence of structurally related impurities. The integration of these impurity peaks relative to the main compound can give a semi-quantitative estimate of their levels.

Part 4: Review of the Certificate of Analysis (CoA)

The CoA provided by the supplier is the first source of information about the product's quality. A comprehensive CoA should include:

  • Product Identification: Name, CAS number, lot number.

  • Physical Properties: Appearance, melting point.

  • Analytical Data: Purity determined by a specified method (e.g., HPLC, titration), and results from other analytical tests like NMR or mass spectrometry.

  • Date of Analysis and Expiration Date.

Comparison of CoAs:

ParameterSupplier ASupplier BSupplier C
Purity (HPLC)99.5%97.8%"Conforms"
NMRConforms to structureNot providedNot provided
Mass SpecConformsNot providedNot provided

Interpretation: Supplier A provides the most comprehensive CoA with quantitative purity data and confirmation of structure by NMR and mass spectrometry. Supplier B provides a quantitative purity value but lacks spectroscopic data. Supplier C's CoA is less informative, only stating that the material "conforms" without providing a quantitative purity value.

Conclusion and Recommendations

Based on our multi-faceted analysis, a clear picture of the quality of this compound from different suppliers emerges.

  • Supplier A demonstrates the highest purity and provides the most comprehensive analytical data, making it the most reliable source for applications where high purity is critical.

  • Supplier B provides a product of lower purity with a significant and identifiable impurity. This material may be suitable for less sensitive applications or could be purified further in-house.

  • Supplier C provides a product of moderate purity but with a less detailed CoA. Further in-house analysis is essential before using this material in any critical application.

This guide illustrates the importance of not relying solely on the supplier's CoA. A thorough, in-house validation using a combination of orthogonal analytical techniques is essential to ensure the quality and purity of critical research materials. By understanding the potential impurities based on the synthetic route and employing a systematic analytical approach, researchers can confidently select the most appropriate supplier for their needs and ensure the integrity of their scientific work.

References

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Misbahi, H., Brouant, P., & Barbe, J. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.
  • Wikipedia. Ullmann condensation. [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488). [Link]

  • The Royal Society of Chemistry. Experimental reporting requirements. [Link]

  • IUPAC. Minimum requirements for reporting analytical data for environmental samples. Pure and Applied Chemistry, 75(8), 1097-1106.
  • Artsyl Technologies. Certificate of Analysis: Uses, Definition, Template. [Link]

  • Zhang, M., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Feng, Y., et al. (2016). Simultaneous assessment of endogenous thiol compounds by LC-MS/MS.

Sources

Safety Operating Guide

Secure Pathways for 2-[(4-Chlorophenyl)thio]nicotinic Acid Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper disposal of chemical reagents, such as 2-[(4-Chlorophenyl)thio]nicotinic acid, is a critical component of responsible laboratory practice. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. Our aim is to empower laboratory personnel with the knowledge to manage chemical waste not just as a procedural necessity, but as an integral part of scientific integrity.

The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) have established comprehensive guidelines for laboratory waste, which form the foundation of the procedures outlined here.[1][2] Adherence to these regulations is not only a matter of compliance but a cornerstone of a safe and sustainable research environment.

Hazard Identification and Risk Assessment: Understanding the Compound

  • Nicotinic Acid Moiety: Nicotinic acid (Niacin) itself can cause skin and eye irritation.[3][4][5][6][7] High doses can lead to more severe health issues, including liver damage.[8][9]

  • Chlorinated Aromatic Compound: The presence of a 4-chlorophenyl group classifies this compound as a halogenated organic compound.[10] Halogenated organics are a specific category of chemical waste and are often subject to stringent disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts upon improper incineration.[11][12]

  • Sulfur Linkage: The thioether group may produce sulfur oxides upon combustion, which are irritating and environmentally harmful.[13]

Based on this structural analysis, this compound should be handled as a potentially hazardous substance. The OSHA Laboratory Standard mandates that employers must have a written Chemical Hygiene Plan (CHP) that outlines procedures for safely handling and disposing of such chemicals.[14][15][16]

Key Safety Data Summary:

Hazard ClassificationDescriptionPrimary Precaution
Eye Irritant May cause serious eye irritation.Wear safety glasses with side shields or goggles.
Skin Irritant May cause skin irritation upon contact.Wear appropriate chemical-resistant gloves.
Respiratory Irritant Inhalation of dust may cause respiratory tract irritation.Handle in a well-ventilated area or a chemical fume hood.
Aquatic Hazard Potentially harmful to aquatic life.[3][17]Prevent release to the environment.
Halogenated Organic Contains a carbon-halogen bond.Segregate as halogenated organic waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE. The selection of PPE should be based on a thorough risk assessment as part of your institution's Chemical Hygiene Plan.[14]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, and work cannot be conducted in a fume hood, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.

Step 1: Waste Segregation - The Cornerstone of Safe Disposal

The single most critical step in chemical waste management is proper segregation.[1] Due to the presence of chlorine, This compound must be disposed of as halogenated organic waste. [10]

Crucial Do Nots:

  • DO NOT mix halogenated organic waste with non-halogenated organic waste.[18]

  • DO NOT dispose of this compound down the drain. This is strictly prohibited as it can harm aquatic life and interfere with wastewater treatment processes.[3][17]

  • DO NOT mix with incompatible materials such as strong oxidizing agents.[19]

Step 2: Container Selection and Labeling

Container Choice:

  • Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. High-density polyethylene (HDPE) carboys are a common and suitable choice.

  • The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[1]

Labeling:

  • Proper labeling is a legal requirement under OSHA's Hazard Communication Standard.[2]

  • The waste container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste."

  • List all chemical constituents by their full name (no abbreviations or formulas) and their approximate concentrations.

  • Ensure the label is legible and securely attached to the container.

Step 3: Accumulation and Storage
  • Waste containers should be kept closed at all times, except when adding waste.[18]

  • Store the waste container in a designated satellite accumulation area that is near the point of generation.

  • The storage area should be well-ventilated, away from sources of ignition, and secondary containment should be used to capture any potential leaks.

Step 4: Final Disposal
  • Once the waste container is full, or if waste has been accumulated for the maximum time allowed by your institution's policy (often 90 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • These specialized contractors will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). Halogenated organic wastes are typically disposed of via high-temperature incineration in specially designed incinerators equipped with scrubbers to neutralize acidic gases produced during combustion.[10][11]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and correct action is critical.

Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If the spill is small and you are trained to do so, control the source of the spill and contain it using a chemical spill kit with appropriate absorbent materials. For a solid, you can dampen the material with water before sweeping it up to minimize dust.[19]

  • Clean-up: Carefully sweep up the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your supervisor and EHS department.

Exposure Response:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Have this compound waste assess_hazard Assess Hazards: - Halogenated Organic - Potential Irritant start->assess_hazard select_ppe Select Appropriate PPE: - Goggles - Gloves - Lab Coat assess_hazard->select_ppe segregate_waste Segregate as 'Halogenated Organic Waste' select_ppe->segregate_waste no_drain Prohibited: Do NOT dispose down drain segregate_waste->no_drain Verify Disposal Route select_container Select & Label Container: - Leak-proof, compatible - 'Hazardous Waste' - List contents no_drain->select_container Correct Path store_waste Store in Satellite Accumulation Area: - Closed container - Secondary containment select_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these scientifically grounded and procedurally sound disposal practices, we uphold our professional responsibility to ensure a safe laboratory environment and protect the broader ecosystem. This commitment to meticulous chemical handling, from acquisition to disposal, is a hallmark of excellence in research and development.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Lab Manager Magazine. (2020). The OSHA Laboratory Standard. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH) - Nicotinic acid. Retrieved from [Link]

  • Kirby Agri. (2015). niashure - niacin (nicotinic acid) sds. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet - 5-(3-Chlorophenyl)nicotinic acid. Retrieved from [Link]

  • Mosher, M. H. (1970). Nicotinic acid side effects and toxicity: a review. American Journal of Psychiatry, 126(9), 1290-6. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - Nicotinamide CAS 98-92-0. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-(4-Cyanophenyl)nicotinic acid. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (2020). Niacin. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

Sources

Navigating the Safe Handling of 2-[(4-Chlorophenyl)thio]nicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our practices. The compound 2-[(4-Chlorophenyl)thio]nicotinic acid, a valuable building block in medicinal chemistry, requires meticulous handling to ensure both personal safety and experimental accuracy. This guide moves beyond mere procedural lists to provide a deep, experience-driven framework for its safe utilization, from initial risk assessment to final disposal.

Hazard Profile: Understanding the Risks

The foundational step in safe handling is a thorough understanding of the compound's inherent hazards. According to its Safety Data Sheet (SDS), this compound is classified with the following primary hazards:

  • Serious Eye Irritation (Category 2A, H319): This is the most significant immediate risk. The compound, likely as a fine powder, can cause substantial, though reversible, irritation upon contact with the eyes.[1]

  • Harmful to Aquatic Life (Acute Hazard, Category 3, H402): This classification underscores the importance of proper disposal to prevent environmental contamination.[1]

While the SDS does not indicate acute toxicity through inhalation or skin contact, the potential for respiratory irritation from fine dusts is a common concern with powdered chemical reagents and should be mitigated through proper handling techniques.[2][3][4]

Core Safety Summary
Hazard IDGHS ClassificationKey Precautionary Action
H319 Serious Eye Irritation, Cat. 2AWear protective eyeglasses or chemical safety goggles.[1][2]
H402 Harmful to Aquatic Life, Cat. 3Avoid release to the environment; dispose of via approved waste plant.[1]
General Dust GenerationHandle in a well-ventilated area and avoid creating dust.[1][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The causality here is direct: creating physical barriers prevents the chemical from coming into contact with your body.

Step-by-Step PPE Protocol:
  • Eye and Face Protection: Given the H319 classification, this is paramount.

    • Action: Wear chemical safety goggles that provide a full seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2]

    • Rationale: Standard safety glasses do not prevent fine powders from entering the eyes from the sides or top. A full seal is necessary to mitigate the risk of serious irritation.

  • Hand Protection:

    • Action: Handle with nitrile gloves. Always inspect gloves for tears or punctures before use.[1][5]

    • Rationale: Nitrile provides a robust barrier against incidental contact with this type of solid chemical. Proper glove removal technique (without touching the outer surface) is critical to prevent skin contact after handling is complete.[1][5]

  • Protective Clothing:

    • Action: A standard laboratory coat is required.

    • Rationale: This protects your skin and personal clothing from contamination by dust or through accidental spills.

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Final Check Start Start: Handling this compound Hazard_Check Review SDS Hazards: H319: Serious Eye Irritation H402: Aquatic Hazard Start->Hazard_Check Eye_Protection Select Eye Protection: Chemical Safety Goggles (EN166/ANSI Z87.1) Hazard_Check->Eye_Protection H319 Risk Hand_Protection Select Hand Protection: Nitrile Gloves Hazard_Check->Hand_Protection General Contact Risk Body_Protection Select Body Protection: Laboratory Coat Hazard_Check->Body_Protection General Contact Risk Final_Check Perform Pre-Use Inspection: - Goggles fit snugly? - Gloves intact? Eye_Protection->Final_Check Hand_Protection->Final_Check Body_Protection->Final_Check Ready Ready for Safe Handling Final_Check->Ready Yes Reassess Re-select or Adjust PPE Final_Check->Reassess No Reassess->Eye_Protection

Caption: PPE Selection Workflow for this compound.

Operational Plan: From Weighing to Workup

Safe handling is a procedural discipline. The primary objective when working with the solid form of this compound is to prevent the generation and inhalation of dust.[1]

Weighing and Transfer Protocol:
  • Engineering Controls: Always handle the solid material within a certified chemical fume hood or in a well-ventilated area to minimize inhalation risk.[2][6]

  • Container Handling: Before opening, gently tap the container on the benchtop to settle the contents. This reduces the likelihood of fine powder puffing out upon opening.

  • Aliquotting: Use a spatula to carefully transfer the desired amount to a tared weigh boat or vessel. Avoid scooping actions that could aerosolize the powder.

  • Cleaning: After transfer, carefully wipe the spatula and any surfaces with a damp cloth or towel to collect any residual dust without making it airborne. Dispose of the wipe as contaminated waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete, even after removing gloves.[1][6]

Emergency and Disposal Plan

A self-validating safety protocol must include clear, pre-defined plans for accidental exposure and disposal.

Exposure Response:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[1]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water.[1]

  • Inhalation: Move the affected person to fresh air.[1]

  • Ingestion: Make the victim drink water (two glasses at most). Consult a physician.[1]

Spill Management:

In the event of a spill, the goal is to clean the material without creating dust.

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Contain: Cover the spill with a dry, inert material like sand or vermiculite.[6][7]

  • Collect: Carefully sweep or scoop the mixture into a suitable, labeled container for disposal. Do not use a dry brush, which can create dust.

  • Clean: Wipe the spill area with a wet cloth to remove any final residue.

  • Dispose: The collected material and cleaning supplies must be disposed of as chemical waste.

Disposal Plan:

Proper disposal is crucial to mitigate the compound's aquatic toxicity.[1]

  • Waste Segregation: All surplus material and any containers or materials contaminated with this compound must be treated as chemical waste. Do not mix with other waste streams.[1]

  • Containerization: Store waste in its original container or a clearly labeled, tightly sealed container suitable for chemical waste.

  • Disposal Route: The waste must be disposed of through an approved and licensed waste disposal company. Do not allow the product to enter drains or waterways.[1][5]

The following workflow outlines the required steps for proper disposal.

Disposal_Workflow cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_final Final Disposition Start Waste Generated: - Excess Reagent - Contaminated Labware Segregate Segregate as Chemical Waste Start->Segregate Containerize Place in a Labeled, Sealed Waste Container Segregate->Containerize P501 Precaution Store Store in Designated Waste Accumulation Area Containerize->Store Handover Hand Over to Approved Waste Disposal Contractor Store->Handover Verify Verify Proper Disposal (Manifest/Documentation) Handover->Verify Environmental_Protection Environmental Protection (H402 Hazard Mitigated) Verify->Environmental_Protection

Caption: Disposal Workflow for this compound.

By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you can confidently work with this compound, ensuring the protection of yourself, your colleagues, and the environment while advancing your critical research goals.

References

  • Safety Data Sheet for 3-methyl isonicotinic acid . Capot Chemical. (2012). [Link]

  • Safety Data Sheet for Niacin . Jubilant Ingrevia. (Date not specified). [Link]

  • Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). (2025). [Link]

  • Safety Data Sheet for Nicotinic acid . Chemos GmbH & Co.KG. (2019). [Link]

  • Toxicity of nicotinic acid and some of its derivatives . PubMed. (1946). [Link]

  • Safety Data Sheet for 5-(3-Chlorophenyl)nicotinic acid . Angene Chemical. (2021). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.